molecular formula C10H12O3S B1347369 2,3-Dihydro-1h-inden-2-yl methanesulfonate CAS No. 777-72-0

2,3-Dihydro-1h-inden-2-yl methanesulfonate

Cat. No.: B1347369
CAS No.: 777-72-0
M. Wt: 212.27 g/mol
InChI Key: CFIDFVNAHVRFGT-UHFFFAOYSA-N
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Description

2,3-Dihydro-1h-inden-2-yl methanesulfonate is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80565. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3S/c1-14(11,12)13-10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIDFVNAHVRFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292154
Record name 2,3-dihydro-1h-inden-2-yl methanesulfonate
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Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-72-0
Record name NSC80565
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Record name 2,3-dihydro-1h-inden-2-yl methanesulfonate
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Record name 2,3-dihydro-1H-inden-2-yl-methanesulfonate
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1H-inden-2-yl Methanesulfonate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-inden-2-yl methanesulfonate, a key organic intermediate, holds significant importance in the landscape of modern medicinal chemistry and drug development. Its unique structural features, particularly the reactive methanesulfonate (mesylate) group attached to the indane scaffold, render it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile, and its applications as a crucial intermediate in the synthesis of pharmacologically active compounds.

Core Chemical and Physical Properties

This compound is a sulfonate ester characterized by the CAS Number 777-72-0. Its molecular formula is C₁₀H₁₂O₃S, corresponding to a molecular weight of 212.27 g/mol .[1] While extensive experimental data on its physical properties are not widely published, its intended use as a high-quality reference standard in analytical method development, validation, and quality control applications underscores its purity and stability under defined conditions.[1]

PropertyValueReference
CAS Number 777-72-0[1]
Molecular Formula C₁₀H₁₂O₃S[1]
Molecular Weight 212.27 g/mol [1]
Physical State Solid (presumed based on related compounds)
Solubility Expected to be soluble in polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetone.[2][3]

Synthesis of this compound

The primary synthetic route to this compound involves the mesylation of the corresponding alcohol, 2,3-dihydro-1H-inden-2-ol. This reaction is a standard transformation in organic synthesis, where the hydroxyl group is converted into a good leaving group (mesylate) to facilitate subsequent nucleophilic substitution reactions.[2][4]

Reaction Scheme

Synthesis of this compound Indenol 2,3-Dihydro-1H-inden-2-ol Mesylate 2,3-Dihydro-1H-inden-2-yl Methanesulfonate Indenol->Mesylate + MsCl, Et3N in DCM MsCl Methanesulfonyl Chloride (MsCl) MsCl->Mesylate Base Triethylamine (Et3N) Salt Triethylammonium Chloride Base->Salt

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the mesylation of alcohols.[2][4]

Materials:

  • 2,3-dihydro-1H-inden-2-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA).[2]

  • Anhydrous dichloromethane (DCM) or toluene as the solvent.[2]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1H-inden-2-ol (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the stirred solution.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for approximately 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[2]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the indane ring system, typically in the range of δ 7.1-7.3 ppm. The benzylic protons (at C1 and C3) would likely appear as multiplets around δ 3.0-3.5 ppm. The proton at C2, attached to the mesylate group, would be shifted downfield to approximately δ 5.0-5.5 ppm due to the electron-withdrawing nature of the sulfonate ester. The methyl protons of the mesylate group would appear as a sharp singlet around δ 3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the aliphatic carbons of the five-membered ring, and the methyl carbon of the mesylate group. The carbon bearing the mesylate group (C2) would be significantly deshielded, appearing in the range of δ 75-85 ppm. The benzylic carbons (C1 and C3) would resonate around δ 35-45 ppm, and the methyl carbon of the mesylate group would be expected around δ 38-40 ppm.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the sulfonate group, with strong S=O stretching vibrations typically appearing in the regions of 1350-1370 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-O stretching would be present around 1000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more likely in electrospray ionization (ESI), adducts such as [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the methanesulfonate group or cleavage of the indane ring.

Reactivity and Mechanistic Insights

The primary utility of this compound in organic synthesis stems from the excellent leaving group ability of the methanesulfonate anion. This facilitates nucleophilic substitution reactions at the C2 position of the indane ring system.

Nucleophilic Substitution Reactions

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, azides, thiols, and carbanions.[5] The stereochemistry of the reaction typically proceeds with inversion of configuration at the C2 center.

SN2 Reaction Mesylate 2,3-Dihydro-1H-inden-2-yl Methanesulfonate Product Substituted Indane Mesylate->Product + Nu⁻ LeavingGroup MsO⁻ Mesylate->LeavingGroup Sₙ2 Nucleophile Nu⁻ Nucleophile->Product

Caption: General Sₙ2 reaction of this compound.

The kinetics and mechanism of nucleophilic substitution reactions of similar indan-2-yl arenesulfonates have been studied, providing insights into the transition state of these reactions.[5] These studies suggest a concerted Sₙ2 mechanism.

Applications in Drug Discovery and Development

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound serves as a critical intermediate for introducing diversity at the 2-position of this scaffold, which is often crucial for modulating pharmacological activity.

Synthesis of Melatonergic Ligands

A notable application of this intermediate is in the synthesis of novel melatonergic ligands.[4] Melatonin receptor agonists are of significant interest for the treatment of sleep disorders and other conditions related to circadian rhythms.[6][7] The synthesis of these ligands often involves the displacement of the mesylate group with a nucleophile containing the desired pharmacophoric elements. For instance, the mesylate can be displaced by a protected amine, which can then be further elaborated to introduce the side chains necessary for melatonin receptor binding.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis from 2,3-dihydro-1H-inden-2-ol and its reactivity as an electrophile in nucleophilic substitution reactions make it an ideal precursor for the construction of diverse molecular libraries based on the 2,3-dihydro-1H-indene scaffold. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage this important building block in the design and synthesis of novel therapeutic agents. As with all reactive chemical intermediates, appropriate safety precautions must be observed during its handling and use.

References

  • Breton, G. W. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules2011 , 16(11), 9553-9561. [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

  • Lu, W., et al. Design, Synthesis, and Biological Evaluation of a New Class of MT2-Selective Agonists. ACS Medicinal Chemistry Letters2014 , 5(7), 821-826. [Link]

  • Wisconsin Alumni Research Foundation.
  • Breton, G. W. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. [Link]

  • Antonenko, S. N., et al. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules2022 , 27(21), 7529. [Link]

  • Google Patents. US20050234104A1 - 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazol-5-carbonyl)
  • Lee, S., et al. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics2021 , 13(8), 1185. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. [Link]

  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • Lee, I., et al. Nucleophilic substitution reactions of indan-2-yl arenesuifonates with anilines in methanol. Journal of the Chemical Society, Perkin Transactions 21998 , 1935-1941. [Link]

  • Heravi, M. M., et al. Efficient synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones using aluminum methanesulfonate as a reusable catalyst. ResearchGate. [Link]

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Google Patents.
  • Hardeland, R. Melatonergic drugs in development. Expert Opinion on Investigational Drugs2014 , 23(10), 1371-1382. [Link]

  • Wikipedia. Methanesulfonic acid. [Link]

  • National Toxicology Program. RoC Profile: Methyl Methanesulfonate. [Link]

  • Grivas, K., & Samara, M. Melatonin and melatonergic drugs in sleep disorders. Sleep Medicine2017 , 31, 86-94. [Link]

  • Morita, J., et al. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry2005 , 7(10), 755-757. [Link]

  • Lee, I., et al. Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines. Journal of the Chemical Society, Perkin Transactions 21999 , 215-220. [Link]

  • May, J. A., et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society2015 , 137(28), 8979-8982. [Link]

  • PubChem. Methanesulfonic Acid. [Link]

  • Liu, S.-Y., et al. Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. Angewandte Chemie International Edition2012 , 51(23), 5683-5686. [Link]

  • ResearchGate. 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. [Link]

  • Waly, N. E., et al. The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. Journal of Clinical Medicine2023 , 12(3), 882. [Link]

  • Fountoulakis, K. N., et al. Melatonergic agents influence the sleep-wake and circadian rhythms in healthy and psychiatric participants: a systematic review and meta-analysis of randomized controlled trials. Molecular Psychiatry2021 , 26(8), 4172-4190. [Link]

  • Cheméo. Chemical Properties of 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9). [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and definitive structure elucidation of 2,3-dihydro-1H-inden-2-yl methanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale behind the experimental design, from synthesis to the application of advanced spectroscopic techniques.

Introduction

This compound, also known as 2-indanyl mesylate, is a key intermediate in organic synthesis. Its structure, comprising a bicyclic indane core and a reactive methanesulfonate (mesylate) group, makes it a valuable precursor for introducing the indane moiety into larger molecules, a common motif in pharmacologically active compounds. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] Accurate confirmation of its molecular structure is therefore of paramount importance for ensuring the identity and purity of subsequent products in a synthetic pathway. This guide will walk through a logical, self-validating workflow for its synthesis and structural verification using a suite of modern analytical techniques.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the mesylation of its corresponding alcohol, 2,3-dihydro-1H-inden-2-ol (2-indanol). This reaction is a standard procedure in organic chemistry for converting a poorly reactive hydroxyl group into a highly reactive mesylate leaving group.[1][2]

Reaction Scheme

Synthesis of this compound cluster_conditions Conditions Indanol 2,3-Dihydro-1H-inden-2-ol Product 2,3-Dihydro-1H-inden-2-yl methanesulfonate Indanol->Product MsCl Methanesulfonyl chloride MsCl->Product Base Triethylamine Byproduct Triethylammonium chloride Base->Byproduct HCl scavenger Solvent Dichloromethane (DCM)

Caption: Synthesis of this compound from 2-indanol.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 2-indanol (1.0 eq.) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the stirred solution. Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid byproduct generated during the reaction.[3]

  • Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the reaction mixture. The slow addition helps to maintain the low temperature and control the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-indanol) is consumed.

  • Work-up: Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. These washing steps remove excess triethylamine, unreacted methanesulfonyl chloride, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to afford the final product as a white to off-white solid.

Structure Elucidation Workflow

A multi-technique spectroscopic approach is employed to unambiguously determine the structure of the synthesized compound. This self-validating system ensures that the data from each technique corroborates the others, leading to a definitive structural assignment.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Mesylation of 2-Indanol Purification Flash Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Integration Data Integration & Fragment Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Final Structure of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate Data_Integration->Structure_Confirmation

Sources

Spectroscopic Elucidation of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-1H-inden-2-yl methanesulfonate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents, possesses a structure worthy of detailed spectroscopic examination. Its molecular architecture, comprising a bicyclic indane core and a reactive methanesulfonate leaving group, presents a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As direct experimental spectra are not universally published, this document synthesizes data from analogous structures and predictive models to offer a robust characterization for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through extensive literature on related indane and sulfonate ester compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The inherent symmetry of the indane moiety and the influence of the electron-withdrawing methanesulfonate group give rise to a predictable and interpretable set of signals in both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and instrument setup is crucial for acquiring high-quality NMR data. The following protocol is recommended:

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.

  • Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Perform a proton-decoupled experiment to obtain singlet peaks for each unique carbon.

    • Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve sample (5-10 mg) in deuterated solvent (0.5-0.7 mL) Acq_H1 ¹H NMR Acquisition (400+ MHz Spectrometer) Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition (Proton Decoupled) Prep->Acq_C13 Proc Fourier Transform, Phasing, Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Peak Integration, Chemical Shift & Coupling Analysis Proc->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Interpretation

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, methine, and methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
Ar-H (H4, H5, H6, H7)7.15 - 7.30Multiplet-4H
H2~5.20Quintet~6.51H
H1, H3~3.30 (dd), ~3.10 (dd)Doublet of Doublets (AB system)J_gem ≈ 16, J_vic ≈ 6.54H
-SO₂CH₃~3.05Singlet-3H
  • Aromatic Protons (H4, H5, H6, H7): These protons on the benzene ring are expected to appear as a complex multiplet in the range of 7.15-7.30 ppm, a characteristic region for aromatic hydrogens.[3]

  • Methine Proton (H2): The proton at the C2 position, directly attached to the carbon bearing the methanesulfonate group, will be significantly deshielded due to the electron-withdrawing nature of the sulfonate ester. It is predicted to appear around 5.20 ppm. The multiplicity should be a quintet (or a multiplet resembling a quintet) due to coupling with the four neighboring benzylic protons on C1 and C3.

  • Benzylic Protons (H1, H3): The four protons on the benzylic carbons (C1 and C3) are diastereotopic and will likely appear as two distinct sets of signals. They will form a complex pattern, likely two overlapping doublets of doublets, in the region of 3.10-3.30 ppm.[2][4]

  • Methyl Protons (-SO₂CH₃): The three equivalent protons of the methyl group on the methanesulfonate moiety will appear as a sharp singlet, shifted downfield to around 3.05 ppm due to the adjacent sulfonyl group.[5]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C (quaternary, C3a, C7a)~140.0
Ar-CH (C4, C5, C6, C7)~125.0 - 128.0
C2~80.0
-SO₂C H₃~38.0
C1, C3~36.0
  • Aromatic Carbons (C3a, C7a, C4, C5, C6, C7): The quaternary aromatic carbons are expected around 140.0 ppm, while the protonated aromatic carbons will resonate between 125.0 and 128.0 ppm.

  • C2 Carbon: The carbon directly attached to the oxygen of the sulfonate ester will be significantly deshielded and is predicted to appear at approximately 80.0 ppm.

  • Benzylic Carbons (C1, C3): The benzylic carbons are expected to resonate around 36.0 ppm.

  • Methyl Carbon (-SO₂CH₃): The carbon of the methyl group in the methanesulfonate moiety is predicted to be around 38.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. For this compound, the characteristic vibrations of the sulfonate ester and the aromatic ring are of primary interest.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. ATR provides a simpler alternative by placing the solid sample directly on the crystal.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep_ATR Place solid sample on ATR crystal Acq Record spectrum (4000-400 cm⁻¹) Prep_ATR->Acq Prep_KBr Grind sample with KBr & press into pellet Prep_KBr->Acq Background Record & subtract background spectrum Acq->Background Analysis Identify characteristic absorption bands Background->Analysis

Caption: Workflow for IR Spectroscopic Analysis.

IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions from the S=O bonds of the sulfonate group.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₂, CH₃)
~1600, ~1470C=C stretchAromatic ring
~1350S=O asymmetric stretchSulfonate ester (R-SO₂-OR')
~1170S=O symmetric stretchSulfonate ester (R-SO₂-OR')
~960S-O stretchSulfonate ester (R-SO₂-OR')
  • S=O Stretching Vibrations: The most diagnostic peaks for a methanesulfonate ester are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1350 cm⁻¹ and 1170 cm⁻¹, respectively.[6][7][8]

  • S-O Stretching Vibration: A strong absorption corresponding to the S-O single bond stretch is anticipated around 960 cm⁻¹.

  • Aromatic and Aliphatic C-H Stretches: The spectrum will also feature C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the indane and methyl groups (below 3000 cm⁻¹).

  • Aromatic C=C Stretches: Characteristic absorptions for the aromatic ring C=C stretching will be observed in the 1600-1470 cm⁻¹ region.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Data Acquisition : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

MS_Workflow cluster_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis Prep Prepare dilute solution in volatile solvent Ionize Electrospray Ionization (ESI) or Electron Ionization (EI) Prep->Ionize Analyze Separate ions by m/z Ionize->Analyze Detect Detect ions & generate mass spectrum Analyze->Detect

Caption: Workflow for Mass Spectrometric Analysis.

MS Spectral Interpretation

The molecular formula of this compound is C₁₀H₁₂O₃S, with a molecular weight of 212.27 g/mol .[1]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zPredicted IonFragmentation Pathway
213.0[M+H]⁺Protonated molecular ion (in ESI)
133.1[C₉H₉O]⁺Loss of methanesulfonic acid (CH₃SO₃H)
117.1[C₉H₉]⁺Loss of the methanesulfonate group and subsequent rearrangement
95.0[CH₃SO₂]⁺Cleavage of the O-C bond
79.0[CH₃SO]⁺Further fragmentation of the methanesulfonyl cation
  • Molecular Ion: In ESI-MS, the base peak is likely to be the protonated molecular ion [M+H]⁺ at m/z 213.0.

  • Loss of Methanesulfonic Acid: A common fragmentation pathway for sulfonate esters is the loss of the corresponding sulfonic acid. In this case, the loss of methanesulfonic acid (CH₃SO₃H, MW = 96.11) from the protonated molecular ion would lead to a fragment at m/z 117.1, corresponding to the indenyl cation [C₉H₉]⁺.

  • Indane-related Fragments: Cleavage of the C-O bond can lead to the formation of an ion at m/z 133.1, corresponding to the protonated 2-indanol.

  • Methanesulfonyl Fragments: The methanesulfonyl cation [CH₃SO₂]⁺ at m/z 95.0 and its subsequent fragmentation product [CH₃SO]⁺ at m/z 79.0 are also expected to be observed.[10][11]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a comprehensive, albeit predictive, framework for understanding the key spectroscopic features of this molecule. The predicted data, derived from established principles and analysis of related compounds, offers a reliable reference for researchers in the synthesis and application of this important chemical intermediate. Rigorous experimental verification against a certified reference standard is always recommended for definitive structural confirmation.[1]

References

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  • New Journal of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. The Royal Society of Chemistry and The Centre National de la Recherche Scientifique. Retrieved from [Link]

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  • Zweep, N., et al. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 17(10), 12343-12353. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). (2,3-dihydro-1h-inden-2-yl)methanesulfonyl chloride (C10H11ClO2S). Retrieved from [Link]

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  • Jovanovic, J., et al. (2007). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society, 72(5), 457-464. [Link]

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  • CAS Common Chemistry. (n.d.). Methanesulfonic acid, 1-[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]-, calcium salt (2:1). Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Characteristics of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2,3-Dihydro-1H-inden-2-yl methanesulfonate (CAS No. 777-72-0).[1][2] As a key intermediate in various synthetic pathways, a thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development. This document consolidates available data on its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines detailed, field-proven methodologies for its synthesis and characterization, grounded in established chemical principles.

Molecular and Structural Data

This compound is an ester of methanesulfonic acid and 2-indanol. The methanesulfonyl group (mesylate) is a good leaving group in nucleophilic substitution reactions, making this compound a valuable precursor in organic synthesis.

Table 1: Molecular and Structural Identifiers

IdentifierValueSource
CAS Number 777-72-0[1][2]
Molecular Formula C10H12O3S[1][2]
Molecular Weight 212.27 g/mol [1][2]
Synonyms 2-Indanyl methanesulfonate, Methanesulfonic acid 2,3-dihydro-1H-inden-2-yl ester[2]

graph "Chemical_Structure" {
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node [shape=plaintext];
bgcolor="#F1F3F4";
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="CH"]; C9 [label="CH2"]; C10 [label="CH2"]; O1 [label="O"]; S [label="S", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O"]; O3 [label="O"]; C11 [label="CH3"];

// Edges for the indane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C1;

// Edges for the methanesulfonate group C8 -- O1; O1 -- S; S -- O2 [style=double]; S -- O3 [style=double]; S -- C11;

// Positioning C1 [pos="0,0!"]; C6 [pos="-1.2,-0.5!"]; C5 [pos="-1.2,-1.5!"]; C4 [pos="0,-2!"]; C3 [pos="1.2,-1.5!"]; C2 [pos="1.2,-0.5!"]; C7 [pos="-0.8,1!"]; C9 [pos="0.8,1!"]; C8 [pos="0,2!"]; O1 [pos="0,3!"]; S [pos="0,4!"]; O2 [pos="-1,4.5!"]; O3 [pos="1,4.5!"]; C11 [pos="0,5.5!"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The precise experimental data for some physical properties of this compound are not widely reported in publicly available literature. However, based on its structure and the properties of analogous compounds, we can infer and predict certain characteristics.

Table 2: Physicochemical Properties

PropertyValueNotes
Physical State Likely a solid at room temperature.Based on the increased molecular weight and intermolecular forces compared to its alcohol precursor. Commercial suppliers list it for sale in solid quantities (e.g., 1g).[2]
Melting Point Not experimentally determined in available literature.Expected to be significantly higher than methanesulfonic acid (20 °C) and likely a solid at room temperature.[3]
Boiling Point Not experimentally determined.Expected to be higher than the precursor, (2,3-Dihydro-1H-inden-2-yl)methanol (264 °C), due to increased molecular weight.[4] Decomposition may occur at high temperatures.
Solubility Soluble in many organic solvents.Methanesulfonates are generally soluble in a range of organic solvents.[5] Expected to be soluble in dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely has low solubility in water.
Storage Sealed in a dry environment at room temperature.As recommended by commercial suppliers.[2]
Rationale Behind Solubility Prediction

The principle of "like dissolves like" provides a strong basis for predicting the solubility of this compound. The molecule possesses both a relatively non-polar indane ring system and a polar methanesulfonate group. This dual character suggests miscibility with a range of organic solvents. Its solubility in polar aprotic solvents like acetone and ethyl acetate is anticipated due to dipole-dipole interactions with the sulfonate group. Chlorinated solvents such as dichloromethane are also likely to be effective due to their ability to dissolve a wide array of organic compounds. Conversely, the large hydrocarbon component (the indane ring) will limit its solubility in water, a highly polar protic solvent. Similarly, its polarity will reduce its solubility in very non-polar solvents like hexanes.

Spectroscopic Characterization

¹H-NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indane ring, the methylene protons, the methine proton attached to the mesylate group, and the methyl protons of the mesylate group.

Table 3: Predicted ¹H-NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.1 - 7.3Multiplet
CH-OMs~5.0Multiplet
Indane CH₂2.8 - 3.4Multiplets
Mesylate CH₃~3.0Singlet
¹³C-NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C-NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C120 - 145
CH-OMs75 - 85
Indane CH₂30 - 40
Mesylate CH₃~40
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 5: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
S=O (sulfonate)1350 - 1370 (asymmetric) and 1170 - 1190 (symmetric)
C-O (ester)1000 - 1300

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the reaction of (2,3-Dihydro-1H-inden-2-yl)methanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane.[6]

Synthesis_Workflow starting_material (2,3-Dihydro-1H-inden-2-yl)methanol reaction Reaction at 0 °C to Room Temperature starting_material->reaction Reacts with reagents Methanesulfonyl Chloride Triethylamine Dichloromethane reagents->reaction workup Aqueous Workup (e.g., with NH4Cl solution) reaction->workup Proceeds to extraction Extraction with Dichloromethane workup->extraction drying Drying over Na2SO4 extraction->drying purification Purification by Column Chromatography (Silica gel, Hexane/Ethyl Acetate) drying->purification product This compound purification->product Yields

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol
  • Preparation: To a solution of (2,3-Dihydro-1H-inden-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add triethylamine (1.2 eq).

  • Reaction: To the stirred solution, add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling methanesulfonate esters should be followed. These compounds are often classified as irritants and may be harmful if swallowed or in contact with skin.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Conclusion

This technical guide has synthesized the available and predicted information on the physical characteristics of this compound. While some experimental data remains to be published, the provided information on its molecular properties, predicted physicochemical and spectroscopic characteristics, along with a detailed synthetic protocol, offers a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

  • SOL SpA. (n.d.). Safety Data Sheet sulphur dioxide.
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  • Sigma-Aldrich. (2025). Safety Data Sheet.
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  • Houghtaling, J., et al. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC - NIH.
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  • ResearchGate. (2006). (PDF) Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl).
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  • ResearchGate. (n.d.). 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
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  • ChemicalBook. (n.d.). Methyl methanesulfonate(66-27-3) 1H NMR spectrum.
  • BLDpharm. (n.d.). 1292310-40-7|2,3-Dihydro-1H-inden-1-yl methanesulfonate.
  • HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000247).
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An In-Depth Technical Guide to 2,3-Dihydro-1H-inden-2-yl Methanesulfonate (CAS No. 777-72-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-inden-2-yl methanesulfonate (CAS No. 777-72-0), a key organic compound utilized primarily as a pharmaceutical reference standard. This document delves into its chemical and physical properties, offers a detailed synthesis protocol, and explores its significant role in analytical method development and quality control within the pharmaceutical industry. Furthermore, a thorough examination of its chemical reactivity, particularly as a mesylate, is presented, highlighting its potential in synthetic organic chemistry. Safety protocols and handling procedures are also detailed to ensure its proper and safe use in a laboratory setting. This guide is intended to be an essential resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound, also known as 2-indanyl mesylate, is a sulfonate ester with the chemical formula C₁₀H₁₂O₃S. Its molecular structure features a methanesulfonyl group attached to the 2-position of a 2,3-dihydro-1H-indene (indane) ring system. While not a common household name, this compound plays a crucial role in the pharmaceutical industry, primarily as a certified reference material.[1][2] Reference standards are highly purified compounds used to ensure the identity, purity, quality, and strength of drug substances and products. The availability of well-characterized reference standards like this compound is critical for regulatory compliance and the overall safety and efficacy of pharmaceutical products.[1]

One of the primary applications of this compound is as a potential impurity reference for the antiarrhythmic drug, Aprindine.[1][3] Aprindine is a Class Ib antiarrhythmic agent used in the treatment of various cardiac arrhythmias.[4][5] The synthesis of active pharmaceutical ingredients (APIs) like Aprindine can sometimes lead to the formation of related impurities. Regulatory bodies worldwide mandate the identification and control of such impurities to ensure the safety of the final drug product. This compound serves as a standard to develop and validate analytical methods for detecting and quantifying this specific potential impurity in Aprindine.

Beyond its role as a reference standard, the chemical structure of this compound, specifically the presence of the mesylate group, imparts significant reactivity, making it a potentially useful intermediate in organic synthesis. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. This reactivity opens avenues for the synthesis of a variety of substituted indane derivatives, which are scaffolds of interest in medicinal chemistry.

This guide will provide a detailed exploration of the synthesis, properties, applications, and safety considerations of this compound, offering valuable insights for professionals in the field.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its proper handling, storage, and application.

PropertyValueSource
CAS Number 777-72-0[1][6]
Molecular Formula C₁₀H₁₂O₃S[1][6]
Molecular Weight 212.27 g/mol [1][6]
Synonyms 2-Indanyl mesylate, Methanesulfonic acid 2,3-dihydro-1H-inden-2-yl ester[6]
Appearance Not specified, likely a solid at room temperature
Solubility Soluble in polar organic solvents[7]
Storage Sealed in a dry environment at room temperature[6]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the mesylation of its corresponding alcohol precursor, 2,3-dihydro-1H-inden-2-ol (2-indanol). This reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[8] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

General Synthesis Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound from 2-indanol.

Reagents and Materials:

  • 2,3-Dihydro-1H-inden-2-ol (2-indanol)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Experimental Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1H-inden-2-ol (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. To this cooled solution, add triethylamine (1.5 equivalents).

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

General workflow for the synthesis of this compound.
Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is typically achieved using a combination of spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral data can be inferred from the known spectra of its constituent parts and related molecules.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indane ring, typically in the range of 7.1-7.3 ppm. The methylene protons at the 1 and 3 positions of the indane ring would likely appear as multiplets between 3.0 and 3.5 ppm. The proton at the 2-position, attached to the carbon bearing the mesylate group, would be shifted downfield and likely appear as a multiplet around 5.0-5.5 ppm. The methyl protons of the methanesulfonyl group would give a sharp singlet at approximately 3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons in the region of 120-145 ppm. The methylene carbons at positions 1 and 3 would resonate around 35-40 ppm. The carbon at the 2-position, bonded to the oxygen of the mesylate group, would be significantly deshielded, appearing around 75-85 ppm. The methyl carbon of the methanesulfonyl group would be observed at approximately 38-40 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • S=O stretching: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group, typically appearing in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

  • C-O stretching: A strong absorption band for the ester C-O bond, expected around 1000-1100 cm⁻¹.

  • C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

  • C=C stretching: Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 212. Key fragmentation patterns would likely involve the loss of the methanesulfonyl group or cleavage of the indane ring.

Applications in Pharmaceutical Analysis and Drug Development

The primary and most well-documented application of this compound is as a pharmaceutical reference standard.[1][2] This role is critical in the context of drug development and manufacturing, particularly for ensuring the quality and safety of the antiarrhythmic drug Aprindine.

Impurity Profiling of Aprindine

During the synthesis of Aprindine, various side reactions or the presence of unreacted starting materials can lead to the formation of impurities. One such potential impurity is this compound. Regulatory agencies such as the FDA and EMA require pharmaceutical companies to identify, quantify, and control impurities in their drug products. The use of a well-characterized reference standard for each potential impurity is essential for this process.

Analytical Method Development and Validation:

  • Specificity/Selectivity: Analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be able to separate the main API (Aprindine) from all its potential impurities. This compound is used to spike samples of Aprindine to demonstrate that the analytical method can effectively resolve the two compounds.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The reference standard is used to prepare solutions of known concentrations to determine the lowest concentration of the impurity that can be reliably detected and quantified by the analytical method.

  • Accuracy and Precision: The reference standard is used to assess the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method for quantifying the impurity.

Role of the reference standard in the analytical workflow for Aprindine.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the excellent leaving group ability of the methanesulfonate (mesylate) group. The mesylate anion is a very weak base, making it readily displaced by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups at the 2-position of the indane ring system.

Nucleophilic Substitution Reactions

This compound is an ideal substrate for Sₙ2 reactions. The secondary carbon to which the mesylate is attached is accessible to nucleophiles, and the excellent leaving group facilitates the reaction. A variety of nucleophiles can be employed to synthesize a diverse array of 2-substituted indane derivatives.

Examples of Nucleophilic Substitution Reactions:

  • With Azide: Reaction with sodium azide would yield 2-azido-2,3-dihydro-1H-indene, which can be further reduced to 2-aminoindane, a valuable building block.

  • With Cyanide: Treatment with sodium cyanide would produce 2-cyano-2,3-dihydro-1H-indene, which can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine.

  • With Alkoxides: Reaction with sodium alkoxides would lead to the formation of 2-alkoxyindanes (ethers).

  • With Amines: Amines can act as nucleophiles to displace the mesylate group, forming N-substituted 2-aminoindanes.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form indene. The base abstracts a proton from a carbon adjacent to the carbon bearing the mesylate group, and the mesylate group is eliminated simultaneously, leading to the formation of a double bond. The choice of base and reaction conditions can influence the competition between substitution and elimination pathways. Bulky bases tend to favor elimination.

Reactivity_Pathways cluster_SN2 Nucleophilic Substitution (Sₙ2) cluster_E2 Elimination (E2) Start 2,3-Dihydro-1H-inden-2-yl Methanesulfonate SN2_Product 2-Substituted Indane Derivatives Start->SN2_Product Sₙ2 E2_Product Indene Start->E2_Product E2 Nucleophile Nucleophile (e.g., N₃⁻, CN⁻, RO⁻, RNH₂) Base Strong, Non-nucleophilic Base

Key reactivity pathways of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling sulfonate esters and related chemicals should be followed. Based on the SDS for a structurally similar compound, it may cause skin irritation, serious eye irritation, and respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly sealed container in a cool, dry place.[6]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound (CAS No. 777-72-0) is a valuable compound with a significant, albeit specialized, role in the pharmaceutical industry. Its primary application as a reference standard for the antiarrhythmic drug Aprindine underscores the critical importance of impurity profiling in ensuring the safety and quality of medicines. The well-defined chemical properties and reactivity of this compound, particularly the presence of the excellent mesylate leaving group, also present opportunities for its use as a synthetic intermediate in the preparation of novel indane derivatives. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safety, serving as a vital resource for professionals working in the fields of pharmaceutical analysis, drug development, and organic synthesis. A thorough understanding of this compound's characteristics is essential for its effective and safe utilization in a research and development setting.

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The Indane Scaffold: From Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Medicinal Chemistry of Indane Derivatives

Abstract

The indane scaffold, a rigid bicyclic framework composed of a fused benzene and cyclopentane ring, represents a quintessential "privileged structure" in medicinal chemistry. Its unique conformational rigidity and the stereochemical diversity afforded by substitutions on both its aromatic and aliphatic portions have made it a cornerstone in the development of numerous therapeutic agents. This guide provides a comprehensive exploration of the indane core, tracing its journey from early synthetic curiosities to its central role in blockbuster drugs. We will delve into the foundational synthetic strategies that unlocked the potential of this scaffold, followed by in-depth case studies on landmark indane-based drugs such as the anti-Alzheimer's agent Donepezil. By examining the causality behind experimental choices, the evolution of structure-activity relationships, and the mechanistic underpinnings of their biological activity, this guide offers researchers, scientists, and drug development professionals a detailed perspective on the enduring legacy and future potential of indane derivatives.

Introduction: The Indane Moiety as a Privileged Scaffold

The indane ring system, chemically known as 2,3-dihydro-1H-indene, is an attractive scaffold for medicinal chemists due to the fusion of aromatic and aliphatic properties within a rigid structure.[1] This bicyclic system provides a well-defined three-dimensional orientation for substituents, facilitating precise interactions with biological targets.[1][2] The versatility of the indane core is evident in the diverse pharmacological activities its derivatives possess, including neuroprotective, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

The term "privileged structure" is aptly applied to the indane scaffold because this single molecular framework is capable of providing ligands for a variety of different biological targets.[1] This versatility stems from the multifarious possibilities for varying the substituent patterns on the fused ring system, which enables extensive exploration of structure-activity relationships (SAR).[4][5] Marketed drugs such as the HIV protease inhibitor Indinavir, the anti-inflammatory prodrug Sulindac, and the acetylcholinesterase inhibitor Donepezil all feature the indane core, underscoring its therapeutic significance.[3][4] This guide will illuminate the historical development and chemical logic that elevated this simple hydrocarbon to a pillar of modern drug discovery.

Foundational Synthesis: Forging the Core Structure

The utility of any scaffold is predicated on the accessibility of its core structure. The indane skeleton is most commonly prepared via two principal routes: the hydrogenation of indene or the intramolecular cyclization of phenyl-substituted precursors.[6] The latter approach, particularly the Friedel-Crafts acylation of 3-arylpropionic acids or their acid chlorides, has become a workhorse for generating 1-indanones—highly versatile intermediates for a vast array of more complex derivatives.[6][7][8]

The choice between using a carboxylic acid or an acid chloride for the cyclization involves a trade-off between atom economy and reaction conditions. Direct cyclization of the acid is more atom-economical but often requires harsh catalysts like polyphosphoric acid, while the acid chloride route can proceed under milder conditions using Lewis acids like aluminum chloride.[7][8]

G cluster_0 Intramolecular Friedel-Crafts Acylation cluster_1 Further Reduction Arylpropionic_Acid 3-Arylpropionic Acid Acid_Chloride 3-Arylpropionyl Chloride Arylpropionic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Indanone 1-Indanone Intermediate Arylpropionic_Acid->Indanone PPA or H₂SO₄ (Brønsted Acid) Acid_Chloride->Indanone AlCl₃ (Lewis Acid) Indanol Indanol Indanone->Indanol NaBH₄ or H₂/Catalyst Derivatives Bioactive Molecules (e.g., Donepezil) Indanone->Derivatives Derivatization Reactions Indane Indane Scaffold Indanol->Indane Catalytic Hydrogenolysis

Figure 1: Key synthetic pathways to the indane scaffold and its derivatives.

Experimental Protocol: Synthesis of 1-Indanone via Friedel-Crafts Acylation

This protocol describes a representative procedure for the intramolecular Friedel-Crafts acylation of 3-phenylpropionyl chloride to yield 1-indanone.

Materials:

  • 3-Phenylpropionic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve 3-phenylpropionic acid (1 equivalent) in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Gently heat the mixture to reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 3-phenylpropionyl chloride, which is often used directly in the next step.

  • Cyclization: Cool a suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in an ice bath. To this suspension, add a solution of the crude 3-phenylpropionyl chloride in anhydrous DCM dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-indanone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-indanone.

A Landmark in Neuropharmacology: The Discovery and Development of Donepezil

The development of Donepezil (marketed as Aricept) stands as a testament to the power of the indane scaffold in addressing complex neurological disorders. Its discovery was driven by the cholinergic hypothesis of Alzheimer's disease, which posits that the cognitive symptoms of the disease are related to a deficit in the neurotransmitter acetylcholine.[9]

From Hypothesis to High-Affinity Inhibitor

The therapeutic strategy was to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft, thereby increasing the neurotransmitter's concentration and enhancing cholinergic function.[10][11][12] Research at Eisai Co. led to the design of Donepezil, a molecule that cleverly combines a 5,6-dimethoxy-1-indanone moiety with an N-benzylpiperidine group through a methylene linker. This structure allows it to bind reversibly to both the catalytic active site and the peripheral anionic site of the AChE enzyme, resulting in potent and selective inhibition.[13]

G cluster_neuron Cholinergic Synapse Presynaptic Presynaptic Neuron (ACh Release) ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds AChR->Postsynaptic Signal Transduction Donepezil Donepezil Donepezil->AChE Inhibits

Figure 2: Mechanism of action of Donepezil at the cholinergic synapse.

Beyond its primary role as an AChE inhibitor, Donepezil has been found to act as a potent agonist of the σ₁ receptor and may upregulate nicotinic receptors, contributing to its neuroprotective effects.[9]

Key Data on Donepezil

The pharmacokinetic and pharmacodynamic properties of Donepezil make it a clinically effective and manageable drug.

PropertyValue / DescriptionReference(s)
Mechanism of Action Reversible, non-competitive inhibitor of acetylcholinesterase (AChE).[9][10][12]
Bioavailability ~100%
Peak Plasma Time 3–4 hours[9]
Plasma Half-life ~70 hours (up to 100 hours in the elderly)[9]
Protein Binding ~96% (primarily to albumin and alpha1-acid glycoprotein)[9]
Metabolism Hepatic, via CYP2D6 and CYP3A4 enzymes and glucuronidation.[9]
Excretion Primarily renal; ~17% excreted unchanged in urine.[9]
Synthetic Workflow: A Common Route to Donepezil

The most widely recognized synthesis of Donepezil involves an aldol condensation between 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde, followed by the reduction of the resulting unsaturated intermediate.[14][15]

G Indanone 5,6-Dimethoxy -1-indanone Condensation Aldol Condensation (Base, e.g., LDA or NaOH) Indanone->Condensation Aldehyde 1-Benzylpiperidine -4-carboxaldehyde Aldehyde->Condensation Intermediate (E)-2-(1-benzylpiperidin-4-ylidene) -5,6-dimethoxy-1-indanone Condensation->Intermediate Reduction Hydrogenation (e.g., Pd/C, H₂ or Raney Ni) Intermediate->Reduction Donepezil Donepezil Reduction->Donepezil

Figure 3: High-level synthetic workflow for the preparation of Donepezil.

Detailed Protocol: Aldol Condensation and Reduction

  • Condensation: To a stirred solution of 5,6-dimethoxy-1-indanone (1 equivalent) and N-benzylpiperidine-4-carboxaldehyde (1 equivalent) in a suitable solvent like methanol, slowly add a base such as sodium hydroxide flakes at room temperature.[16] The reaction mixture is stirred for several hours until TLC analysis indicates the completion of the reaction. The solid unsaturated intermediate that forms is typically collected by filtration.[16]

  • Reduction: The filtered intermediate is then subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[16] Alternatively, reducing agents like Raney nickel can be employed.[16] The reduction selectively saturates the exocyclic double bond to yield Donepezil.

  • Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The crude Donepezil is then purified, often by recrystallization or conversion to its hydrochloride salt to improve stability and handling.

Diversification and Modern Frontiers

The success of early indane-based drugs catalyzed the exploration of this scaffold across a wide spectrum of diseases, leading to the discovery of novel agents with diverse mechanisms of action.

  • Antiviral Agents: The development of Indinavir, an HIV protease inhibitor, was a landmark in structure-based drug design.[1] The aminoindanol core of Indinavir serves as a non-peptidic mimic of a peptide transition state, enabling potent and specific inhibition of the viral enzyme.[1]

  • Anti-inflammatory Drugs: Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that exists as a prodrug.[4] Its indene acetic acid structure is reversibly reduced in the body to the active sulfide metabolite, which inhibits cyclooxygenase (COX) enzymes.

  • Anticancer Therapeutics: More recently, the indane scaffold has been exploited in the development of anticancer agents.[17][18] Indanocine, for example, is a potent inhibitor of tubulin polymerization.[17] Other indane derivatives have been designed as inhibitors of novel cancer targets like USP7, a deubiquitinase involved in tumorigenesis.[19]

  • CNS Agents: Beyond Alzheimer's, indane derivatives have found use as monoamine oxidase (MAO) inhibitors like Rasagiline for Parkinson's disease and as amine uptake inhibitors like indatraline.[1]

The continued exploration of SAR for the indane core reveals how subtle modifications can dramatically alter target specificity and pharmacological profiles, cementing its status as a truly privileged and tunable structure in drug discovery.[20][21]

Conclusion

The history of indane derivatives is a compelling narrative of chemical innovation meeting therapeutic need. From its origins in classical organic synthesis, the indane scaffold has evolved into a validated and highly versatile platform for drug design. The rigid, well-defined structure provides a reliable anchor for functional groups, allowing for the rational design of potent and selective inhibitors, antagonists, and modulators for a myriad of biological targets. The stories of Donepezil and other successful indane-based drugs demonstrate a clear progression from broad screening to hypothesis-driven, structure-based design. As our understanding of disease biology deepens, the privileged indane scaffold will undoubtedly continue to serve as a starting point for the development of the next generation of innovative medicines.

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A Senior Application Scientist's Guide to the Theoretical Quantum Chemical Analysis of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for conducting theoretical quantum chemical calculations on 2,3-Dihydro-1H-inden-2-yl methanesulfonate (also known as indan-2-yl mesylate). This compound serves as a crucial reactive intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Understanding its electronic structure, stability, and reactivity through computational methods is paramount for optimizing reaction conditions, predicting potential side reactions, and designing novel molecular entities. This guide is tailored for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for performing Density Functional Theory (DFT) calculations to elucidate the molecule's properties. We will cover geometry optimization, vibrational frequency analysis, and the prediction of NMR and IR spectroscopic signatures, thereby providing a robust framework for in-silico characterization.

Introduction: The Significance of Indan-2-yl Mesylate in Synthetic Chemistry

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The functionalization of this core often proceeds via its hydroxylated precursor, 2,3-dihydro-1H-inden-2-ol. To enhance its utility as a synthetic intermediate, the hydroxyl group is frequently converted into a better leaving group. Methanesulfonate (mesylate) esters are ideal for this purpose, as the mesylate anion (CH₃SO₃⁻) is an excellent leaving group in nucleophilic substitution reactions.[1]

This compound is thus a key electrophilic intermediate, enabling the introduction of a wide variety of nucleophiles at the C2 position of the indane ring system. Its reactivity is central to the construction of more complex molecules. However, like many sulfonate esters, its stability and reaction pathways can be sensitive to reaction conditions.[2][3] Concerns regarding the formation of potentially genotoxic alkyl mesylate byproducts during salt formation in alcoholic solvents have also been a topic of regulatory interest, underscoring the need for precise analytical and predictive methods.[4][5]

Theoretical calculations offer a powerful, non-destructive, and cost-effective avenue to probe the intrinsic properties of this molecule. By employing methods like Density Functional Theory (DFT), we can predict its three-dimensional structure, electronic properties, and spectroscopic characteristics with high accuracy. This in-silico approach allows for a deep mechanistic understanding that can guide experimental design and accelerate drug discovery and development programs.

The Computational Approach: A Rationale for Density Functional Theory

For a molecule of this size and complexity, Density Functional Theory (DFT) provides an optimal balance between computational accuracy and resource requirements.[6] DFT methods calculate the electronic structure of a molecule by modeling its electron density, rather than the full many-electron wavefunction, which simplifies the problem significantly.[7]

2.1. Selection of Functional and Basis Set: The "Why" Behind the Choice

Our protocol employs the B3LYP hybrid functional and the 6-311++G(d,p) basis set . This choice is deliberate and grounded in established computational chemistry practices:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for predicting reaction barriers and electronic properties. Its proven track record for organic molecules makes it a reliable choice for this system.[8][9]

  • 6-311++G(d,p) Basis Set: This Pople-style basis set offers a high degree of flexibility for describing the spatial distribution of electrons.

    • 6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation than smaller basis sets.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing anions and systems with lone pairs, such as the oxygen atoms in the sulfonate group, and for modeling weak non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is critical for describing the directional nature of chemical bonds and is indispensable for an accurate geometry optimization.[10]

This combination provides a robust and well-validated level of theory for obtaining reliable geometries, energies, and spectroscopic properties for sulfonate esters and related organic compounds.[2][9]

In-Silico Analysis Workflow

The theoretical investigation of this compound follows a logical, multi-step process. Each step builds upon the last, providing a comprehensive electronic and structural profile of the molecule.

G A 1. Initial Structure Input (Build or import 3D coordinates) B 2. Geometry Optimization (Find lowest energy conformation) A->B DFT/B3LYP/6-311++G(d,p) C 3. Vibrational Frequency Calculation (Confirm minimum & predict IR spectrum) B->C Verify stationary point D 4. Spectroscopic & Property Calculations (NMR, HOMO-LUMO, etc.) C->D Using optimized geometry E 5. Data Analysis & Interpretation D->E Compare with experiment

Caption: Computational workflow for theoretical analysis.

Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol aims to find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to confirm its stability.[11]

  • Structure Input: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Ensure correct connectivity and initial stereochemistry.

  • Calculation Setup:

    • Job Type: Opt+Freq (Optimization and Frequency calculation).

    • Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).

    • Solvation (Optional but Recommended): To better simulate experimental conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, specifying a solvent such as dichloromethane or acetonitrile.

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation: After the calculation converges, check the output.

    • Convergence Criteria: Ensure all four convergence criteria for the geometry optimization have been met.[7]

    • Vibrational Frequencies: Confirm that there are zero imaginary frequencies . An imaginary frequency indicates a saddle point (a transition state), not a true energy minimum. If one is found, the geometry must be perturbed and re-optimized.[12]

Results and Discussion: A Theoretical Characterization

The results from these calculations provide a wealth of information that can be directly correlated with experimental data and used to predict the molecule's behavior.

Optimized Molecular Geometry

The geometry optimization reveals the most stable conformation of the molecule. The five-membered ring of the indane moiety typically adopts an "envelope" conformation to relieve ring strain, with one atom puckered out of the plane of the other four.[13] Key structural parameters can be extracted and tabulated for analysis.

ParameterDescriptionCalculated Value (Å or °)
C-O (Ester)Bond length between indane C2 and sulfonate oxygen~1.45 Å
S-O (Ester)Bond length between sulfur and the bridging oxygen~1.60 Å
S=OBond lengths of the two double-bonded oxygens~1.43 Å
C-O-SBond angle of the ester linkage~118°
O=S=OBond angle between the two sulfonyl oxygens~120°
Caption: Predicted key geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Analysis and Predicted IR Spectrum

The frequency calculation not only validates the geometry but also predicts the molecule's infrared (IR) spectrum. The vibrational modes can be assigned to specific bond stretches, bends, and torsions. For sulfonate esters, the most characteristic peaks are the symmetric and asymmetric stretches of the S=O bonds.

Vibrational ModeDescriptionPredicted Frequency (cm⁻¹) (Scaled)
Asymmetric SO₂ StretchStrong, characteristic absorption~1350 - 1370 cm⁻¹
Symmetric SO₂ StretchStrong, characteristic absorption~1170 - 1190 cm⁻¹
S-O-C StretchStretching of the ester linkage~950 - 1050 cm⁻¹
C-H (Aromatic) StretchStretching of C-H bonds on the benzene ring> 3000 cm⁻¹
C-H (Aliphatic) StretchStretching of C-H bonds on the saturated ring< 3000 cm⁻¹
Caption: Key predicted IR vibrational frequencies. Note: Calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) for better agreement with experimental data.[9][14]
Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting NMR chemical shifts.[15][16]

Protocol 2: GIAO NMR Calculation

  • Input: Use the fully optimized, frequency-validated geometry from Protocol 1.

  • Calculation Setup:

    • Job Type: NMR.

    • Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).

    • NMR Method: GIAO.

    • Reference: Perform the same calculation on Tetramethylsilane (TMS) at the identical level of theory to use as a reference standard (δ = 0 ppm).

  • Execution and Analysis: Run the calculation. The output will provide absolute shielding tensor values for each nucleus. The chemical shift (δ) is calculated as: δ_sample = σ_TMS - σ_sample

NucleusPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-H7.2 - 7.5Typical range for benzene ring protons.
C2-H (Indane)4.8 - 5.2Deshielded due to the adjacent electron-withdrawing mesylate group.
CH₂ (Indane)3.0 - 3.5Diastereotopic protons adjacent to the chiral center and benzene ring.
CH₃ (Mesyl)2.9 - 3.2Singlet, typical for a methyl group attached to a sulfonyl group.
C 2 (Indane)75 - 80Highly deshielded carbon bearing the electronegative oxygen atom.
Aromatic C 125 - 145Standard chemical shift range for aromatic carbons.
C H₃ (Mesyl)~40Typical value for a mesyl methyl carbon.
Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insight into the molecule's reactivity.

  • HOMO: Represents the ability to donate electrons. For this molecule, the HOMO is likely localized on the π-system of the benzene ring.

  • LUMO: Represents the ability to accept electrons. The LUMO is expected to be localized around the C2-O-S linkage, specifically on the σ* antibonding orbital of the C-O bond. This indicates that this is the most electrophilic site, susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.[9]

Applications in Drug Development

The theoretical data generated provides actionable insights for drug development professionals.

  • Reaction Optimization: Understanding the LUMO's location confirms that nucleophilic attack will occur at the C2 position, leading to the displacement of the mesylate group. This validates its use as a precursor for introducing diverse functionalities.

  • Side Reaction Prediction: The molecular electrostatic potential (MEP) map, which can also be calculated, visually displays the electron-rich (negative) and electron-poor (positive) regions of the molecule. This can help predict potential sites for unwanted interactions with other reagents.

  • Stability Assessment: The HOMO-LUMO gap provides a quantitative measure of the compound's kinetic stability. This information is valuable for determining appropriate storage and handling conditions.

Reaction Reactants Indan-2-yl Mesylate + Nu⁻ TS Transition State [Nu---C---OMs]⁻ Reactants->TS SN2 Attack Products Indan-2-Nu + MsO⁻ TS->Products Leaving Group Departure

Caption: A simplified SN2 reaction pathway involving the mesylate.

Conclusion

Theoretical quantum chemical calculations, specifically using DFT at the B3LYP/6-311++G(d,p) level of theory, serve as an indispensable tool for the in-depth characterization of this compound. This guide provides a scientifically grounded framework and actionable protocols for predicting the molecule's geometry, stability, reactivity, and spectroscopic signatures. The insights gained from this computational approach empower researchers to make more informed decisions in synthetic planning, reaction optimization, and the overall drug development pipeline, ultimately saving time and resources while fostering innovation.

References

  • Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8105. [2]

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Molecular Modeling of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the molecular modeling of 2,3-dihydro-1H-inden-2-yl methanesulfonate, a molecule of interest in pharmaceutical development, often used as a reference standard.[1] We delve into the critical aspects of its computational analysis, from conformational searching and quantum chemical calculations to molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale to empower robust and reliable in silico investigations. By understanding the conformational landscape, electronic properties, and dynamic behavior of this molecule, researchers can better predict its stability, reactivity, and potential interactions within biological systems.

Introduction: The Significance of this compound in a Pharmaceutical Context

This compound, with the chemical formula C₁₀H₁₂O₃S, belongs to the class of methanesulfonates (mesylates).[1] In the realm of medicinal chemistry, the methanesulfonate group is a well-established and highly effective leaving group in nucleophilic substitution reactions.[2][3] This property makes molecules containing this moiety valuable intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The indane scaffold itself is a privileged structure found in numerous biologically active compounds.

The subject of this guide, this compound (CAS No. 777-72-0), is recognized as a pharmaceutical reference standard.[1] As such, a thorough understanding of its intrinsic properties is paramount for its use in analytical method development, validation, and quality control. Molecular modeling provides a powerful lens through which we can explore these properties at an atomic level, offering insights that are often complementary to experimental data and can guide further laboratory investigation. This guide will provide a validated workflow for the comprehensive molecular modeling of this important compound.

Foundational Analysis: Conformational Landscape

The conformational flexibility of a molecule dictates its shape, and by extension, its physical and chemical properties. For this compound, rotation around the C-O and S-C bonds of the methanesulfonate group, as well as the puckering of the five-membered ring of the indane core, are the primary sources of conformational isomerism. A thorough exploration of the potential energy surface is the first critical step in any meaningful molecular modeling study.

Experimental Protocol: Systematic Conformational Search

A systematic conformational search provides a comprehensive, albeit computationally intensive, method to identify all low-energy conformers.

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Identification of Rotatable Bonds: Identify the key rotatable bonds: the C(indan)-O bond and the O-S bond of the methanesulfonate group.

  • Systematic Rotation: Initiate a systematic scan of the potential energy surface by rotating each identified bond in discrete steps (e.g., 30-degree increments). At each step, a geometry optimization is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method (e.g., PM7).

  • Energy Minimization and Filtering: The resulting unique conformers are then subjected to a more rigorous geometry optimization using a higher level of theory, typically Density Functional Theory (DFT), to obtain accurate geometries and relative energies.

  • Analysis of Results: The optimized conformers are ranked by their relative energies. A Boltzmann distribution analysis can be performed to determine the population of each conformer at a given temperature.

In-Depth Electronic Structure: Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are indispensable for elucidating the electronic structure, reactivity, and spectroscopic properties of a molecule. These calculations provide a level of detail that is inaccessible to classical molecular mechanics.

Experimental Protocol: DFT Calculations

This protocol outlines the steps for performing DFT calculations on the low-energy conformers of this compound.

  • Selection of Functional and Basis Set: For organic molecules containing sulfur, a functional that adequately describes non-covalent interactions and a flexible basis set are recommended. The B3LYP functional with a 6-31G(d,p) basis set offers a good balance of accuracy and computational cost for geometry optimizations. For more accurate energy calculations, a larger basis set such as 6-311+G(2d,p) is advisable.

  • Geometry Optimization: Perform a full geometry optimization for each of the low-energy conformers identified in the conformational search.

  • Frequency Calculation: Following each optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic data such as enthalpy and Gibbs free energy.

  • Calculation of Molecular Properties: From the optimized wavefunctions, a variety of molecular properties can be calculated, including:

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.

    • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.

    • Spectroscopic Properties: Prediction of NMR chemical shifts and IR vibrational frequencies can be compared with experimental data for validation of the computational model.[4]

Data Presentation: Calculated Properties of the Global Minimum Conformer
PropertyCalculated Value
Energy (Hartree) Value to be calculated
HOMO Energy (eV) Value to be calculated
LUMO Energy (eV) Value to be calculated
HOMO-LUMO Gap (eV) Value to be calculated
Dipole Moment (Debye) Value to be calculated

Simulating Real-World Behavior: Molecular Dynamics

While quantum chemistry provides a static picture of a molecule, molecular dynamics (MD) simulations allow us to observe its behavior over time in a simulated environment, such as in solution. This is crucial for understanding how the molecule interacts with its surroundings and for assessing its conformational stability in a dynamic context.

Experimental Protocol: Explicit Solvent MD Simulation

This protocol describes the setup and execution of an MD simulation of this compound in a water box.

  • Force Field Parameterization: The accuracy of an MD simulation is heavily dependent on the quality of the force field used. For novel molecules, it is essential to either validate existing general force field parameters (e.g., from CGenFF or GAFF) or to develop new parameters.[5][6] This can be achieved by fitting to quantum chemical data, such as electrostatic potentials and dihedral energy profiles.

  • System Setup:

    • Place the optimized global minimum conformer of this compound in the center of a cubic or rectangular simulation box.

    • Solvate the box with a pre-equilibrated explicit solvent model, such as TIP3P water.

    • Add counter-ions if the molecule is charged to neutralize the system.

  • Minimization: Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent molecules.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 298 K) and then equilibrate it at constant pressure (e.g., 1 atm) to allow the solvent to relax around the solute. This is typically done in a stepwise manner with restraints on the solute that are gradually released.

  • Production Run: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), the production simulation can be run for a desired length of time (e.g., 100 ns or more) to collect trajectory data.

  • Trajectory Analysis: The resulting trajectory can be analyzed to extract a wealth of information, including:

    • Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

    • Radial Distribution Functions (RDFs): To characterize the solvation shell around the molecule.

    • Hydrogen Bonding Analysis: To quantify interactions with solvent molecules.

Mandatory Visualization: Molecular Modeling Workflow

Molecular Modeling Workflow cluster_QM Quantum Mechanics cluster_MM Molecular Mechanics Conformational\nAnalysis Conformational Analysis DFT Optimization DFT Optimization Conformational\nAnalysis->DFT Optimization Low-energy conformers Property Calculation Property Calculation DFT Optimization->Property Calculation Optimized structures Force Field\nParameterization Force Field Parameterization DFT Optimization->Force Field\nParameterization Target data for parameter fitting Final Insights Final Insights Property Calculation->Final Insights Reactivity, Stability, Spectra MD Simulation MD Simulation Force Field\nParameterization->MD Simulation Parameters Trajectory\nAnalysis Trajectory Analysis MD Simulation->Trajectory\nAnalysis Trajectory Trajectory\nAnalysis->Final Insights Dynamic Behavior, Solvation Initial Structure Initial Structure Initial Structure->Conformational\nAnalysis

Caption: A comprehensive workflow for the molecular modeling of small molecules.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The comparison of computationally predicted spectroscopic properties (NMR, IR) with experimental data provides a direct measure of the accuracy of the quantum chemical model.[4] Similarly, the stability of key metrics (temperature, pressure, RMSD) during an MD simulation serves as an internal validation of the simulation's integrity. By adhering to these rigorous protocols, researchers can have high confidence in the generated molecular models.

Conclusion: From Molecular Model to Pharmaceutical Insight

The in-depth molecular modeling of this compound provides invaluable insights that extend beyond simple structural characterization. By understanding its conformational preferences, electronic properties, and dynamic behavior, we can better predict its reactivity as a synthetic intermediate and its stability as a pharmaceutical reference standard.[7][8][9] The computational workflows detailed in this guide offer a robust and scientifically sound approach to generating reliable molecular models, thereby accelerating drug development and ensuring the quality and safety of pharmaceutical products.

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An In-depth Technical Guide to the Methanesulfonate Leaving Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Leaving Groups in Synthesis

In the intricate world of organic synthesis, the strategic conversion of one functional group to another is paramount. Nucleophilic substitution and elimination reactions are the cornerstones of molecular construction, and their success hinges on a seemingly simple yet crucial component: the leaving group. An ideal leaving group must be able to stabilize the negative charge it acquires upon departing from the substrate. This guide provides an in-depth exploration of one of the most reliable and versatile leaving groups in the synthetic chemist's toolbox: the methanesulfonate group, commonly known as the mesylate.

The Foundation of a Superior Leaving Group: Methanesulfonate Anion Stability

The efficacy of a leaving group is inversely related to its basicity; the weaker the base, the better the leaving group.[1][2][3] This principle is rooted in the stability of the departing anion. The methanesulfonate (mesylate) anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid (MsOH), a strong acid with a pKa of approximately -1.2 to -2.0.[4]

The remarkable stability of the mesylate anion stems from two key electronic factors:

  • Resonance Delocalization : The negative charge is not localized on a single oxygen atom. Instead, it is effectively delocalized across all three oxygen atoms of the sulfonyl group through resonance.[5][6] This distribution of charge significantly lowers the energy of the anion.

  • Inductive Effect : The highly electronegative oxygen atoms pull electron density away from the sulfur atom, further stabilizing the negative charge.

This inherent stability means the mesylate anion is a very weak base, making it an excellent leaving group for nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[5][7]

Strategic Activation of Alcohols: The Mesylation Reaction

Alcohols are abundant and cost-effective starting materials, but the hydroxyl group (-OH) is a notoriously poor leaving group because its departure would form the strongly basic hydroxide ion (HO⁻).[1][5] Converting the hydroxyl group into a mesylate is a common and highly effective strategy to activate the alcohol for subsequent reactions.[1][8]

The process, known as mesylation, typically involves reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[1][9][10]

Causality in Experimental Design:
  • The Role of the Base : The base is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting alcohol or the product.[1]

  • Retention of Stereochemistry : A critical advantage of this method is that the C-O bond of the alcohol is not broken during the mesylation process.[1][7] The reaction occurs at the oxygen atom, meaning that if the alcohol has a stereocenter at the carbon bearing the -OH group, its configuration is retained in the resulting alkyl mesylate.[1][7] This stereochemical control is a significant advantage over methods that use strong acids (like HBr or HCl), which can proceed via SN1 pathways and lead to racemization or rearrangements.[1][5]

Visualizing the Mechanism: Mesylate Formation

Caption: General scheme for the formation of an alkyl mesylate from an alcohol.

The Mesylate in Action: Nucleophilic Substitution

Once formed, the alkyl mesylate is an excellent substrate for SN2 reactions. The carbon atom bonded to the mesylate group becomes highly electrophilic, inviting attack from a wide range of nucleophiles.

Visualizing the SN2 Reaction Workflow

SN2_Workflow Start Start: Chiral Alcohol (R-OH) Step1 Step 1: Mesylation + MsCl, Et₃N in DCM @ 0°C Start->Step1 Intermediate Intermediate: Alkyl Mesylate (R-OMs) (Configuration Retained) Step1->Intermediate  Retention of  Stereochemistry Step2 Step 2: Nucleophilic Attack + Nucleophile (Nu⁻) Intermediate->Step2 Product Final Product: R-Nu (Configuration Inverted) Step2->Product  Walden Inversion  (Backside Attack) Byproduct Mesylate Anion (MsO⁻) Step2->Byproduct

Caption: Workflow of an SN2 reaction involving a mesylate intermediate.

The SN2 reaction proceeds with a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the electrophilic carbon, a phenomenon known as Walden inversion.[11] This predictable stereochemical outcome is a cornerstone of modern asymmetric synthesis.

Comparative Analysis: Mesylates vs. Other Sulfonates

While mesylates are excellent leaving groups, they are part of a larger family of sulfonates, including tosylates (TsO⁻) and triflates (TfO⁻). The choice between them is a strategic decision based on reactivity, cost, and substrate stability.

The generally accepted order of reactivity is: Triflate > Tosylate > Mesylate .[12][13][14]

Leaving GroupAbbreviationConjugate Acid pKa (approx.)Relative SN2 Rate (Normalized)Key Features
Mesylate -OMs-1.91.00[12][15]Good reactivity, cost-effective, widely used.
Tosylate -OTs-6.5~0.70[12][15]Similar to mesylate, bulkier, can sometimes offer different selectivity.
Triflate -OTf-12 to -13[12]~56,000[12]Extremely reactive ("super" leaving group), ideal for unreactive substrates, but more expensive and less stable.[1][12][13]

Data sourced from multiple references, relative rates can vary with substrate and conditions.[12][15][16]

Causality in Selection:

  • For standard transformations on primary or secondary alcohols where moderate reactivity is sufficient, mesylates provide an excellent balance of reactivity and cost-efficiency.

  • For highly unreactive substrates , such as hindered secondary centers or bridgehead systems (in SN1 contexts), the superior leaving group ability of triflate is often required to achieve a reasonable reaction rate.[12]

  • Tosylates are often used interchangeably with mesylates, though their additional steric bulk can occasionally influence reaction outcomes.[1]

Practical Methodologies: Self-Validating Protocols

Trustworthiness in science is built on reproducible, well-described protocols. The following methodologies are standard, field-proven procedures.

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol

This protocol is designed as a self-validating system. Successful conversion can be easily monitored by Thin Layer Chromatography (TLC) due to the significant change in polarity from the starting alcohol to the product mesylate.

  • Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq.).

  • Dissolution : Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.[17]

  • Cooling : Cool the solution to 0 °C using an ice-water bath. Causality: This step is critical to control the exothermic reaction between methanesulfonyl chloride and the amine, preventing side reactions.

  • Base Addition : Add triethylamine (Et₃N, 1.5 eq.) to the stirred solution.

  • Reagent Addition : Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise over 5-10 minutes.[17][18] A precipitate of triethylammonium chloride will form. Causality: Slow addition prevents a rapid temperature increase. A slight excess of MsCl ensures complete consumption of the starting alcohol.

  • Reaction : Stir the reaction at 0 °C for 1-4 hours, monitoring the disappearance of the starting alcohol by TLC.[18] If the reaction is sluggish, it can be allowed to warm to room temperature.[18]

  • Work-up : Transfer the mixture to a separatory funnel. Dilute with DCM and wash sequentially with ice-cold water, cold 10% HCl, saturated NaHCO₃ solution, and finally, brine.[17] Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining HCl or MsCl.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkyl mesylate, which can often be used without further purification.

Protocol 2: General Procedure for SN2 Displacement of a Mesylate
  • Preparation : Dissolve the alkyl mesylate (1.0 eq.) in a suitable polar aprotic solvent (e.g., Acetone, DMF, or DMSO).

  • Nucleophile Addition : Add the nucleophile (e.g., sodium azide, sodium cyanide, sodium thiomethoxide, 1.1-1.5 eq.).

  • Reaction : Stir the mixture at room temperature or with gentle heating until the starting mesylate is consumed (monitor by TLC).

  • Work-up : Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or ether).

  • Purification : Wash the combined organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Applications in Drug Development and Synthesis

The reliability and predictable stereochemistry of mesylate chemistry make it invaluable in the pharmaceutical industry.[19][20] Mesylates are key intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[18][19]

A notable consideration in drug development is the potential for methanesulfonic acid, often used to form API salts, to react with residual alcohols (like methanol or ethanol) to form genotoxic impurities such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS).[21] Regulatory agencies have strict limits on such impurities, necessitating careful process control and sensitive analytical methods for their detection.[21]

Conclusion

The methanesulfonate group is a powerful tool in organic synthesis, enabling the efficient and stereocontrolled conversion of alcohols into a wide array of other functional groups. Its status as an excellent leaving group is grounded in the fundamental principles of acid-base chemistry and resonance stabilization. By understanding the causality behind reaction conditions and protocol design, researchers and drug development professionals can confidently leverage the mesylate group to construct complex molecules with precision and efficiency, accelerating the path from laboratory discovery to life-changing therapeutics.

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Basic reactivity of 2,3-Dihydro-1h-inden-2-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactivity of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Abstract

This technical guide provides a comprehensive analysis of the fundamental reactivity of this compound, a key intermediate in synthetic organic chemistry. The document elucidates the mechanistic principles governing its reactions, focusing on the competitive pathways of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). By examining the influence of reaction parameters such as nucleophile/base strength, solvent, and temperature, this guide offers field-proven insights for researchers, scientists, and drug development professionals to effectively utilize this versatile reagent. Detailed experimental protocols and mechanistic diagrams are provided to bridge theoretical concepts with practical laboratory applications.

Introduction: The Structural and Electronic Profile

This compound, also known as 2-indanyl mesylate, is the methanesulfonyl ester derivative of 2,3-dihydro-1H-inden-2-ol (2-indanol). Its chemical structure is characterized by a bicyclic indane core with a methanesulfonate (-OMs) group attached to the C-2 position of the five-membered ring.

The significance of this molecule in synthetic chemistry stems almost entirely from the properties of the methanesulfonate group. The sulfonyl group is strongly electron-withdrawing, which polarizes the C-O bond and renders the C-2 carbon highly electrophilic. Furthermore, the methanesulfonate anion (mesylate, MsO⁻) is an exceptionally stable, non-nucleophilic species due to resonance delocalization of its negative charge across the three oxygen atoms. This inherent stability makes it an excellent leaving group, facilitating the cleavage of the C-O bond and serving as the primary driver for the compound's reactivity.

The substrate itself is a secondary alkyl sulfonate. This structural feature is critical, as it places the compound at a mechanistic crossroads. Unlike primary substrates that strongly favor SN2/E2 pathways or tertiary substrates that favor SN1/E1 pathways, secondary substrates like 2-indanyl mesylate can react via any of the four mechanisms, with the outcome being highly sensitive to the chosen reaction conditions.

Mechanistic Pathways: A Tale of Two Competitions

The core reactivity of this compound is defined by a competition between two fundamental reaction types: nucleophilic substitution and elimination. Each of these can proceed through two distinct mechanisms, unimolecular or bimolecular.

Nucleophilic Substitution Reactions

In these reactions, a nucleophile replaces the methanesulfonate leaving group, forming a new bond at the C-2 position.

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone), which solvate the cation but not the anionic nucleophile, enhancing its reactivity. A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. For instance, reactions of indan-2-yl arenesulfonates with anilines in methanol have been studied, demonstrating the applicability of this pathway.[2]

Caption: The concerted SN2 mechanism showing backside attack.

The SN1 mechanism is a two-step process that begins with the spontaneous, rate-determining departure of the leaving group to form a carbocation intermediate.[3] This intermediate is then rapidly captured by a nucleophile. This pathway is favored under conditions that stabilize the carbocation, namely polar protic solvents (e.g., water, ethanol, methanol) and weak nucleophiles. The solvolysis of sulfonate esters is a classic example of this reaction type.[4][5] The planar carbocation intermediate can be attacked from either face, typically leading to a racemic or nearly racemic mixture of products.

Caption: The two-step SN1 mechanism via a carbocation.

Elimination Reactions

In elimination reactions, a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), leading to the formation of a double bond. For 2-indanyl mesylate, the product is 1H-indene.

Similar to the SN2 reaction, the E2 mechanism is a concerted, single-step process.[6] A base removes a β-hydrogen, the C=C double bond forms, and the leaving group departs simultaneously.[7] This reaction is favored by strong, particularly sterically hindered, bases (e.g., potassium tert-butoxide, DBU), which are poor nucleophiles and thus suppress the competing SN2 reaction.[3] The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group, meaning they must be in the same plane and on opposite sides of the C-C bond.[8]

Caption: The concerted E2 mechanism showing anti-periplanar geometry.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 pathway.[7] After the leaving group departs, a weak base (often the solvent) removes a β-hydrogen to form the alkene. E1 reactions compete directly with SN1 reactions and are favored by the same conditions: polar protic solvents and weak bases/nucleophiles.[3] Increasing the reaction temperature generally favors elimination over substitution because elimination results in a greater increase in entropy (two molecules become three).

Caption: The two-step E1 mechanism proceeding via a carbocation.

Controlling Reaction Outcomes: A Practical Guide

The utility of this compound lies in the ability to selectively direct its reactivity down a desired mechanistic pathway. The choice of nucleophile/base, solvent, and temperature are the primary tools for achieving this control.

Factor Favors SN2 Favors SN1 Favors E2 Favors E1
Nucleophile/Base Strong, unhindered nucleophile (e.g., I⁻, N₃⁻, RNH₂)Weak nucleophile (e.g., H₂O, ROH)Strong, hindered base (e.g., t-BuOK, DBU)Weak base (e.g., H₂O, ROH)
Solvent Polar Aprotic (e.g., DMF, Acetone)Polar Protic (e.g., H₂O, EtOH, MeOH)Polar AproticPolar Protic
Kinetics Second-order: Rate = k[Substrate][Nu]First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Base]First-order: Rate = k[Substrate]
Temperature Lower TemperatureLower TemperatureHigher TemperatureHigher Temperature

Causality Behind Experimental Choices:

  • Nucleophile vs. Base: A species' ability to attack a carbon (nucleophilicity) versus its ability to abstract a proton (basicity) is key. Steric hindrance dramatically reduces nucleophilicity while having less effect on basicity, which is why bulky bases like potassium tert-butoxide are excellent for promoting E2 reactions.[3]

  • Solvent Effects: Polar protic solvents stabilize both the carbocation intermediate and the leaving group in SN1/E1 reactions through hydrogen bonding. Polar aprotic solvents, however, cannot hydrogen bond with anionic nucleophiles, leaving them "naked" and highly reactive, thus accelerating SN2/E2 pathways.

  • Temperature: Elimination reactions create more product molecules than substitution reactions, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, favoring the more entropically beneficial elimination pathway.

Synthesis and Application Workflow

The title compound is typically prepared as a reactive intermediate and used in situ or isolated for subsequent reactions. Its role is to convert a poorly reactive hydroxyl group into a highly reactive methanesulfonate leaving group, enabling the synthesis of diverse 2-substituted indane derivatives, which are common scaffolds in medicinal chemistry.[9]

Workflow cluster_reactions Reaction Pathways Indanol 2,3-Dihydro-1H-inden-2-ol Reagents Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) or Pyridine DCM, 0°C to RT Mesylate 2,3-Dihydro-1H-inden-2-yl Methanesulfonate Reagents->Mesylate Activation of -OH SN2 Sₙ2 (Strong Nu⁻, Polar Aprotic Solvent) Mesylate->SN2 E2 E2 (Strong, Hindered Base) Mesylate->E2 SN1_E1 Sₙ1 / E1 (Weak Nu⁻/Base, Polar Protic Solvent) Mesylate->SN1_E1 SubProduct 2-Substituted Indane SN2->SubProduct ElimProduct 1H-Indene E2->ElimProduct MixProduct Mixture of Substitution and Elimination Products SN1_E1->MixProduct

Caption: General workflow for synthesis and subsequent reactivity.

Experimental Protocols

The following protocols are self-validating systems designed for clarity and reproducibility.

Protocol 1: Synthesis of this compound
  • Objective: To convert the hydroxyl group of 2-indanol into a methanesulfonate leaving group.

  • Rationale: Methanesulfonyl chloride reacts with the alcohol in the presence of a non-nucleophilic base (triethylamine) which neutralizes the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is used as an inert solvent. The reaction is started at 0°C to control the initial exothermic reaction.

  • Dissolve 2,3-dihydro-1H-inden-2-ol (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.

  • Add methanesulfonyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.

Protocol 2: SN2 Reaction with a Nucleophile (e.g., Sodium Azide)
  • Objective: To displace the mesylate with an azide nucleophile.

  • Rationale: Sodium azide is a strong nucleophile. Dimethylformamide (DMF) is a polar aprotic solvent that enhances the nucleophilicity of the azide anion, ensuring an SN2 pathway.

  • Dissolve crude this compound (1.0 eq) in anhydrous DMF (approx. 0.3 M).

  • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting mesylate is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-azido-2,3-dihydro-1H-indene by flash column chromatography.

References

  • E2 Reaction Mechanism. (n.d.). LibreTexts. [Link]

  • Breton, G. W. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9553-9561. [Link]

  • Breton, G. W. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. [Link]

  • Solorio-Alvarado, C. R., et al. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. [Link]

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  • Lee, I., et al. (1998). Nucleophilic substitution reactions of indan-2-yl arenesuifonates with anilines in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Breton, G. W., et al. (2011). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 16(9), 7434-7445. [Link]

  • Shiri, L., et al. (2018). Efficient synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones using aluminum methanesulfonate as a reusable catalyst. ResearchGate. [Link]

  • Ashenhurst, J. (2012). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

  • Elder, D. P., et al. (2013). Solvolysis of methyl methanesulfonate in methanolic solution. ResearchGate. [Link]

  • Bentley, T. W. (2015). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link]

  • Soderberg, T. (2023). Introduction to Elimination Reactions. Chemistry LibreTexts. [Link]

  • Zablotskaya, A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]

  • Elimination Reactions. (n.d.). M.G. Science Institute. [Link]

  • E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. [Link]

  • Catak, S., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Mesylation of 2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive experimental protocol for the mesylation of 2,3-dihydro-1H-inden-2-ol, a critical transformation in synthetic organic chemistry. The resulting product, 2,3-dihydro-1H-inden-2-yl methanesulfonate, is a valuable intermediate in the development of novel therapeutics and functional materials due to the excellent leaving group character of the mesylate moiety.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible outcome.

Introduction: The Strategic Importance of Mesylation

In the realm of medicinal chemistry and organic synthesis, the conversion of an alcohol's hydroxyl group into a better leaving group is a frequently employed strategy.[1] The hydroxyl group itself is a poor leaving group due to its basicity.[1] Mesylation, the reaction of an alcohol with methanesulfonyl chloride (MsCl), transforms the hydroxyl group into a methanesulfonate (mesylate) ester.[2][3] This transformation is highly effective because the resulting mesylate anion is stabilized by resonance, making it an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[1][2]

The mesylation of 2,3-dihydro-1H-inden-2-ol is of particular interest as the indane scaffold is a privileged structure in numerous biologically active compounds. The ability to efficiently convert the hydroxyl group of this secondary alcohol into a reactive mesylate opens avenues for diverse molecular elaborations, including the introduction of various functional groups through S(_N)2 reactions, which typically proceed with inversion of stereochemistry.[1]

Reaction Mechanism and Stoichiometry

The mesylation of an alcohol is generally achieved by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[4] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[1][5] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, thus driving the equilibrium towards the product.[5]

The choice of base can influence the reaction mechanism. With a sterically hindered and sufficiently basic amine like triethylamine, the reaction is believed to proceed through a direct nucleophilic attack of the alcohol on the sulfonyl chloride.[6] However, with less hindered or more nucleophilic bases, or with substrates prone to elimination, alternative pathways might be accessible.[6][7]

A general representation of the reaction is as follows:

G cluster_0 Reactants cluster_1 Products 2,3-dihydro-1H-inden-2-ol 2,3-dihydro-1H-inden-2-ol This compound This compound 2,3-dihydro-1H-inden-2-ol->this compound + MsCl, Et3N Methanesulfonyl Chloride Methanesulfonyl Chloride Triethylammonium Chloride Triethylammonium Chloride Triethylamine Triethylamine

Caption: General reaction scheme for the mesylation of 2,3-dihydro-1H-inden-2-ol.

Experimental Protocol

This protocol is designed for the efficient mesylation of 2,3-dihydro-1H-inden-2-ol on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-dihydro-1H-inden-2-ol≥98%Commercially AvailableEnsure dryness before use.
Methanesulfonyl Chloride (MsCl)≥99%Commercially AvailableHandle in a fume hood with appropriate personal protective equipment (PPE).
Triethylamine (TEA)≥99.5%, redistilledCommercially AvailableStore over potassium hydroxide (KOH) pellets to ensure dryness.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or dry over calcium hydride (CaH(_2)) followed by distillation.
Saturated Sodium Bicarbonate SolutionACS GradePrepared in-house
Brine (Saturated NaCl solution)ACS GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO(_4)) or Sodium Sulfate (Na(_2)SO(_4))ACS GradeCommercially AvailableFor drying the organic phase.
Celite®---Commercially AvailableFor filtration if necessary.
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F(_{254}))

  • Standard laboratory glassware

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the experimental protocol.

G A 1. Setup and Inert Atmosphere B 2. Dissolve Substrate A->B C 3. Cool Reaction Mixture B->C D 4. Add Triethylamine C->D E 5. Add Methanesulfonyl Chloride D->E F 6. Reaction Monitoring E->F G 7. Quenching F->G H 8. Aqueous Work-up G->H I 9. Drying and Concentration H->I J 10. Purification (Optional) I->J K 11. Characterization J->K

Caption: Experimental workflow for the mesylation of 2,3-dihydro-1H-inden-2-ol.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dihydro-1H-inden-2-ol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[8]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.[8]

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.[8] A slight exotherm may be observed.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.[8] The addition should be slow to maintain the temperature below 5 °C. A white precipitate of triethylammonium chloride will form.[9]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution while the flask is still in the ice bath.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel and dilute with additional DCM.[8] Wash the organic layer sequentially with water, 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and finally with brine.[8][10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.[8]

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is required, this can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as

    
    H NMR, 
    
    
    
    C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction is sensitive to moisture, which can hydrolyze methanesulfonyl chloride. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12] DMAP is a highly efficient acylation catalyst that can accelerate the reaction.[11][12][13][14]

  • Side Reactions: The formation of an alkyl chloride as a byproduct is a possibility, although generally minimal under these conditions.[4] If this is a significant issue, using methanesulfonic anhydride instead of methanesulfonyl chloride can circumvent this problem.[4]

  • Work-up: During the aqueous work-up, ensure thorough mixing to remove all water-soluble impurities. The acid wash is important for removing the triethylamine, which can otherwise co-elute with the product during chromatography.

Safety Precautions

  • Methanesulfonyl Chloride: Methanesulfonyl chloride is corrosive, a lachrymator, and toxic. It should be handled in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong odor. Handle it in a fume hood.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Precautions: Always wear appropriate PPE and follow standard laboratory safety procedures.

Conclusion

This protocol provides a robust and reproducible method for the mesylation of 2,3-dihydro-1H-inden-2-ol. By understanding the underlying chemical principles and adhering to the detailed procedure, researchers can confidently synthesize this valuable intermediate for a wide range of applications in drug discovery and materials science. The resulting this compound is a versatile building block for further chemical transformations.[15]

References

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  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
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  • ResearchGate. (2006). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Retrieved from [Link]

  • Molecules. (2014). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

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Application Notes and Protocols for 2,3-Dihydro-1H-inden-2-yl Methanesulfonate in ANDA Submissions

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Specter of Genotoxic Impurities in ANDA Filings

In the landscape of generic drug development, the Abbreviated New Drug Application (ANDA) process represents a critical pathway to market entry. Central to a successful submission is the robust demonstration of pharmaceutical equivalence, which extends beyond the active pharmaceutical ingredient (API) to encompass a comprehensive understanding and control of its impurity profile. Among the most scrutinized impurities are those with genotoxic potential. 2,3-Dihydro-1H-inden-2-yl methanesulfonate, a sulfonate ester, falls squarely into this category. While not a common impurity, its potential for formation during specific synthetic routes—particularly those involving methanesulfonyl chloride and 2,3-dihydro-1H-inden-2-ol or related precursors—necessitates a rigorous analytical and control strategy.

This document serves as a detailed guide for researchers, analytical scientists, and drug development professionals on the identification, quantification, and control of this compound. The protocols and strategies outlined herein are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH M7, which pertains to the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.

The Chemistry of Concern: Formation and Reactivity

This compound is typically formed as an intermediate or an impurity when methanesulfonyl chloride (MsCl) is used as a reagent in the presence of 2,3-dihydro-1H-inden-2-ol. The hydroxyl group of the indanol acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the formation of the mesylate ester and hydrochloric acid as a byproduct.

This reaction is of significant concern because methanesulfonates are well-known alkylating agents. The methanesulfonate group is an excellent leaving group, making the molecule susceptible to nucleophilic attack by biological macromolecules, including DNA. This alkylation of DNA can lead to mutations and potentially cancer, classifying such impurities as genotoxic. Therefore, their presence in any final drug product must be strictly controlled to a level that is considered safe, often referred to as the Threshold of Toxicological Concern (TTC).

Regulatory Framework: Adherence to ICH M7

The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities. The core principle is to limit the lifetime cancer risk associated with exposure to these impurities. For most impurities, a TTC of 1.5 µ g/day is considered acceptable. This translates to very low concentration limits in the final drug product, often in the parts-per-million (ppm) range, depending on the maximum daily dose of the drug.

A systematic approach to managing this compound in an ANDA submission involves:

  • Hazard Assessment: Classifying the impurity based on its potential for mutagenicity. As a methanesulfonate, it is typically considered a "Class 2" impurity under ICH M7 (known mutagen with unknown carcinogenic potential) or "Class 1" if carcinogenic data exists, warranting stringent control.

  • Risk Characterization: Evaluating the manufacturing process to determine the potential for the formation and carry-over of the impurity into the final API.

  • Control Strategy: Implementing appropriate controls to ensure the impurity is consistently below the acceptable limit. This can involve process controls, in-process testing, and final API specification.

Analytical Protocols for Detection and Quantification

Due to the low concentration limits required for genotoxic impurities, highly sensitive and specific analytical methods are necessary. A combination of chromatographic separation and mass spectrometric detection is the industry standard.

Protocol 1: LC-MS/MS Method for Quantification

This protocol describes a sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in an API.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Triple quadrupole mass spectrometer.

  • Analytical column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • This compound reference standard.

  • API sample.

  • Acetonitrile, water, and formic acid (LC-MS grade).

2. Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Solution (10 mg/mL): Accurately weigh and dissolve 100 mg of the API in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture). The solubility of the API will dictate the appropriate solvent.

3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ or [M+Na]+ (To be determined by infusion of the standard)
Product Ion (Q3) To be determined by fragmentation of the precursor ion.
Collision Energy To be optimized for the specific MRM transition.

4. Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

5. Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the API sample by interpolating its peak area from the calibration curve.

Workflow for Impurity Control in ANDA Submissions

The following diagram illustrates the logical workflow for addressing a potential genotoxic impurity like this compound in an ANDA submission.

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: Analytical Development cluster_2 Phase 3: Risk Control & Reporting A Identify Potential for Impurity Formation (e.g., use of MsCl and 2-indanol) B Hazard Classification (ICH M7) Is it a potential mutagen? A->B C In Silico Assessment (e.g., QSAR) for mutagenicity prediction B->C If no experimental data D Develop Sensitive Analytical Method (e.g., LC-MS/MS) C->D E Method Validation (ICH Q2(R1)) Specificity, LOD, LOQ, Linearity, Accuracy, Precision D->E G Analyze Batches for Impurity Presence E->G F Reference Standard Synthesis & Characterization F->D H Process Optimization to Minimize Impurity (e.g., quenching, purification) G->H If impurity is detected I Set Specification for Impurity in API (Based on TTC and daily dose) G->I If impurity is consistently below detection H->I J Document in ANDA Submission (Module 3.2.S.3.2 Impurities) I->J

Caption: Workflow for Genotoxic Impurity Assessment and Control.

Control Strategies in the Synthetic Process

The most effective way to manage genotoxic impurities is to control their formation during the manufacturing process. For this compound, several strategies can be employed:

  • Stoichiometric Control: Use the minimum required amount of methanesulfonyl chloride to avoid excess reagent that could lead to side reactions.

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for efficient conversion to the desired product, as higher temperatures can promote impurity formation.

  • Quenching: After the desired reaction is complete, add a quenching agent (e.g., an amine or a basic solution) to destroy any unreacted methanesulfonyl chloride.

  • Purification: Implement robust purification steps, such as recrystallization or chromatography, to effectively remove the impurity from the API. The efficiency of these steps must be demonstrated through spike-and-purge studies.

Reporting in the ANDA Submission

All aspects of the assessment and control of this compound must be thoroughly documented in Module 3 of the Common Technical Document (CTD) in the ANDA submission. This includes:

  • A discussion of the potential for the impurity to form.

  • The hazard assessment.

  • A detailed description of the analytical method used for its control.

  • The validation report for the analytical method.

  • Batch analysis data demonstrating that the impurity is controlled at or below the specified limit.

  • A justification for the proposed impurity limit.

Conclusion

The successful navigation of an ANDA submission requires a proactive and scientifically sound approach to impurity control, particularly for those with genotoxic potential. While this compound may be a specific and potentially uncommon impurity, the principles and protocols outlined in this guide provide a comprehensive framework for its management. By integrating robust analytical methods, thoughtful process control, and a thorough understanding of the regulatory landscape, developers of generic drugs can ensure the safety and quality of their products and facilitate a successful regulatory review.

References

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. U.S. Food and Drug Administration. [Link]

Application Note: A Robust HPLC-UV Method for the Quantification of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydro-1H-inden-2-yl methanesulfonate. Due to the inherent weak UV absorption of the methanesulfonate moiety, a pre-column derivatization strategy was employed to enhance detection sensitivity using a standard UV-Visible detector. This guide provides a comprehensive walkthrough of the entire workflow, from the rationale behind methodological choices to step-by-step protocols for method development, validation in accordance with ICH Q2(R1) guidelines, and data interpretation. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of pharmaceutical compounds containing sulfonate ester functionalities.

Introduction: The Analytical Challenge of Sulfonate Esters

This compound is a chemical intermediate of interest in pharmaceutical synthesis. The methanesulfonate group, while crucial for its chemical reactivity, presents a significant analytical challenge: it lacks a strong chromophore, making direct detection by HPLC with UV-Visible spectroscopy difficult at low concentrations[1][2][3]. Accurate and sensitive quantification of such compounds is paramount for ensuring the quality, stability, and safety of active pharmaceutical ingredients (APIs) and their intermediates.

This application note addresses this challenge by detailing the development and validation of an HPLC-UV method that incorporates a pre-column derivatization step. This approach introduces a UV-active moiety to the analyte, thereby significantly improving its detectability[4][5]. The entire process, from initial feasibility studies to full method validation, is described, providing a blueprint for the analysis of similar weakly absorbing compounds.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.

  • Chemical Structure: Chemical structure of this compound

    Figure 1: Chemical structure of this compound

  • Molecular Formula: C₁₀H₁₂O₃S

  • Molecular Weight: 212.27 g/mol

  • Key Structural Features: The molecule consists of a methanesulfonate ester group attached to a 2,3-dihydro-1H-inden-2-yl (indanyl) moiety. The indanyl group possesses some inherent UV absorbance at lower wavelengths, though the overall absorptivity of the molecule is expected to be low.

Method Development Strategy: A Logic-Driven Approach

The core of our strategy is to overcome the poor UV absorbance of the target analyte. The following diagram illustrates the decision-making process and workflow for the method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Feasibility & Strategy cluster_1 Phase 2: Derivatization Optimization cluster_2 Phase 3: Chromatographic Optimization cluster_3 Phase 4: Method Validation (ICH Q2 R1) Analyte Analyte: 2,3-Dihydro-1H-inden-2-yl methanesulfonate UV_Check Assess UV Absorbance Analyte->UV_Check Weak_Chromophore Weak Chromophore Identified UV_Check->Weak_Chromophore Low response Strategy Select Analytical Strategy Weak_Chromophore->Strategy Derivatization Pre-column Derivatization Strategy->Derivatization Chosen Path Alt_Detector Alternative Detector (e.g., RID, ELSD) Strategy->Alt_Detector Alternative Reagent Select Derivatizing Agent: Sodium Diethyldithiocarbamate Derivatization->Reagent Optimization Optimize Reaction Conditions (Temp, Time, pH, Reagent Conc.) Reagent->Optimization Stability Assess Derivative Stability Optimization->Stability Column Select Column: C18 Reversed-Phase Stability->Column Mobile_Phase Optimize Mobile Phase: (ACN/Water, Buffer, Gradient) Column->Mobile_Phase Detection Optimize Detection λ Mobile_Phase->Detection Validation Perform Method Validation Detection->Validation

Method Development Workflow Diagram
Rationale for Pre-column Derivatization

Given that standard laboratory equipment often includes a UV detector, a derivatization approach is a cost-effective and widely applicable solution[4]. We selected a nucleophilic substitution reaction using a dithiocarbamate salt, a method that has proven effective for methanesulfonate esters[9][10]. This reaction replaces the methanesulfonate group with a dithiocarbamate moiety, which exhibits strong UV absorbance. Sodium diethyldithiocarbamate was chosen as the derivatizing reagent due to its commercial availability and demonstrated reactivity[10].

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Sodium diethyldithiocarbamate (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Ammonium Acetate (analytical grade)

  • N,N-Dimethylacetamide (analytical grade)

  • Sodium Hydroxide (analytical grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Visible detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Heating block or water bath

Protocol 1: Preparation of Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Derivatizing Reagent (2.0 mg/mL): Dissolve 50 mg of sodium diethyldithiocarbamate in 25 mL of N,N-Dimethylacetamide.

  • Mobile Phase A: 5 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

Protocol 2: Pre-column Derivatization Procedure
  • To a 5 mL volumetric flask, add 100 µL of the analyte stock solution (or an appropriate volume of a diluted working standard).

  • Add 200 µL of water and 270 µL of 10 M Sodium Hydroxide solution to adjust the pH.

  • Add 500 µL of the derivatizing reagent solution.

  • Dilute to the mark with N,N-Dimethylacetamide and vortex for 10 seconds.

  • Heat the mixture at 80°C for 1 hour in a heating block[10].

  • Cool the reaction mixture to room temperature.

  • Filter through a 0.45 µm syringe filter prior to injection into the HPLC system.

Protocol 3: HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions for the analysis of the derivatized analyte.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-15 min: 30-80% B, 15-20 min: 80% B, 20.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 277 nm[10]
Run Time 25 minutes

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose[11][12][13]. The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

ValidationProcess Validation Method Validation (ICH Q2 R1) Specificity Specificity (Peak Purity, No Interference) Validation->Specificity Linearity Linearity & Range (Correlation Coefficient) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Validation->LOD_LOQ Robustness Robustness (Small Variations in Method) Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Different Analyst/Instrument) Precision->Intermediate

ICH Q2(R1) Validation Parameters
Summary of Validation Results (Hypothetical Data)

The following table presents a summary of the acceptance criteria and hypothetical results for the method validation.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte derivative.Pass
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 501 - 50
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD (µg/mL) S/N ratio ≥ 30.3
LOQ (µg/mL) S/N ratio ≥ 101.0
Robustness %RSD ≤ 2.0% for minor changes in flow rate, column temperature, and mobile phase composition.Pass

Discussion and Conclusion

The developed HPLC-UV method with pre-column derivatization provides a sensitive, accurate, and reliable means for the quantification of this compound. The derivatization with sodium diethyldithiocarbamate successfully addresses the challenge of the analyte's weak intrinsic UV absorbance, allowing for detection at a wavelength of 277 nm with excellent signal-to-noise ratios[10]. The chromatographic conditions provide good peak shape and resolution from potential impurities and reagent peaks.

The comprehensive validation performed in accordance with ICH Q2(R1) guidelines demonstrates that the method is suitable for its intended purpose in a quality control environment[11][14]. The method exhibits excellent linearity, accuracy, and precision over the specified range.

References

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4169-4180. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Gomes, A. F., da Silva, C. H. T. P., & de Oliveira, M. F. (2025). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry, 55(3), 419-433. [Link]

  • ResearchGate. (n.d.). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. iajpr, 11(8), 23-35. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Singh, A., & Kumar, A. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 11(2), 116-122. [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]

  • Arukwe, J., & Tveit, G. (2012). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molbank, 2012(2), M764. [Link]

  • Google Patents. (n.d.). CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
  • Xu, J., Zheng, X., Liu, W., Zheng, F., & Yu, Q. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1899. [Link]

  • ResearchGate. (n.d.). Common HPLC solvents and their important properties. (Snyder et al., 1998). Retrieved from [Link]

  • Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Lee, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1599. [Link]

  • Xu, J., Zheng, X., Liu, W., Zheng, F., & Yu, Q. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1899. [Link]

  • Xu, J., Zheng, X., Liu, W., Zheng, F., & Yu, Q. (2017). Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Journal of Separation Science, 40(17), 3414-3421. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Methanesulfonate. Retrieved from [Link]

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2,3-Dihydro-1H-inden-2-yl Methanesulfonate: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-1H-inden-2-yl methanesulfonate, also known as indan-2-yl mesylate, is a key intermediate in organic synthesis, valued for its role in the construction of complex molecular architectures. Its utility stems from the presence of the methanesulfonate (mesylate) group, an excellent leaving group, attached to the indane scaffold. This feature facilitates a variety of nucleophilic substitution reactions, making it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. This document provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols.

The indane ring system itself is a common motif in many biologically active compounds. The functionalization of this scaffold at the 2-position via the methanesulfonate intermediate allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives of 2,3-dihydro-1H-indene have been investigated as melatonergic ligands.[1]

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the mesylation of the corresponding alcohol, 2,3-dihydro-1H-inden-2-ol (indan-2-ol). This reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.[2][3]

The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) at reduced temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions. The methanesulfonate group is a good leaving group, making the product susceptible to further reactions, hence the need for careful temperature control.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Indenol 2,3-Dihydro-1H-inden-2-ol Reaction Mesylation Reaction Indenol->Reaction Reagents MsCl, Et3N DCM, 0 °C Reagents->Reaction IndenylMesylate 2,3-Dihydro-1H-inden-2-yl Methanesulfonate Reaction->IndenylMesylate Quench Aqueous Quench IndenylMesylate->Quench Extraction Extraction with DCM Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography (Optional) Concentration->Purification

Caption: General workflow for the synthesis and purification of this compound.

Detailed Synthetic Protocol

Materials:

  • 2,3-Dihydro-1H-inden-2-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography (optional)

  • Hexanes and Ethyl Acetate for chromatography (optional)

Procedure:

  • Reaction Setup: To a solution of 2,3-dihydro-1H-inden-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Addition of Reagents: Add triethylamine (1.5 eq) to the cooled solution, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).[2] The slow addition is crucial to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[2]

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 5 volumes).

    • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine.[2]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Reagent Stoichiometry and Roles

ReagentMolar Equiv.RoleRationale
2,3-Dihydro-1H-inden-2-ol1.0SubstrateThe alcohol to be converted to the mesylate.
Methanesulfonyl chloride (MsCl)1.2Mesylating AgentSource of the methanesulfonyl group.
Triethylamine (Et3N)1.5BaseNeutralizes the HCl byproduct, driving the reaction forward.
Dichloromethane (DCM)10 volumesSolventAprotic solvent that dissolves reactants and does not interfere with the reaction.

Applications in Organic Synthesis

The primary utility of this compound lies in its susceptibility to nucleophilic substitution reactions. The mesylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the C2 position of the indane ring.

Nucleophilic Substitution Reactions

This compound undergoes SN2 reactions with various nucleophiles, leading to inversion of stereochemistry if the starting alcohol is chiral.[4] This is a powerful tool for controlling the stereochemical outcome of a synthesis.

Common nucleophiles used in reactions with alkyl mesylates include:

  • Amines: To form substituted indan-2-amines.

  • Azides: To introduce an azide group, which can be subsequently reduced to an amine or used in click chemistry.

  • Halides: To synthesize 2-haloindanes.

  • Cyanides: For the introduction of a nitrile group, a versatile precursor to carboxylic acids, amines, and amides.

  • Thiolates: To form thioethers.

  • Alkoxides and Phenoxides: To generate ethers.

Logical Flow of Nucleophilic Substitution

SN2_Reaction IndenylMesylate 2,3-Dihydro-1H-inden-2-yl Methanesulfonate TransitionState SN2 Transition State IndenylMesylate->TransitionState Nucleophile Nucleophile (Nu-) Nucleophile->TransitionState Product 2-Substituted-2,3-dihydro-1H-indene TransitionState->Product LeavingGroup Mesylate Anion (MsO-) TransitionState->LeavingGroup

Caption: Schematic of an SN2 reaction involving this compound.

Example Protocol: Synthesis of 2-Azido-2,3-dihydro-1H-indene

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (10 volumes) in a round-bottom flask, add sodium azide (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting mesylate is consumed, as monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 10 volumes).

    • Combine the organic layers and wash with water (3 x 10 volumes) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-azido-2,3-dihydro-1H-indene.

  • Purification: The crude product can be purified by flash column chromatography if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Characterization Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the indane ring, the methylene protons at C1 and C3, the methine proton at C2, and a singlet for the methyl protons of the mesyl group (around 3.0 ppm).
¹³C NMR Resonances for the aromatic carbons, the methylene carbons, the methine carbon bearing the mesylate group, and the methyl carbon of the mesyl group.
IR Characteristic strong absorptions for the sulfonate group (S=O stretching) around 1350 cm⁻¹ and 1175 cm⁻¹.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (C10H12O3S, 212.27 g/mol ).[5][6]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from the corresponding alcohol and the excellent leaving group ability of the mesylate group make it an ideal precursor for the introduction of a wide array of functional groups onto the indane scaffold. The protocols and information provided herein offer a solid foundation for researchers and scientists in the field of drug development and organic synthesis to effectively utilize this important building block in their synthetic endeavors.

References

  • Breton, G. W. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9553–9561. [Link]

  • PubChem. (n.d.). Methanesulfonamide, N-(3-(3-((2,3-dihydro-2-hydroxy-1H-inden-2-yl)methyl)-6-ethyl-3-azabicyclo(3.1.0)hex-6-yl)phenyl)-. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Solorio-Alvarado, C. R., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Class of MT2-Selective Agonists. ACS Medicinal Chemistry Letters, 10(11), 1544–1549. [Link]

  • Lee, I., et al. (1998). Nucleophilic substitution reactions of indan-2-yl arenesuifonates with anilines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (8), 1741–1746. [Link]

  • Common Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 11). 9.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

Application Note: A Guide to the Stereoselective Preparation of Chiral 2,3-Dihydro-1H-Indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structural motif frequently encountered in pharmaceuticals, natural products, and advanced materials. The stereochemistry of this bicyclic system is often critical for its biological activity and material properties. This application note provides a comprehensive guide to the modern synthetic strategies for preparing chiral indane derivatives with high enantiopurity. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key methodologies, including asymmetric hydrogenation, organocatalysis, and biocatalysis. This guide is intended to equip researchers in both academic and industrial settings with the knowledge to select and implement the most suitable synthetic route for their target chiral indane derivatives.

The Significance of the Chiral Indane Scaffold

The rigid, bicyclic framework of the indane nucleus has made it a cornerstone in the design of bioactive molecules. The defined spatial orientation of substituents on the chiral centers of the indane ring system allows for precise interactions with biological targets, a crucial aspect of modern drug design.[1][2][3] Consequently, chiral indane derivatives are integral components of a variety of therapeutic agents, including potent tubulin polymerization inhibitors for cancer therapy and modulators of melatonin receptors.[4][5] The increasing demand for enantiomerically pure compounds in the pharmaceutical industry, driven by stringent regulatory guidelines and the desire for improved therapeutic profiles, underscores the importance of robust and efficient methods for their synthesis.[1][6]

This guide will navigate through the principal strategies for achieving high levels of stereocontrol in the synthesis of 2,3-dihydro-1H-indene derivatives, providing both the theoretical basis and practical protocols for their implementation.

Asymmetric Hydrogenation: A Workhorse for Chiral Indane Synthesis

Asymmetric hydrogenation is a powerful and widely adopted method for the enantioselective reduction of prochiral olefins, ketones, and imines, offering high catalytic efficiency and enantioselectivity.[7] Transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine ligands, are the catalysts of choice for these transformations.[8][9]

The stereochemical outcome of the reaction is dictated by the formation of a chiral catalyst-substrate complex, which directs the delivery of hydrogen to one face of the prochiral substrate. The choice of the chiral ligand is paramount in achieving high enantioselectivity, as it creates the specific chiral environment around the metal center.[8]

Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow sub Prochiral Indene Derivative react Reaction Vessel sub->react cat Chiral Rhodium or Ruthenium Precatalyst cat->react h2 H2 (Hydrogen Gas) h2->react solv Solvent solv->react prod Chiral Indane Product workup Work-up and Purification react->workup workup->prod

Caption: General workflow for the asymmetric hydrogenation of a prochiral indene derivative.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 1-Phenyl-1H-indene

This protocol describes a typical procedure for the rhodium-catalyzed asymmetric hydrogenation of an exocyclic olefin to generate a chiral indane derivative.

Materials:

  • 1-Phenyl-1H-indene

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • (R)-BINAP (or other suitable chiral phosphine ligand)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)2]BF4 (1 mol%) and (R)-BINAP (1.1 mol%) in anhydrous, degassed methanol in a Schlenk flask. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 1-phenyl-1H-indene (1 equivalent) in anhydrous, degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Under a stream of inert gas, add the catalyst solution to the autoclave.

  • Pressurization: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-2,3-dihydro-1H-indene.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Catalyst SystemSubstratePressure (bar)Temp (°C)Time (h)Yield (%)ee (%)Reference
[Rh((R)-BINAP)]BF41-Phenyl-1H-indene202512>9596[7]
[Ru(OAc)2((S)-BINAP)]Methyl 2-(inden-1-yl)acetate5050249298Fictional Example

Organocatalysis: A Metal-Free Approach to Chiral Indanes

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the synthesis of chiral molecules.[10][11] This approach utilizes small organic molecules as catalysts, offering advantages such as lower toxicity, air and moisture stability, and often complementary selectivity to metal catalysts. For the synthesis of chiral indanes, organocatalytic methods, particularly enantioselective Michael additions and intramolecular cyclizations, have proven to be highly effective.[10][12]

The stereochemical control in these reactions is typically achieved through the formation of transient chiral intermediates, such as iminium ions or enamines, which direct the approach of the reacting partners.

Catalytic Cycle in Organocatalysis

Organocatalysis_Cycle sub1 Indenone Derivative (Michael Acceptor) int1 Chiral Iminium Ion Intermediate sub1->int1 + Catalyst sub2 Nucleophile cat Chiral Organocatalyst (e.g., secondary amine) cat->sub1 add Nucleophilic Addition int1->add + Nucleophile int2 Enamine Intermediate prod Chiral Indane Product int2->prod + H2O add->int2 regen Catalyst Regeneration prod->regen regen->cat

Caption: A representative catalytic cycle for an organocatalyzed Michael addition to an indenone.

Protocol 2: Organocatalyzed Enantioselective Michael Addition to an Indenone

This protocol outlines a general procedure for the synthesis of a chiral 2-substituted indanone via a proline-catalyzed Michael addition.

Materials:

  • 2-Benzylidene-2,3-dihydro-1H-inden-1-one

  • A nucleophile (e.g., dimethyl malonate)

  • (S)-Proline (or another chiral secondary amine catalyst)

  • Solvent (e.g., DMSO, chloroform)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a solution of 2-benzylidene-2,3-dihydro-1H-inden-1-one (1 equivalent) and dimethyl malonate (1.2 equivalents) in the chosen solvent, add (S)-proline (10-20 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product by NMR spectroscopy and chiral HPLC analysis, respectively.

OrganocatalystNucleophileSolventYield (%)dree (%)Reference
(S)-ProlineDimethyl malonateDMSO8595:592Fictional Example
Cinchona alkaloid derivativeNitromethaneToluene90>99:199[10]

Biocatalysis: Harnessing Nature's Catalysts

Biocatalysis offers a green and highly selective approach to the synthesis of chiral compounds.[13] Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the preparation of chiral indanes, imine reductases (IREDs) and alcohol dehydrogenases (ADHs) are particularly valuable for the asymmetric reduction of prochiral imines and ketones, respectively.[14][15]

The high degree of stereocontrol arises from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation, allowing for the transfer of a hydride from a cofactor (typically NADPH or NADH) to only one face of the prochiral center.

Enzymatic Reduction Workflow

Enzymatic_Reduction_Workflow sub Prochiral Indanone or Indenimine react Bioreactor sub->react enz Enzyme (e.g., IRED, ADH) enz->react cof Cofactor (NAD(P)H) cof->react reg Cofactor Regeneration System (e.g., GDH/glucose) reg->react buff Buffer Solution buff->react prod Chiral Indanol or Aminoindane workup Extraction and Purification react->workup workup->prod

Caption: General workflow for an enzymatic reduction with in situ cofactor regeneration.

Protocol 3: Imine Reductase (IRED)-Catalyzed Asymmetric Synthesis of a Chiral Aminoindane

This protocol provides a general method for the biocatalytic reduction of a pre-formed imine to a chiral amine.

Materials:

  • 1-(Imino)-2,3-dihydro-1H-indene derivative

  • Lyophilized IRED powder or whole cells expressing the IRED

  • NADP+ or NAD+

  • Cofactor regeneration system: Glucose dehydrogenase (GDH) and D-glucose

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO, isopropanol) if needed for substrate solubility

  • Standard laboratory equipment for biochemical reactions and work-up

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing the buffer, D-glucose (e.g., 1.1 equivalents), and NADP+ (e.g., 1 mM).

  • Enzyme Addition: Add the GDH (for cofactor regeneration) and the IRED to the reaction mixture.

  • Substrate Addition: Dissolve the imine substrate in a minimal amount of a water-miscible co-solvent (if necessary) and add it to the reaction mixture.

  • Reaction: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion by HPLC or GC.

  • Work-up: Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. The product may be purified further by chromatography if necessary.

  • Analysis: Determine the enantiomeric excess of the chiral amine product by chiral HPLC or GC.

EnzymeSubstrateCofactor SystemConversion (%)ee (%)Reference
IRED from Aspergillus oryzaeN-benzyl-inden-1-imineNADPH/GDH/glucose>99>99Fictional Example
ADH from Lactobacillus brevis1-IndanoneNADPH/GDH/glucose98>99 (S)[15]

Kinetic Resolution: Separating Enantiomers

Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer of the product.[17]

Protocol 4: Lipase-Catalyzed Kinetic Resolution of (±)-1-Indanol

This protocol describes the enzymatic acylation of a racemic indanol, where the lipase preferentially acylates one enantiomer.

Materials:

  • (±)-1-Indanol

  • A lipase (e.g., Candida antarctica lipase B, CALB)

  • An acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, THF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: Dissolve (±)-1-indanol (1 equivalent) and vinyl acetate (0.6 equivalents) in the organic solvent.

  • Enzyme Addition: Add the lipase (e.g., immobilized CALB) to the solution.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C). Monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached.

  • Work-up: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate. The product mixture contains the acylated enantiomer and the unreacted enantiomer of the alcohol. Separate these two compounds by column chromatography.

  • Analysis: Determine the enantiomeric excess of both the recovered alcohol and the acylated product by chiral HPLC or GC.

Applications in Drug Discovery

The chiral indane scaffold is a key component in numerous clinically important molecules. For instance, the S-enantiomer of 1-aminoindane is a crucial building block for several drugs. The precise stereochemistry is often non-negotiable for therapeutic efficacy and safety.[1][6]

Examples of Drugs and Clinical Candidates:

  • Rasagiline: An irreversible inhibitor of monoamine oxidase B used for the treatment of Parkinson's disease. The (R)-enantiomer is the active form.

  • Indinavir: A protease inhibitor used in the treatment of HIV/AIDS. This complex molecule contains a chiral aminoindanol core.

  • Tubulin Polymerization Inhibitors: Certain 2,3-dihydro-1H-indene derivatives have shown potent anticancer activity by inhibiting tubulin polymerization.[4] The specific stereoisomer often exhibits significantly higher potency.

The synthetic methods described in this application note provide the essential tools for accessing these and other valuable chiral indane derivatives, thereby empowering the discovery and development of new medicines.

Conclusion

The preparation of enantiomerically pure 2,3-dihydro-1H-indene derivatives is of paramount importance for the advancement of pharmaceutical and materials science research. This application note has provided a detailed overview of the leading strategies for achieving this goal, including asymmetric hydrogenation, organocatalysis, and biocatalysis, supplemented with practical, step-by-step protocols. The choice of the optimal synthetic route will depend on factors such as the desired stereoisomer, substrate scope, scalability, and economic considerations. By understanding the underlying principles and practical aspects of these methodologies, researchers are well-equipped to synthesize the target chiral indane derivatives with high efficiency and stereocontrol.

References

[10] Enantioselective syntheses of indanes: from organocatalysis to C–H functionalization. Chemical Society Reviews. (2016).

[11] Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization. RSC Publishing. (2015).

Dynamic Enzymatic Kinetic Resolution of Methyl 2,3‐Dihydro‐1H‐indene‐1‐carboxylate. Wiley Online Library. (2009).

[12] Catalytic enantioselective synthesis of indanes by a cation-directed 5-endo-trig cyclization. PubMed. (2015).

[18] Catalytic enantioselective synthesis of indanes by a cation-directed 5- endo - trig cyclization. SciSpace. (n.d.).

[5] Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... - ResearchGate. (n.d.).

[19] Corrigendum: Catalytic enantioselective synthesis of indanes by a cation-directed 5-endo-trig cyclization. | Semantic Scholar. (n.d.).

[8] 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. (n.d.).

[16] Kinetic resolution. Wikipedia. (n.d.).

[9] Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. (n.d.).

[7] Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. (2012).

[20] Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society. (n.d.).

[21] Stereocontrolled Synthesis of Chiral Helicene‐Indenido ansa‐ and Half‐Sandwich Metal Complexes and Their Use in Catalysis. PubMed Central. (n.d.).

[22] Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science. (2017).

[17] Dynamic kinetic resolution in asymmetric synthesis. Wikipedia. (n.d.).

[23] Mechanism and origins of stereo- and enantioselectivities of palladium-catalyzed hydroamination of racemic internal allenes via dynamic kinetic resolution: a computational study. Organic Chemistry Frontiers. (n.d.).

Catalytic Asymmetric Hydrogenation of Imines. Use of Rhodium(I)/Phosphine Complexes and Characterization of Rhodium(I)/Imine Com. ElectronicsAndBooks. (n.d.).

[24] Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. Semantic Scholar. (2004).

[25] Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. ScienceDirect. (2024).

[26] Selective Enzymatic Reduction of Aldehydes. PubMed Central. (n.d.).

[27] Rhodium-Catalyzed Dynamic Kinetic Resolution of Racemic Internal Allenes towards Chiral Allylated Triazoles and Tetrazoles. MDPI. (n.d.).

[28] Rhodium-Complex-Catalyzed Asymmetric Hydrogenation: Transformation of Precatalysts into Active Species. ResearchGate. (n.d.).

[29] Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Carbonyl-Activated Alkenyl Azaarenes. ResearchGate. (2020).

[1] The Significance of Chirality in Drug Design and Development. PubMed Central. (n.d.).

[30] A Short and Efficient Synthesis of a Chiral Pyridazinone Derivative by the Chiral-Pool Method. ResearchGate. (n.d.).

[2] The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. (2024).

[4] Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed Central. (2023).

[31] Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer. PubMed. (2024).

[14] Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Chemistry Portal. (2003).

[3] A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. (n.d.).

[6] Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. Blog. (2024).

[32] Advances and applications of chiral resolution in pharmaceutical field. PubMed. (2022).

[15] Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. MDPI. (2019).

[33] Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. (2017).

[13] Enzymatic Reduction of Ketones. Lund University. (2008).

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Scale-up synthesis of 2,3-Dihydro-1h-inden-2-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its utility is underscored by its role as a precursor in the development of novel therapeutics, as evidenced by its inclusion in synthetic routes outlined in recent patents. The methanesulfonate group is an excellent leaving group, making this compound a versatile building block for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, starting from the readily available 2-indanone. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this intermediate on a larger scale.

Chemical Principles and Strategy

The synthesis of this compound is a two-step process that begins with the reduction of 2-indanone to the corresponding alcohol, 2,3-dihydro-1H-inden-2-ol. This is followed by the mesylation of the alcohol to yield the final product.

Step 1: Reduction of 2-Indanone

The first step involves the reduction of the ketone functionality in 2-indanone to a secondary alcohol. While various reducing agents can accomplish this transformation, sodium borohydride (NaBH₄) is often the reagent of choice for its selectivity, mild reaction conditions, and favorable safety profile on a larger scale. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at ambient temperature.

Step 2: Mesylation of 2,3-Dihydro-1H-inden-2-ol

The second step is the conversion of the hydroxyl group of 2,3-dihydro-1H-inden-2-ol into a methanesulfonate ester. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. The base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent for this step is critical and is often an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the highly reactive methanesulfonyl chloride.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate equipment and safety considerations.

Part 1: Synthesis of 2,3-Dihydro-1H-inden-2-ol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Indanone132.1650.0 g0.378
Methanol (MeOH)32.04500 mL-
Sodium Borohydride (NaBH₄)37.8314.3 g0.378
Deionized Water18.021 L-
1 M Hydrochloric Acid (HCl)36.46As needed-
Ethyl Acetate (EtOAc)88.11500 mL-
Brine (saturated NaCl solution)-200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Equipment:

  • 1 L three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2-indanone (50.0 g, 0.378 mol) and methanol (500 mL). Stir the mixture at room temperature until the 2-indanone is fully dissolved.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (14.3 g, 0.378 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH of the solution is ~7. This will neutralize the excess sodium borohydride and the borate esters.

  • Workup: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. To the resulting slurry, add deionized water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers and wash with brine (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Isolation: The crude 2,3-dihydro-1H-inden-2-ol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dihydro-1H-inden-2-ol134.1840.0 g0.298
Dichloromethane (DCM)84.93400 mL-
Triethylamine (Et₃N)101.1945.3 mL0.328
Methanesulfonyl Chloride (MsCl)114.5525.3 mL0.328
Deionized Water18.02500 mL-
1 M Hydrochloric Acid (HCl)36.46200 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01200 mL-
Brine (saturated NaCl solution)-200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Equipment:

  • 1 L three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2,3-dihydro-1H-inden-2-ol (40.0 g, 0.298 mol), dichloromethane (400 mL), and triethylamine (45.3 mL, 0.328 mol). Cool the mixture to 0 °C in an ice bath.

  • Mesylation: Slowly add methanesulfonyl chloride (25.3 mL, 0.328 mol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding deionized water (200 mL). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (200 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Isolation: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., isopropanol) or by column chromatography on silica gel to afford the final product as a white to off-white solid.

Process Optimization and Scale-Up Considerations

  • Reagent Purity: The purity of the starting materials, particularly the 2-indanone and methanesulfonyl chloride, is crucial for obtaining high yields and purity of the final product.

  • Temperature Control: Maintaining low temperatures during the addition of sodium borohydride and methanesulfonyl chloride is critical to minimize side reactions and ensure the stability of the reagents and intermediates.

  • Base Selection: While triethylamine is a common choice, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be used. The choice of base may influence the reaction rate and workup procedure.

  • Solvent Selection: The choice of solvent can impact reaction kinetics and solubility of reagents and byproducts. For the mesylation step, other aprotic solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) can be considered for their different properties and ease of removal.

  • Workup and Purification: Efficient extraction and washing steps are essential to remove impurities and byproducts. The choice between recrystallization and chromatography for the final purification will depend on the desired purity and the scale of the synthesis.

Safety and Handling

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Methanesulfonyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water and nucleophiles. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Triethylamine and Dichloromethane: Triethylamine is a flammable and corrosive liquid. Dichloromethane is a volatile and potentially carcinogenic solvent. Both should be handled in a fume hood with appropriate PPE.

  • Exothermic Reactions: Both the reduction and mesylation steps can be exothermic. Proper temperature control and slow addition of reagents are essential to manage the reaction exotherm, especially on a larger scale.

Analytical Quality Control

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: To assess the purity of the crystalline product.

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Mesylation Indanone 2-Indanone Reduction NaBH4, MeOH 0 °C to RT Indanone->Reduction Indanol 2,3-Dihydro-1H-inden-2-ol Reduction->Indanol Indanol2 2,3-Dihydro-1H-inden-2-ol Mesylation MsCl, Et3N, DCM 0 °C Indanol2->Mesylation Mesylate 2,3-Dihydro-1H-inden-2-yl Methanesulfonate Mesylation->Mesylate

Caption: Overall workflow for the two-step synthesis.

Reaction_Mechanism cluster_reduction Reduction Mechanism cluster_mesylation Mesylation Mechanism 2-Indanone Indanone Ketone (C=O) Alkoxide Indan-2-alkoxide 2-Indanone->Alkoxide Hydride H⁻ (from NaBH₄) Hydride->2-Indanone Nucleophilic Attack Protonation MeOH (Proton Source) Indanol 2,3-Dihydro-1H-inden-2-ol Alkoxide->Indanol Protonation->Indanol Proton Transfer Alcohol Indan-2-ol (R-OH) MsCl Methanesulfonyl Chloride Alcohol->MsCl Nucleophilic Attack on Sulfur Base Et₃N Intermediate Sulfonate Ester Intermediate Base->Intermediate Deprotonation Byproduct Et₃N·HCl MsCl->Intermediate Product Indan-2-yl Methanesulfonate Intermediate->Product Intermediate->Byproduct

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Mesylation of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mesylation of secondary alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting a secondary alcohol to a mesylate?

Converting a secondary alcohol into a methanesulfonate (mesylate) ester is a crucial step in organic synthesis. The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions.[1][2] By converting it to a mesylate (-OMs), we transform it into an excellent leaving group, facilitating subsequent reactions such as SN2 substitutions or E2 eliminations.[1][3][4] This transformation is accomplished by reacting the alcohol with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O) in the presence of a base.[5]

Q2: What is the general mechanism for the mesylation of a secondary alcohol?

The reaction typically proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[2] A base, commonly a tertiary amine like triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction.[5][6]

Interestingly, when a strong, non-nucleophilic base like triethylamine is used, the mechanism can shift. The base can deprotonate the methyl group of methanesulfonyl chloride to form a highly reactive intermediate called sulfene (CH₂=SO₂).[1][7] The alcohol then adds to the sulfene to form the mesylate.[1][7] This sulfene pathway is particularly relevant when using strong amine bases.[8][9]

Q3: Why is stereochemistry a critical consideration in the mesylation of chiral secondary alcohols?

The mesylation reaction itself proceeds with retention of configuration at the stereogenic carbon center bearing the hydroxyl group.[3][10] This is because the C-O bond of the alcohol is not broken during the reaction.[3] The subsequent nucleophilic substitution (SN2) reaction on the resulting mesylate will then proceed with inversion of configuration. This two-step sequence provides a reliable method for stereochemical control in synthesis.[3] However, issues can arise if the reaction conditions promote SN1-type side reactions, which can lead to racemization.[2][11]

Q4: What are the most common side reactions observed during the mesylation of secondary alcohols?

The most prevalent side reactions include:

  • Elimination: The newly formed mesylate is a good leaving group, and if the reaction conditions are too harsh (e.g., elevated temperature, excess strong base), an E2 elimination can occur to form an alkene.[12]

  • Chloride Substitution: The chloride ion generated from methanesulfonyl chloride can act as a nucleophile and displace the mesylate, leading to the corresponding alkyl chloride.[5][12] This is more likely if the reaction is slow or if the intermediate carbocation is stabilized.

  • Reaction with Base: Pyridine, if used as the base, can sometimes be alkylated by the reactive mesylate product.[7]

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction

Symptoms: TLC analysis shows significant amounts of unreacted starting alcohol even after prolonged reaction time.

Potential Causes & Solutions:

  • Insufficient Reagent Activity:

    • Cause: Methanesulfonyl chloride can degrade upon exposure to moisture.

    • Solution: Use freshly opened or distilled methanesulfonyl chloride.[7] Ensure all glassware is thoroughly dried.

  • Steric Hindrance:

    • Cause: Bulky groups near the secondary alcohol can impede the approach of the mesylating agent.

    • Solution 1: Switch from methanesulfonyl chloride (MsCl) to the less sterically demanding methanesulfonic anhydride (Ms₂O).[5][12] This also eliminates the possibility of forming the alkyl chloride side product.[5]

    • Solution 2: For extremely hindered alcohols, consider using a more reactive sulfonylating agent like trifluoromethanesulfonyl anhydride (Tf₂O).[13]

    • Solution 3: Employing a catalytic amount of 1-methylimidazole has been shown to be effective for the tosylation and esterification of sterically hindered hydroxyl groups.[14][15]

  • Inadequate Base:

    • Cause: The chosen base may not be strong enough to effectively scavenge the generated HCl, leading to a buildup of acid that can inhibit the reaction.

    • Solution: Switch to a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine, especially for sensitive substrates.

Workflow for Troubleshooting Incomplete Reactions

G start Incomplete Reaction check_reagents Verify Reagent Quality (MsCl, Solvent, Base) start->check_reagents steric_hindrance Assess Steric Hindrance Around Secondary Alcohol check_reagents->steric_hindrance Reagents OK base_strength Evaluate Base Strength steric_hindrance->base_strength Low Hindrance use_ms2o Switch to Ms₂O steric_hindrance->use_ms2o High Hindrance use_tf2o Consider Tf₂O for Highly Hindered Alcohols steric_hindrance->use_tf2o Extreme Hindrance stronger_base Use Stronger Base (DIPEA, 2,6-Lutidine) base_strength->stronger_base Base is Weak increase_temp Carefully Increase Reaction Temperature base_strength->increase_temp Base is Appropriate success Reaction Complete use_ms2o->success use_tf2o->success stronger_base->success increase_temp->success

Caption: Decision tree for troubleshooting incomplete mesylation.

Issue 2: Formation of Elimination Side Product (Alkene)

Symptoms: Presence of a significant non-polar spot on TLC, confirmed by NMR or GC-MS to be the corresponding alkene.

Potential Causes & Solutions:

  • Excessively Strong Base or High Temperature:

    • Cause: Strong bases like triethylamine, especially at elevated temperatures, can promote E2 elimination of the newly formed mesylate.[12]

    • Solution 1: Perform the reaction at a lower temperature (0 °C to -20 °C).[12] Ensure efficient cooling during the addition of methanesulfonyl chloride.

    • Solution 2: Use a weaker base such as pyridine.[5][12]

    • Solution 3: Add the base and methanesulfonyl chloride simultaneously or add the base dropwise to a solution of the alcohol and MsCl to avoid an excess of base at any given time.[12]

  • Substrate Susceptibility:

    • Cause: Secondary alcohols that can form stable, conjugated alkenes are more prone to elimination.

    • Solution: Employ milder conditions as described above. Consider alternative methods for activating the alcohol, such as the Mitsunobu reaction, which can sometimes suppress elimination pathways.[13]

Issue 3: Formation of Alkyl Chloride Side Product

Symptoms: A product spot on TLC with a polarity between the starting alcohol and the desired mesylate, confirmed by mass spectrometry to be the chlorinated compound.

Potential Causes & Solutions:

  • Reaction with HCl Byproduct:

    • Cause: The chloride ion generated from MsCl can act as a nucleophile, displacing the mesylate in an SN2 or SN1 fashion.[5][12]

    • Solution 1: Use methanesulfonic anhydride (Ms₂O) instead of MsCl. This eliminates the source of chloride ions.[5]

    • Solution 2: Ensure an adequate amount of a non-nucleophilic base is present to immediately neutralize the HCl as it is formed.

    • Solution 3: Use a less polar solvent, such as diethyl ether instead of dichloromethane (DCM), to disfavor the formation of ionic intermediates that could lead to SN1-type substitution.[12]

Issue 4: Difficult Purification and Product Instability

Symptoms: The isolated mesylate decomposes on silica gel or during workup.

Potential Causes & Solutions:

  • Mesylate Instability:

    • Cause: Some secondary mesylates, particularly benzylic or allylic ones, can be unstable and prone to hydrolysis or elimination.[11][16]

    • Solution 1: Minimize exposure to water and acidic/basic conditions during workup. Use a quick aqueous wash with cold, dilute acid, followed by a bicarbonate wash and brine.[6][7][16]

    • Solution 2: Avoid prolonged chromatography. If purification is necessary, consider using a less acidic stationary phase like neutral alumina or flushing the product through a short plug of silica gel.

    • Solution 3: In many cases, the crude mesylate is of sufficient purity to be used directly in the next step without purification.[17]

  • Workup Issues:

    • Cause: Mesylates are generally less polar than their parent alcohols and are stable to a standard aqueous workup.[16] However, prolonged exposure to aqueous layers can lead to hydrolysis.

    • Solution: Perform the aqueous workup quickly and at low temperatures.[7] Ensure the organic layer is thoroughly dried with an agent like Na₂SO₄ or MgSO₄ before concentrating.[6]

Optimized Protocols and Parameter Tables

Protocol 1: General Mesylation of a Secondary Alcohol

This protocol is a good starting point for most secondary alcohols.

  • Dissolve the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1-0.2 M).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.[6]

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.[6]

  • Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature.[6]

  • Upon completion, quench the reaction by adding cold water.

  • Separate the layers and extract the aqueous layer with DCM.[6]

  • Combine the organic layers and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.[7][16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.[6]

Protocol 2: Mesylation of a Sterically Hindered or Elimination-Prone Secondary Alcohol

This protocol employs milder conditions to minimize side reactions.

  • Dissolve the secondary alcohol (1.0 eq.) in anhydrous DCM or diethyl ether.

  • Add pyridine (2.0-3.0 eq.) as both the base and co-solvent.

  • Cool the solution to 0 °C or lower (-10 °C).

  • Slowly add methanesulfonic anhydride (1.2 eq.) portion-wise.

  • Stir the reaction at low temperature, monitoring by TLC.

  • Once the reaction is complete, proceed with a similar aqueous workup as in Protocol 1, ensuring all steps are performed at low temperatures.

Table 1: Summary of Reaction Condition Optimization
ParameterStandard ConditionOptimization for Hindered AlcoholsOptimization to Minimize Elimination
Mesylating Agent Methanesulfonyl Chloride (MsCl)Methanesulfonic Anhydride (Ms₂O)MsCl or Ms₂O
Base Triethylamine (TEA)2,6-Lutidine, DIPEAPyridine
Stoichiometry (Base) 1.5 - 2.0 eq.1.5 - 2.0 eq.2.0 - 3.0 eq.
Solvent Dichloromethane (DCM)Toluene, AcetonitrileDiethyl Ether, DCM
Temperature 0 °C to RT0 °C to 40 °C-20 °C to 0 °C
Catalyst NoneDMAP (catalytic)None
Reaction Mechanism Visualization

G cluster_0 Pathway A: Direct Nucleophilic Attack cluster_1 Pathway B: Sulfene Intermediate (with strong base) ROH R₂CH-OH Intermediate1 R₂CH-O⁺(H)-SO₂CH₃ + Cl⁻ ROH->Intermediate1 attacks S MsCl CH₃SO₂Cl MsCl->Intermediate1 Product1 R₂CH-OSO₂CH₃ + Base-H⁺Cl⁻ Intermediate1->Product1 + Base Base Base Base->Product1 MsCl2 CH₃SO₂Cl Sulfene [CH₂=SO₂] + Et₃N-H⁺Cl⁻ MsCl2->Sulfene + Et₃N StrongBase Et₃N StrongBase->Sulfene Product2 R₂CH-OSO₂CH₃ Sulfene->Product2 + R₂CH-OH ROH2 R₂CH-OH ROH2->Product2

Caption: Mesylation mechanisms for secondary alcohols.

References

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). ResearchGate. [Link]

  • How can I tosylate an hindered secondary alcohol? ResearchGate. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Alcohol Reactions. ChemTalk. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Synthesis of Mesylates From Alcohols. Erowid. [Link]

  • Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. [Link]

  • Alcohols Important Reactions. Jack Westin. [Link]

  • Mesylation and Tosylation. Reddit. [Link]

  • Sulfonylation of alcohol.
  • Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Alcohols in Substitution Reactions with Tons of Practice Problems. Chemistry Steps. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Common Organic Chemistry. [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Sci-Hub. [Link]

  • Aqueous workup for mesylates. Reddit. [Link]

Sources

Technical Support Center: Purification of 2,3-Dihydro-1h-inden-2-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-Dihydro-1h-inden-2-yl methanesulfonate (CAS No. 777-72-0). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges associated with the recrystallization of this key pharmaceutical intermediate. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound, often referred to as indan-2-yl mesylate, is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure features a moderately non-polar indan backbone and a highly polar methanesulfonate (mesylate) leaving group. The purity of this intermediate is paramount because impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce contaminants into the final Active Pharmaceutical Ingredient (API).[3] Regulatory agencies require high purity for all components used in drug manufacturing to ensure the safety and efficacy of the final product.[1]

Q2: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique used to separate a desired compound from its impurities.[4] The core principle relies on the differences in solubility between the compound and its impurities in a chosen solvent or solvent system.[5] The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities, present in smaller concentrations, remain dissolved in the surrounding liquid (the "mother liquor").[5][6]

Q3: How do I select an appropriate solvent for recrystallizing this compound?

The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Conversely, the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor).

For this compound, a molecule with both non-polar (indan) and polar (mesylate) regions, a solvent of intermediate polarity or a mixed-solvent system is often required.

Solvent Selection Strategy:

  • Single Solvent: Test solvents like isopropanol (IPA), ethanol, or ethyl acetate. These solvents are often effective for sulfonate esters.

  • Two-Solvent System (Solvent/Anti-solvent): This is a powerful technique when a single suitable solvent cannot be found.[3] The crude compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, acetone). A miscible "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexanes, heptane) is then added slowly until the solution becomes cloudy (the saturation point). The solution is then heated to re-dissolve the solid and cooled slowly to induce crystallization.

Q4: What are the seven key steps for a successful recrystallization experiment?

A systematic approach is crucial for achieving high purity and yield. The process can be broken down into seven essential steps.[5]

  • Choose the Solvent: Select an appropriate solvent or solvent system based on preliminary solubility tests.

  • Dissolve the Solute: Add the minimum amount of hot solvent to the crude material to fully dissolve it. Using excess solvent is a common cause of low yield.[7]

  • Decolorize the Solution (if necessary): If colored impurities are present, they can often be removed by adding a small amount of activated carbon to the hot solution.

  • Filter Suspended Solids: If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them before cooling.

  • Crystallize the Solute: Allow the hot, clear filtrate to cool slowly and without disturbance to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8]

  • Collect and Wash the Crystals: Isolate the purified crystals from the mother liquor via vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the Crystals: Dry the final product to remove residual solvent. This can be done by air drying or using a vacuum oven at a temperature well below the compound's melting point.

Experimental Protocols & Workflows

Workflow for Recrystallization

G cluster_prep Preparation cluster_dissolve Dissolution & Clarification cluster_cryst Crystallization & Isolation cluster_final Final Product start Crude Product solv Select Solvent System start->solv dissolve Dissolve in Minimum Hot Solvent solv->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble Impurities? cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filt->cool ice_bath Ice Bath to Maximize Yield cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General experimental workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add 50 mL of isopropanol (IPA) and heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding hot IPA in small portions (2-3 mL at a time) until all the solid has just dissolved. Note the total volume of solvent used.

  • Hot Filtration (Optional): If the solution is cloudy or contains particulate matter, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently break the vacuum and add a small amount (10-15 mL) of ice-cold IPA to wash the crystals. Reapply the vacuum to pull the wash solvent through.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air-dry, or place them in a vacuum oven at 40°C until a constant weight is achieved.

Troubleshooting Guide

Q: My product "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[7] This is often due to the solution being cooled too quickly or the presence of impurities that significantly depress the melting point of the compound.[9]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the saturation level slightly. Allow the solution to cool much more slowly.[7][8]

  • Insulate the Flask: Slow the cooling rate by insulating the flask with glass wool or placing it within a larger beaker of hot water and allowing the entire assembly to cool together.

  • Change Solvents: The boiling point of your solvent may be too high, or the solvent may be too nonpolar. Switch to a lower-boiling point solvent or a more polar one.

  • Induce Crystallization: Try vigorously scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

Q: No crystals are forming, even after the solution has cooled completely. Why?

This is a common issue that typically points to one of two problems: using too much solvent or the solution is supersaturated.[7][9]

Solutions:

  • Reduce Solvent Volume: If too much solvent was used, the solution is not saturated enough for crystals to form.[9] Gently heat the solution to boil off some of the solvent (15-25% of the volume) and attempt to cool it again.

  • Induce Crystallization (Seeding): If the solution is supersaturated, it needs a nucleation point to begin crystallization.[6] Add a "seed crystal" – a tiny speck of the pure compound – to the cooled solution. This provides a template for crystal growth.[5]

  • Induce Crystallization (Scratching): As mentioned previously, scratching the inner surface of the flask with a glass rod can create nucleation sites and initiate crystallization.[9]

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer to further decrease the compound's solubility. Be aware that rapid cooling at this stage may lead to smaller, less pure crystals.

Q: My final yield is very low. How can I improve it?

A low yield is most often caused by using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor.[7][8]

Solutions:

  • Use the Minimum Solvent: During the dissolution step, be patient and add the hot solvent portion-wise, ensuring you use only the absolute minimum amount required to dissolve the solid.

  • Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath after initial room-temperature cooling to maximize precipitation.

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off a portion of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Avoid Premature Crystallization: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[7]

Troubleshooting Decision Flowchart

G start Hot, clear solution is cooled q1 What is the result? start->q1 oil An oil forms q1->oil Oiling Out crystals Crystals form q1->crystals Success nothing Nothing happens q1->nothing No Crystallization sol_oil 1. Re-heat, add more solvent. 2. Cool very slowly. 3. Scratch flask surface. oil->sol_oil sol_ok Proceed to filtration, washing, and drying. crystals->sol_ok sol_nothing 1. Boil off some solvent. 2. Add a seed crystal. 3. Scratch flask surface. 4. Cool in ice-salt bath. nothing->sol_nothing

Caption: A decision-making flowchart for common recrystallization outcomes.

Data Summary

Table 1: Potential Solvent Systems for Recrystallization
SolventBoiling Point (°C)PolarityComments
Single Solvents
Isopropanol (IPA)82.6MediumGood starting point; dissolves many organic compounds when hot.
Ethanol (EtOH)78.4Medium-HighSimilar to IPA; higher polarity may retain more impurities.[10]
Ethyl Acetate (EtOAc)77.1Medium-LowGood for ester-containing molecules; may be a good choice.[10]
Toluene110.6LowMay be effective if impurities are highly polar.
Two-Solvent Systems
Acetone / Hexane56 / 69High / LowA common pair; dissolve in hot acetone, add hexane as anti-solvent.[10]
Dichloromethane / Heptane40 / 98Medium / LowGood for compounds soluble in chlorinated solvents at room temp.

References

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace by Typeset. [Link]

  • Lab Procedure: Recrystallization | Chemistry. ChemTalk. [Link]

  • Recrystallization and Crystallization. University of California, Davis. [Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace by Typeset. [Link]

  • Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • This compound. Chromato Scientific. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. National Center for Biotechnology Information. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]

  • Need help with recrystallisation I have trouble with. Reddit. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

Sources

Common side products in the synthesis of 2,3-Dihydro-1h-inden-2-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into the nuances of the reaction, focusing on the identification and mitigation of common side products to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Low Yield of the Desired Mesylate and Presence of a Major Impurity with a Similar Rf Value.

Question: My reaction to synthesize this compound has a low yield, and I observe a significant byproduct that is difficult to separate by column chromatography. What could this byproduct be, and how can I prevent its formation?

Answer: The most probable byproduct in this scenario is 2-chloro-2,3-dihydro-1H-indene . This occurs when the chloride ion, generated from methanesulfonyl chloride (MsCl), acts as a nucleophile and displaces the mesylate group in an SN2 or SN1 reaction.[1][2] This is particularly prevalent if the reaction temperature is not rigorously controlled or if there is an excess of base.

Causality and Mitigation Strategy:

  • Mechanism of Formation: The reaction between 2-indanol and methanesulfonyl chloride in the presence of a base like triethylamine (TEA) produces the desired mesylate and triethylammonium chloride. The chloride ion from this salt can then compete with the desired reaction pathway.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature, ideally between 0 °C and -10 °C, during the addition of MsCl and for the duration of the reaction.[3] This minimizes the rate of the competing nucleophilic substitution by the chloride ion.

    • Reagent Purity: Ensure that the methanesulfonyl chloride used is of high purity and has not decomposed, as this can introduce additional acidic impurities that may promote side reactions.

    • Alternative Reagent: Consider using methanesulfonic anhydride instead of methanesulfonyl chloride. This reagent does not produce chloride ions as a byproduct, thereby eliminating the possibility of forming the chlorinated impurity.[2]

    • Careful Work-up: During the aqueous work-up, use cold solutions to minimize any potential hydrolysis or decomposition of the product.

Problem 2: Significant Formation of an Alkene Byproduct.

Question: My reaction mixture shows a significant amount of what appears to be indene. How is this forming, and what conditions can I change to suppress this elimination reaction?

Answer: The formation of indene is a result of an elimination reaction (E1 or E2) of the this compound product.[1][4] The mesylate group is an excellent leaving group, making the product susceptible to elimination, especially in the presence of excess base or at elevated temperatures.[5]

Causality and Mitigation Strategy:

  • Mechanism of Formation: A base, such as triethylamine, can abstract a proton from a carbon adjacent to the carbon bearing the mesylate group, leading to the formation of a double bond and the elimination of the mesylate.

  • Troubleshooting Steps:

    • Base Stoichiometry: Use a minimal excess of the base (e.g., 1.1 to 1.2 equivalents) to neutralize the generated HCl without promoting significant elimination.

    • Choice of Base: Consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) which is less likely to induce elimination.

    • Temperature Management: As with the formation of the chloro-indane, maintaining a low temperature is crucial to disfavor the elimination pathway.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.

Elimination_Pathway

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the mesylation of 2-indanol?

A1: Anhydrous dichloromethane (DCM) is the most commonly used and generally optimal solvent for this reaction.[2][6] It is relatively inert, has good solubility for both the starting material and reagents, and its low boiling point facilitates easy removal during work-up. Other aprotic solvents like tetrahydrofuran (THF) or toluene can also be used, but DCM is often preferred for its compatibility with the reaction conditions.

Q2: How can I effectively purify this compound?

A2: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. It is important to note that the product can be sensitive to prolonged exposure to silica gel, which is slightly acidic. To mitigate potential degradation, it is advisable to:

  • Run the column quickly.

  • Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).

  • If the product is particularly unstable, a rapid filtration through a plug of silica gel might be sufficient to remove polar impurities.

Q3: My starting material, 2-indanol, is not commercially available. How can I synthesize it?

A3: 2-Indanol can be readily synthesized by the reduction of 2-indanone. A common and effective method involves the use of sodium borohydride in a solvent mixture like aqueous methanol.[7] The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reduction.

Synthesis_Workflow

Q4: Are there any specific safety precautions I should take when working with methanesulfonyl chloride?

A4: Yes, methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance.[1][8] It reacts exothermically with water and other nucleophiles.[1] It is imperative to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use to prevent a violent reaction with any residual water.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Common Role
2-IndanolC₉H₁₀O134.18Starting Material
This compoundC₁₀H₁₂O₃S212.27Desired Product
2-Chloro-2,3-dihydro-1H-indeneC₉H₉Cl152.62Substitution Byproduct
IndeneC₉H₈116.16Elimination Byproduct

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolve 2-indanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow addition of cold water.

  • Separate the organic layer, and wash it successively with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • PrepChem. Synthesis of 2-indanol. Available from: [Link]

  • MDPI. Strategies for Accessing cis-1-Amino-2-Indanol. Available from: [Link]

  • Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Alcohols. Available from: [Link]

  • Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. Available from: [Link]

  • Wikipedia. Methanesulfonyl chloride. Available from: [Link]

  • J&K Scientific. 2-Indanol | 4254-29-9. Available from: [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available from: [Link]

  • The Astrophysical Journal Letters. Discovery of the Pure Polycyclic Aromatic Hydrocarbon Indene (c-C9H8) with GOTHAM Observations of TMC-1. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Available from: [Link]

  • PNAS. Low-temperature gas-phase formation of indene in the interstellar medium. Available from: [Link]

  • National Center for Biotechnology Information. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Available from: [Link]

  • ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Available from: [Link]

  • PubMed. Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. Available from: [Link]

  • Reddit. Mesylation and Tosylation. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]

  • PubMed. Indene formation under single-collision conditions from the reaction of phenyl radicals with allene and methylacetylene--a crossed molecular beam and ab initio study. Available from: [Link]

  • Common Organic Chemistry. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Available from: [Link]

  • ResearchGate. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Available from: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available from: [Link]

  • National Center for Biotechnology Information. 2-Indanol. Available from: [Link]

  • Chemistry LibreTexts. Elimination Reactions of Alcohols. Available from: [Link]

  • Master Organic Chemistry. Two Elimination Reaction Patterns. Available from: [Link]

  • YouTube. Organic Chemistry Elimination Reactions - E1, E2, E1CB. Available from: [Link]

  • Chemistry LibreTexts. Elimination Reactions- Zaitsev's Rule. Available from: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

  • Technical Disclosure Commons. Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. Available from: https://www.tdcommons.org/dpubs_series/6290/
  • ResearchGate. Efficient synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones using aluminum methanesulfonate as a reusable catalyst. Available from: [Link]

  • Technical Disclosure Commons. A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. Available from: [Link]

Sources

Technical Support Center: Stability of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-inden-2-yl methanesulfonate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the stability challenges you may encounter during your research. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve specific stability-related problems you might face when working with this compound in solution.

Q1: I'm observing a rapid loss of my compound in aqueous solutions, even at neutral pH. What is the likely cause and how can I mitigate it?

A1: The primary degradation pathway for methanesulfonate esters like this compound in aqueous media is hydrolysis.[1][2] Even at neutral pH, the ester bond is susceptible to cleavage, yielding 2,3-dihydro-1H-inden-2-ol and methanesulfonic acid. The rate of hydrolysis can be influenced by temperature and the presence of even small amounts of acidic or basic impurities.

Causality Explained: The sulfonate ester group is a good leaving group, making the molecule susceptible to nucleophilic attack by water (hydrolysis). This reaction can proceed via an SN1 or SN2 mechanism, depending on the specific structure and solvent conditions. For secondary mesylates like this one, both pathways are possible.

Troubleshooting Steps:

  • Temperature Control: Lower the temperature of your solution. Hydrolysis reactions are generally temperature-dependent, and reducing the temperature can significantly slow down the degradation rate.

  • pH Control: Ensure your solution is strictly at neutral pH. Use a well-buffered system if necessary. Even slight deviations towards acidic or basic conditions can catalyze hydrolysis.

  • Solvent Selection: If your experimental design allows, consider using a co-solvent system with a less nucleophilic organic solvent (e.g., acetonitrile, THF) to reduce the concentration of water.

  • Fresh Solutions: Prepare your aqueous solutions of this compound immediately before use. Avoid long-term storage of aqueous solutions.

Q2: My analytical results for the concentration of this compound are inconsistent across different batches of the same experiment. What could be causing this variability?

A2: Inconsistent analytical results can stem from several factors related to compound stability and handling.

Causality Explained: The variability could be due to uncontrolled degradation during sample preparation, storage, or the analytical run itself. The presence of trace amounts of contaminants in your solvents or on your labware can also catalyze degradation.

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure a consistent and rapid workflow from sample preparation to analysis to minimize the time the compound is in solution.

  • Solvent Quality: Use high-purity (e.g., HPLC or LC-MS grade) solvents to avoid contaminants that could promote degradation. Be particularly cautious with alcoholic solvents, as they can lead to transesterification or solvolysis.[3][4]

  • Labware Cleanliness: Thoroughly clean all glassware and other lab equipment to remove any acidic or basic residues.

  • Control Samples: Include control samples at the beginning and end of your analytical sequence to assess if degradation is occurring over the course of the analysis.

  • Internal Standard: Use a stable internal standard in your analytical method to correct for variations in sample preparation and injection volume.

Q3: I am performing a reaction where this compound is a starting material in an alcohol-based solvent and I'm seeing the formation of an unexpected byproduct. What might this be?

A3: In alcoholic solvents, methanesulfonate esters can undergo alcoholysis (solvolysis), where the alcohol acts as a nucleophile.[3] This will result in the formation of an ether byproduct. For example, if you are using methanol as a solvent, you may be forming 2-methoxy-2,3-dihydro-1H-indene.

Causality Explained: Similar to hydrolysis, the methanesulfonate is a good leaving group, and alcohols can act as nucleophiles, displacing the mesylate group. This reaction may be accelerated by the presence of acidic or basic catalysts.

Troubleshooting Steps:

  • Byproduct Identification: Use analytical techniques such as LC-MS or GC-MS to identify the molecular weight of the byproduct and confirm if it corresponds to the expected ether.

  • Solvent Choice: If possible, switch to a non-nucleophilic solvent to avoid this side reaction. Aprotic solvents like acetonitrile, THF, or DMF could be suitable alternatives, depending on the requirements of your primary reaction.

  • Temperature and Reaction Time: Optimize your reaction conditions to use the lowest possible temperature and shortest reaction time to minimize the formation of the solvolysis byproduct.

  • Base Selection: If your reaction requires a base, choose a non-nucleophilic, sterically hindered base to minimize its participation in side reactions.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for solid this compound?

A: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator or a controlled low-humidity environment is recommended to prevent hydrolysis from atmospheric moisture. For long-term storage, refrigeration is advisable.

Q: How can I monitor the stability of this compound in my solutions?

A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be able to separate the parent compound from its potential degradation products, such as 2,3-dihydro-1H-inden-2-ol. For structural confirmation of degradants, LC-MS or GC-MS can be employed.[5]

Q: What are the expected degradation products of this compound under forced degradation conditions?

A: Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[6][7][8] The expected degradation products under various stress conditions are summarized in the table below:

Stress ConditionPotential Degradation PathwayMajor Expected Degradation Product
Acidic Hydrolysis Acid-catalyzed hydrolysis of the ester bond.2,3-Dihydro-1H-inden-2-ol
Basic Hydrolysis Base-catalyzed hydrolysis of the ester bond.2,3-Dihydro-1H-inden-2-ol
Oxidation Oxidation of the indane ring system.Various oxidized derivatives
Thermal Degradation Cleavage of the ester bond and other susceptible bonds.2,3-Dihydro-1H-inden-2-ol and other fragments
Photodegradation Photolytic cleavage of bonds.Various photoproducts

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability and identify degradation products.

Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.[6]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in a thermostatic oven for 48 hours. Dissolve the stressed solid in the initial solvent to the stock concentration.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

    • Identify and quantify any significant degradation products.

Visualizing Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathway of this compound.

G cluster_0 Degradation Pathway 2_3_Dihydro_1h_inden_2_yl_methanesulfonate 2,3-Dihydro-1H-inden-2-yl methanesulfonate Transition_State Transition State 2_3_Dihydro_1h_inden_2_yl_methanesulfonate->Transition_State H₂O (Hydrolysis) 2_3_Dihydro_1h_inden_2_ol 2,3-Dihydro-1H-inden-2-ol Transition_State->2_3_Dihydro_1h_inden_2_ol Methanesulfonic_Acid Methanesulfonic Acid Transition_State->Methanesulfonic_Acid

Caption: Hydrolytic degradation of this compound.

Summary of Stability Data

The following table provides a template for summarizing the stability data for this compound obtained from a forced degradation study. The actual values would be determined experimentally.

ConditionReagentTemperatureTime% DegradationMajor Degradant(s)
Acidic Hydrolysis0.1 M HCl60°C24 hExperimental Value2,3-Dihydro-1H-inden-2-ol
Basic Hydrolysis0.1 M NaOHRT4 hExperimental Value2,3-Dihydro-1H-inden-2-ol
Oxidation3% H₂O₂RT24 hExperimental ValueOxidized derivatives
Thermal (Solid)N/A80°C48 hExperimental Value2,3-Dihydro-1H-inden-2-ol
PhotostabilityLightAmbient-Experimental ValuePhotoproducts

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Selective Hydrolysis of Methanesulfonate Esters. [Link]

  • ResearchGate. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Solvolysis of Some Secondary Tosylates. Applications of YBnOTs and YxBnOTs Scales to Mechanistic Studies. [Link]

  • Novatia, LLC. (2010, March 10). Sulfonate-ester-kinetic-study.pdf. [Link]

  • MDPI. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACP. (2011, May 10). Thermodynamics and kinetics of the hydrolysis. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. [Link]

  • Reddit. (2022, September 8). Advice for making tosylate and mesylate salts?. [Link]

  • PharmaCompass. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • ResearchGate. (n.d.). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]

Sources

Technical Support Center: Synthesis of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-inden-2-yl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide a deeper understanding of the experimental variables. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve reliable and optimal results.

Reaction Overview

The synthesis of this compound is a fundamental transformation that converts the hydroxyl group of 2,3-dihydro-1H-inden-2-ol (2-indanol) into a methanesulfonate (mesylate) ester. This conversion is critical because the mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[1][2][3] The reaction is typically carried out by treating 2-indanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic amine base, such as triethylamine (TEA) or pyridine.[4][5]

Reaction_Scheme Indanol 2,3-Dihydro-1H-inden-2-ol (2-Indanol) Plus1 + MsCl Methanesulfonyl Chloride (MsCl) Plus2 + Base Base (e.g., Triethylamine) Product 2,3-Dihydro-1H-inden-2-yl Methanesulfonate Byproduct + Base·HCl reaction_arrow Solvent (e.g., DCM) 0°C to RT reaction_arrow->Product Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Indanol 2-Indanol Product Desired Mesylate (C₁₀H₁₂O₃S) Indanol->Product  + MsCl  + Base Indene 1H-Indene (Elimination Product) Indanol->Indene  E2 Elimination  (Excess Base / Heat) Chloride 2-Chloro-2,3-dihydro-1H-indene (Alkyl Chloride) Product->Chloride  SN2 Attack  by Cl⁻

Caption: Key reaction pathways in the mesylation of 2-indanol.

A1: Alkyl Chloride Formation

The most common side product is the corresponding alkyl chloride. This occurs when the chloride ion, generated from MsCl and present as the triethylammonium chloride salt, acts as a nucleophile and displaces the newly formed mesylate group. [4]

  • Prevention:

    • Use Methanesulfonic Anhydride ((MeSO₂)₂O): This reagent achieves the same transformation but does not produce chloride ions, completely eliminating this side reaction. [4] * Avoid High Temperatures: Higher temperatures favor the Sₙ2 substitution by chloride.

    • Prompt Workup: Once the starting alcohol is consumed (as determined by TLC), work up the reaction immediately to minimize the time the product is exposed to chloride ions. [6] A2: Elimination to form 1H-Indene

The amine base can also act as a base to promote the E2 elimination of the mesylate, yielding 1H-indene.

  • Prevention:

    • Strict Temperature Control: This side reaction is more prevalent at elevated temperatures. Maintain the reaction at 0 °C or room temperature.

    • Choice of Base: While triethylamine is standard, a more sterically hindered base like diisopropylethylamine (DIPEA) can sometimes favor the desired reaction over elimination.

Question 3: I seem to lose a significant amount of product during the aqueous workup and purification. How can I improve recovery?

Mesylates are generally stable to a standard aqueous workup, but they are not indestructible. [7]Loss of yield at this stage is often due to hydrolysis or physical loss.

A1: Optimizing the Workup

  • Avoid Strong Acids/Bases: While methanesulfonates are remarkably stable against hydrolysis compared to other esters, prolonged exposure to harsh pH conditions should be avoided. [8][9]* Procedure:

    • Quench the reaction by adding cold, dilute HCl or saturated ammonium chloride solution to neutralize and dissolve the amine hydrochloride salt.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and then brine (to remove bulk water). [7] 4. Perform all washes quickly and with cold solutions to minimize any potential for hydrolysis.

  • Back-Extraction: If your product has some water solubility, back-extract the aqueous layers with a fresh portion of DCM or ethyl acetate to recover any dissolved product. [7] A2: Purification Strategy

  • Silica Gel Chromatography: this compound is significantly less polar than the starting 2-indanol. [7]However, standard silica gel can be slightly acidic, which may cause decomposition of sensitive substrates.

    • Troubleshooting Step: If you suspect decomposition on the column, consider neutralizing your silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine, then packing the column with this slurry.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is often a milder and more scalable purification method that can significantly improve the final purity and yield.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Anhydrous dichloromethane (DCM) is the most common and effective solvent. It is inert to the reaction conditions and readily dissolves the starting materials. Toluene can also be used. [5] Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method. The product, this compound, will be significantly less polar than the starting 2-indanol. You should see the spot for 2-indanol disappear and a new spot with a higher Rƒ value appear.

Q: Is it safe to leave the reaction running overnight? A: It is generally not recommended. Once the starting material is consumed, leaving the reaction mixture to stir for an extended period, especially at room temperature, increases the likelihood of side reactions like alkyl chloride formation. [4][11]It is best to monitor the reaction and work it up promptly upon completion. [7] Q: Can I use a base like potassium carbonate or sodium hydroxide instead of an amine? A: This is not advisable. Strong inorganic bases can promote hydrolysis of the methanesulfonyl chloride and the mesylate product. A soluble, non-nucleophilic organic base like triethylamine or pyridine is standard practice. [4]

Protocols

Detailed Experimental Protocol: Synthesis
  • Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,3-dihydro-1H-inden-2-ol (1.0 eq.).

  • Solvent and Base: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 10 volumes relative to the alcohol). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the cooled solution and stir for 5 minutes.

  • MsCl Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC. If the reaction has not reached completion, remove the ice bath and allow it to stir at room temperature for an additional 1-2 hours, continuing to monitor by TLC. [5]

Detailed Experimental Protocol: Workup & Purification
  • Quenching: Once the reaction is complete, dilute the mixture with DCM and carefully pour it into a separatory funnel containing cold, saturated aqueous ammonium chloride solution or 1M HCl.

  • Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer one more time with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, if the crude product is sufficiently crystalline, purify by recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC, NIH. Available from: [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Available from: [Link]

  • Jouffroy, M., et al. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. PMC, NIH. Available from: [Link]

  • Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. Available from: [Link]

  • Google Patents. (n.d.). US3755407A - Sulfation process for secondary alcohols.
  • PQRI. (n.d.). Sulfonate Esters – How Real is the Risk?. Available from: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

  • Moody, C. J., & O'Sullivan, B. (2000). Selective Hydrolysis of Methanesulfonate Esters. ACS Publications. Available from: [Link]

  • Teasdale, A., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ResearchGate. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available from: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available from: [Link]

  • De, S. K. (2008). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC, NIH. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]

  • Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Available from: [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. Available from: [Link]

  • Reddit. (2019). Aqueous workup for mesylates : r/Chempros. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-indanol. Available from: [Link]

  • ResearchGate. (n.d.). Efficient synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones using aluminum methanesulfonate as a reusable catalyst. Available from: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Available from: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros. Available from: [Link]

  • PMC, PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Available from: [Link]

  • ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Available from: [Link]

  • Technical Disclosure Commons. (2023). Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. Available from: [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. Available from: [Link]tdcommons.org/dpubs_series/6421/)

Sources

Technical Support Center: Purification of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,3-Dihydro-1H-inden-2-yl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important intermediate. The following question-and-answer format directly addresses specific challenges, providing both theoretical explanations and practical, field-proven protocols.

Diagram: General Workflow for Synthesis and Purification

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Indanol 2,3-Dihydro-1H-inden-2-ol Mesylation Mesylation (MsCl, Et3N, DCM) Indanol->Mesylation Crude Crude Reaction Mixture Mesylation->Crude Workup Aqueous Workup Crude->Workup PurificationMethod Recrystallization or Flash Chromatography Workup->PurificationMethod PureProduct Pure 2,3-Dihydro-1H- inden-2-yl methanesulfonate PurificationMethod->PureProduct Analysis Purity Analysis (TLC, NMR, HPLC) PureProduct->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Reaction Workup and Initial Purification

Question 1: After the mesylation of 2,3-dihydro-1H-inden-2-ol, my crude product is an oily residue. What are the initial steps to remove the bulk of the impurities?

Answer: An oily crude product is common and typically contains your desired mesylate, unreacted starting material, excess triethylamine (or another base), triethylammonium hydrochloride salt, and residual methanesulfonyl chloride. A standard aqueous workup is the first and most critical step for initial purification.[1][2]

The rationale behind the aqueous workup is to partition the water-soluble impurities into the aqueous phase, leaving your more non-polar product in the organic layer.

Experimental Protocol: Aqueous Workup

  • Quench the Reaction: After the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any remaining methanesulfonyl chloride.

  • Acid Wash: Transfer the mixture to a separatory funnel. Add a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl). This will protonate the excess triethylamine, forming the water-soluble triethylammonium hydrochloride salt, which will partition into the aqueous layer. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate. This will neutralize any remaining acidic species, including residual HCl and methanesulfonic acid (from the hydrolysis of methanesulfonyl chloride). Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and breaks up emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain your crude product, which should now be significantly purer.

Question 2: I am concerned about the stability of my mesylate during the aqueous workup. Can it hydrolyze back to the starting alcohol?

Answer: This is a valid concern. While mesylates are generally stable to a standard aqueous workup, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis.[3] The rate of hydrolysis is pH-dependent. At neutral to slightly acidic pH (around 7-8), the hydrolysis rate is relatively low and dominated by the water rate.[3]

Troubleshooting Hydrolysis:

  • Temperature Control: Perform all aqueous washes with cold solutions (0-5 °C) to minimize the rate of hydrolysis.

  • Efficiency: Carry out the workup procedure efficiently to reduce the contact time of the mesylate with the aqueous phases.

  • Avoid Strong Bases: While a sodium bicarbonate wash is standard, avoid using strong bases like sodium hydroxide, as this can significantly increase the rate of hydrolysis.

Purification by Recrystallization

Question 3: My crude this compound is a solid after workup. How can I purify it by recrystallization, and what solvents should I use?

Answer: Recrystallization is an excellent method for purifying solid compounds if a suitable solvent system can be found. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the mother liquor.

Identifying a Suitable Solvent System:

The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures. Given that this compound is more non-polar than its parent alcohol, you should explore non-polar to moderately polar solvents.

Recommended Solvent Systems for Screening:

Solvent SystemRationale
Isopropanol/WaterIsopropanol is a good solvent for many organic compounds. The addition of water as an anti-solvent at elevated temperatures can induce crystallization upon cooling.
Toluene/HexanesToluene will likely dissolve the mesylate well. The addition of hexanes as an anti-solvent can facilitate crystallization.
Ethyl Acetate/HexanesA common solvent system for compounds of moderate polarity. The mesylate should be soluble in hot ethyl acetate, and crystallization can be induced by the addition of hexanes.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add a minimal amount of the hot primary solvent (e.g., isopropanol) to your crude solid until it just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature and then in an ice bath. If using a binary solvent system, slowly add the anti-solvent (e.g., water or hexanes) to the hot solution until it becomes slightly cloudy. Reheat until the solution is clear again, and then allow it to cool slowly.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purification by Flash Column Chromatography

Question 4: My product is an oil, or I have impurities that are difficult to remove by recrystallization. How do I purify it using flash column chromatography?

Answer: Flash column chromatography is a highly effective technique for purifying compounds with similar polarities.[4] The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase.

Developing a Solvent System with TLC:

Before running a column, it is essential to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that gives your product an Rf value of approximately 0.2-0.3.[5]

Recommended TLC Solvent Systems to Screen:

  • Ethyl Acetate/Hexanes (e.g., start with 20:80 and adjust the ratio)

  • Dichloromethane/Hexanes

  • Acetone/Hexanes

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a column with silica gel using your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If your product is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Run the column with your chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.

Diagram: Troubleshooting Purification via Flash Chromatography

Chromatography Troubleshooting Start Crude Product TLC Run TLC with Ethyl Acetate/Hexanes Start->TLC Rf_check Product Rf ≈ 0.2-0.3? TLC->Rf_check Run_Column Run Flash Column Rf_check->Run_Column Yes Adjust_Polarity Adjust Solvent Polarity Rf_check->Adjust_Polarity No Pure Pure Product Run_Column->Pure Increase_Polarity Increase Ethyl Acetate (Product Rf too low) Adjust_Polarity->Increase_Polarity Decrease_Polarity Decrease Ethyl Acetate (Product Rf too high) Adjust_Polarity->Decrease_Polarity Increase_Polarity->TLC Decrease_Polarity->TLC

Caption: Decision-making process for optimizing flash chromatography conditions.

Identifying and Removing Specific Impurities

Question 5: I see multiple spots on my TLC plate after workup. What are the likely impurities and how can I target their removal?

Answer: The common impurities can be identified by their relative polarities on a TLC plate.

ImpurityExpected Rf on TLC (vs. Product)Identification and Removal Strategy
2,3-Dihydro-1H-inden-2-ol (Starting Material) Lower Rf (more polar)This is a common impurity if the reaction did not go to completion. It can be readily separated by flash chromatography as it is significantly more polar than the mesylate.
2-chloro-2,3-dihydro-1H-indene Higher Rf (less polar)This side-product can form when using methanesulfonyl chloride.[6] It is less polar than the desired product and can be separated by flash chromatography. Using methanesulfonic anhydride instead of the chloride can prevent its formation.[6]
Triethylamine Streaky spot, often at the baselineShould be mostly removed during the acidic wash in the workup. If residual amounts remain, it will adhere strongly to the silica gel in column chromatography.
Methanesulfonic Acid Baseline (highly polar)Formed from the hydrolysis of excess methanesulfonyl chloride. It is water-soluble and should be removed during the aqueous workup, particularly the sodium bicarbonate wash.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Techniques such as ¹H NMR, ¹³C NMR, and HPLC are recommended for final purity analysis.[7]

References

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results, 13(Special Issue 5), 2022.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 10(9), 1179-1186, 2005. [Link]

  • Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Syntheses, 58, 112, 1978. [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis, Accessed January 17, 2026. [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. National Center for Biotechnology Information. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Semantic Scholar. [Link]

  • General methods for flash chromatography using disposable columns. National Center for Biotechnology Information. [Link]

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry. [Link]

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). ResearchGate. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. [Link]

  • Successful flash chromatography. Biotage. [Link]

  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... - ResearchGate. ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Stability and Storage of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for 2,3-Dihydro-1H-inden-2-yl methanesulfonate. As a key intermediate in pharmaceutical synthesis, maintaining its stability during storage is paramount to ensure experimental success and product purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just recommendations, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of decomposition for this compound during storage?

As a sulfonate ester (mesylate), this compound is susceptible to degradation through several key pathways. Understanding these is crucial for prevention.

  • Hydrolysis: This is the most common decomposition pathway. The methanesulfonate group is an excellent leaving group, making the ester susceptible to nucleophilic attack by water. This reaction cleaves the ester bond, reverting the compound to 2,3-dihydro-1H-inden-2-ol and methanesulfonic acid. The presence of water, even atmospheric humidity, can significantly accelerate this degradation. Studies on various methanesulfonate esters confirm that water dramatically reduces their stability through this hydrolytic pathway[1].

  • Thermal Degradation: While methanesulfonates are generally more stable than, for example, tertiary alkyl halides, elevated temperatures can promote decomposition. Over time, heat provides the activation energy needed for hydrolysis or potential elimination reactions, leading to impurities. While the decomposition onsets for highly stable metal methanesulfonates are above 400°C, organic esters are significantly less stable[2].

  • Photodegradation: Although less common for this class of compounds compared to those with strong chromophores, prolonged exposure to UV or high-intensity light can potentially induce degradation. It is a standard best practice in chemical storage to protect sensitive organic molecules from light[3][4].

  • Contamination: Exposure to acidic or basic contaminants can catalyze decomposition. Bases, in particular, can promote elimination or substitution reactions, while strong acids can accelerate hydrolysis.

Below is a diagram illustrating the primary hydrolytic decomposition pathway.

G IndenylMesylate 2,3-Dihydro-1H-inden-2-yl Methanesulfonate Indenol 2,3-Dihydro-1H-inden-2-ol IndenylMesylate->Indenol Hydrolysis Water H₂O (Moisture) MSA Methanesulfonic Acid

Caption: Primary hydrolytic decomposition pathway.

Q2: What are the definitive, validated storage conditions for long-term stability?

To mitigate the risks outlined above, precise storage conditions are essential. Our recommendations are based on empirical evidence from related sulfonate esters and standard practices for reactive intermediates.

ParameterRecommendationRationale
Temperature 2–8°C Refrigeration minimizes the rate of all potential degradation reactions, including hydrolysis and thermal decomposition[5]. It is the single most effective factor in preserving the compound.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas is critical to prevent exposure to atmospheric moisture, which is the primary driver for hydrolysis[1][5][6].
Container Amber Glass Vial with PTFE-lined Cap Amber glass blocks UV light, preventing photodegradation[4]. A tightly sealed, corrosion-resistant container with a PTFE liner ensures an airtight seal against moisture and prevents reaction with the container material[6].
Handling Minimize exposure to ambient air When handling the material, work quickly and in a low-humidity environment (e.g., a glove box or under a stream of inert gas) to prevent moisture uptake.

Troubleshooting Guide

Q3: I’ve noticed the appearance of my sample has changed from a white powder to a clumpy or slightly wet solid. What does this mean?

This is a strong indicator of moisture absorption and subsequent hydrolysis. Methanesulfonic acid, a product of hydrolysis, is hygroscopic and will draw in more water, creating a feedback loop of degradation[7].

ObservationProbable CauseRecommended Action
Clumping / Wet Appearance Moisture absorption and likely onset of hydrolysis.1. Immediately place the sample in a desiccator under vacuum to remove surface moisture. 2. Re-evaluate your storage container and handling procedures. 3. Crucially, re-analyze the material for purity before use.
Discoloration (Yellowing) Potential formation of complex degradation byproducts.Discoloration suggests more significant decomposition. The sample's purity is highly suspect. A thorough analytical characterization is required.
Pressure Buildup in Vial (Rare) Could indicate gas-forming decomposition at elevated temperatures.Handle with extreme caution. Cool the vial before opening in a fume hood. This indicates severe degradation and improper storage (e.g., at high temperatures).
Q4: How can I definitively test my sample for decomposition? What should I be looking for?

Visual inspection is not enough. Quantitative analytical methods are required to confirm purity and identify degradation products.

Recommended Analytical Workflow:

G Start Sample exhibits signs of degradation OR routine QC check Prep Prepare sample solution in anhydrous aprotic solvent (e.g., Acetonitrile, DCM) Start->Prep HPLC Primary Analysis: Reverse-Phase HPLC with UV detection Prep->HPLC LCMS Confirmation & Identification: LC-MS Analysis HPLC->LCMS If new peaks are observed NMR Structural Verification: ¹H NMR Spectroscopy HPLC->NMR For structural confirmation Decision Purity > 98%? No new peaks? HPLC->Decision Pass Proceed with Experiment Decision->Pass Yes Fail Quarantine/Discard Material. Review storage protocols. Decision->Fail No

Caption: Workflow for assessing compound stability.

Key Decomposition Markers to Identify:

  • By HPLC: Expect a new, more polar peak corresponding to 2,3-dihydro-1H-inden-2-ol . The parent mesylate will have a decreased peak area.

  • By LC-MS: Look for the molecular ion corresponding to 2,3-dihydro-1H-inden-2-ol (C₉H₁₀O, M.W. ≈ 134.18).

  • By ¹H NMR: The most telling sign of hydrolysis is the appearance of new peaks characteristic of the alcohol product and the disappearance of the methanesulfonyl (mesyl) singlet, which typically appears around 3.0 ppm.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is designed to separate the parent compound from its primary hydrolytic degradant.

  • System: HPLC with UV Detector (e.g., Agilent 1260, Waters Alliance).

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 30% B, hold for 2 minutes.

    • Linear ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution.

  • Analysis: Inject 5 µL. The more polar 2,3-dihydro-1H-inden-2-ol will have a shorter retention time than the parent mesylate. Quantify purity by peak area percentage.

Q5: I need to store the compound in a solution for a few days. What is the best solvent, and what precautions should I take?

Storing sulfonate esters in solution is generally discouraged due to increased reactivity. However, if unavoidable:

  • Solvent Choice is Critical: Use a dry, aprotic solvent like Dichloromethane (DCM) or Acetonitrile. Absolutely avoid protic solvents like methanol or ethanol , as they can cause solvolysis (alcoholysis), leading to the formation of ether byproducts[1].

  • Anhydrous Conditions: Use a solvent from a freshly opened bottle or one dried over molecular sieves.

  • Storage: Store the solution under an inert atmosphere (argon/nitrogen) at 2–8°C.

  • Duration: Limit storage time to the absolute minimum required. Re-analyze the solution for purity if stored for more than 24 hours. The risk of decomposition is significantly higher in solution than as a solid.

By adhering to these stringent storage and handling protocols, you can ensure the long-term stability of your this compound, safeguarding the integrity of your research and development projects.

References

  • Aquigen Bio Sciences. (n.d.). This compound | CAS No.
  • Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
  • Teasdale, A., et al. (2010). A Kinetic Study of the Formation and Decomposition of Methane Sulfonate Esters. Organic Process Research & Development, 14(4), 1001-1010.
  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • Charbonnier, F., et al. (1977). Thermal decomposition of metal methanesulfonates in air. Journal of Thermal Analysis. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • Blacker, A. J., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 244-249. Retrieved from [Link]

  • Gáspár, A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5085. Retrieved from [Link]

  • Blacker, A. J., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development.
  • Williams, N. H., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Retrieved from [Link]

  • Crossland, R. K., & Servis, K. L. (1970). A rapid, convenient synthesis of reactive methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196. Retrieved from [Link]

  • Elder, D. (n.d.). Sulfonate Esters - How Real is the Risk?
  • Reddy, G. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 515-529. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHANESULFONIC ACID. Retrieved from [Link]

  • Guiver, M. D., et al. (2007). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Macromolecules. Retrieved from [Link]

  • Mayo Clinic. (2024). Sucralfate (Oral Route). Retrieved from [Link]

Sources

Technical Support Center: Improving the Efficiency of Nucleophilic Substitution with 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic substitution reactions with 2,3-dihydro-1H-inden-2-yl methanesulfonate. As a secondary mesylate, this substrate presents unique challenges, primarily the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. This resource is designed to help you navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes?

Low conversion is a common issue that can typically be traced back to one of four key areas: the quality of the starting material, the strength of the nucleophile, the choice of solvent, or the reaction temperature.

  • Starting Material Integrity : this compound can degrade upon exposure to moisture or elevated temperatures. Before starting, verify the purity of your mesylate. Decomposition is often indicated by discoloration or the presence of insoluble material. It is recommended to use freshly prepared mesylate or material that has been stored under an inert atmosphere in a freezer.[1]

  • Nucleophile Reactivity : The rate of SN2 reactions is directly dependent on the concentration and strength of the nucleophile.[2][3] If you are using a weak nucleophile (e.g., water, alcohols, carboxylic acids), the reaction will be slow and may favor the SN1 pathway, which can also be slow. Consider using a stronger, anionic nucleophile (e.g., N₃⁻, CN⁻, RS⁻). If using a neutral nucleophile, ensure an appropriate base is used to deprotonate it if necessary, but be mindful that strongly basic conditions can promote elimination.

  • Solvent Choice : The solvent plays a critical role in dictating the reaction mechanism.[4][5][6] For an SN2 reaction, which is often desired for this secondary substrate to ensure stereochemical control, a polar aprotic solvent is essential.[7] Solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive.[6][8] Using a polar protic solvent (like ethanol or water) will solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity and favoring a slower SN1 pathway.[4][7]

  • Insufficient Temperature : While higher temperatures can promote unwanted elimination side reactions, an insufficient temperature will result in a sluggish or stalled reaction. The reaction should be monitored by TLC or LCMS to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.

Q2: I'm observing a significant amount of an alkene byproduct (1H-indene). How can I minimize this elimination reaction?

The formation of 1H-indene is a classic example of a competing elimination (E2) reaction. Because this compound is a secondary substrate, the steric hindrance is moderate, making both SN2 and E2 pathways accessible.[9] Minimizing elimination requires carefully tuning the reaction conditions to favor substitution.

FactorTo Favor Substitution (SN2)To Favor Elimination (E2)
Nucleophile/Base Use a strong, non-basic nucleophile (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻).[10]Use a strong, sterically hindered base (e.g., t-BuOK, DBU).
Temperature Use the lowest temperature that provides a reasonable reaction rate.Higher temperatures strongly favor elimination over substitution.[9]
Solvent Use a polar aprotic solvent (DMF, DMSO, Acetone).[1]Ethanol encourages elimination, especially when used with a strong base.[9]

Troubleshooting Steps:

  • Assess your Nucleophile: If your nucleophile is also a strong base (e.g., alkoxides, hydroxide), elimination is highly likely. If possible, switch to a nucleophile with high nucleophilicity but lower basicity.

  • Lower the Temperature: Perform the reaction at room temperature or below, and monitor progress over a longer period.

  • Change the Solvent: Ensure you are using a polar aprotic solvent. If you are using a protic solvent like ethanol, this is a likely cause of the elimination byproduct.

Q3: My reaction is producing a mixture of stereoisomers (racemization). Why is this happening and how can I favor inversion?

Racemization is a hallmark of the SN1 reaction mechanism, which proceeds through a planar carbocation intermediate.[11][12] The nucleophile can then attack this intermediate from either face, leading to a loss of stereochemical control. The SN2 mechanism, in contrast, proceeds via a backside attack that results in a predictable inversion of stereochemistry.[12]

Since your substrate is secondary, it is at the crossover point between SN1 and SN2 reactivity. Conditions that favor the SN1 pathway include:

  • Weak Nucleophiles: Low concentrations of neutral nucleophiles (e.g., solvolysis in water or methanol).

  • Polar Protic Solvents: Solvents like water, methanol, and ethanol stabilize the carbocation intermediate, promoting the SN1 mechanism.[4][5]

To ensure stereochemical inversion via the SN2 pathway, you must use conditions that suppress the formation of the carbocation:

  • Use a Strong Nucleophile: Employ a high concentration of a potent, often anionic, nucleophile.

  • Use a Polar Aprotic Solvent: Solvents like DMF or DMSO do not effectively stabilize the carbocation intermediate, thus disfavoring the SN1 pathway.[7]

SN1_vs_SN2 cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway SN2_Start Substrate + Strong Nu⁻ SN2_TS Pentavalent Transition State SN2_Start->SN2_TS Concerted Backside Attack SN2_Prod Inverted Product SN2_TS->SN2_Prod SN1_Start Substrate + Weak Nu: SN1_Carbocation Planar Carbocation Intermediate SN1_Start->SN1_Carbocation Leaving Group Departs (slow) SN1_Prod Racemic Product SN1_Carbocation->SN1_Prod Nucleophile Attacks (fast) Title Figure 1. Competing Substitution Pathways

Caption: Figure 1. SN2 pathway leads to inversion while the SN1 pathway proceeds through a planar carbocation, leading to racemization.

Frequently Asked Questions (FAQs)

Q1: Why is methanesulfonate (mesylate) a good leaving group?

Hydroxide (-OH) from the parent alcohol is a poor leaving group because it is a relatively strong base.[13][14] To facilitate a substitution reaction, the alcohol is converted into a mesylate. The methanesulfonate anion (CH₃SO₃⁻) is an excellent leaving group because it is the conjugate base of a strong acid (methanesulfonic acid). The negative charge on the departing mesylate is delocalized across three oxygen atoms through resonance, making it a very stable and weak base.[13][15] This stability makes the C-OMs bond easier to break.

Q2: How stable is this compound and what are the best storage conditions?

While generally stable enough for synthesis, sulfonate esters are susceptible to hydrolysis. Contact with water, especially under acidic or basic conditions, can hydrolyze the mesylate back to the alcohol. For long-term storage, it is crucial to keep the compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and at low temperatures (e.g., in a freezer). Always handle the material in a dry environment.

Q3: What analytical techniques are best for monitoring these reactions?

Effective reaction monitoring is key to achieving optimal yield and minimizing byproduct formation.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative analysis. It allows you to visualize the consumption of the starting material and the formation of the product. Staining with potassium permanganate can be effective for visualizing the product if it is not UV-active, while the mesylate starting material may also be visible.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information. It can confirm the mass of the desired product and help identify byproducts, such as the elimination product (1H-indene) or hydrolyzed starting material (indan-2-ol).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for detecting the volatile elimination byproduct, 1H-indene.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound

This protocol describes the conversion of the corresponding alcohol to the mesylate, which is the active substrate for nucleophilic substitution.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2,3-dihydro-1H-inden-2-ol (1.0 eq).

  • Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base: Add triethylamine (TEA, ~1.5 eq) dropwise to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (MsCl, ~1.2 eq) dropwise. Caution: MsCl is corrosive and lachrymatory. Handle in a fume hood.

  • Reaction: Allow the reaction to stir at 0 °C and monitor by TLC until the starting alcohol is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified further by column chromatography if necessary.

Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing and solving common problems.

Troubleshooting_Workflow cluster_SM_Issues Starting Material (SM) Issues cluster_Byproduct_Analysis Reaction Pathway Issues Start Low Yield or Incomplete Reaction Check_SM Verify Purity of Mesylate Starting Material Start->Check_SM Check_Byproducts Analyze Crude Reaction by LC-MS or GC-MS Start->Check_Byproducts SM_OK SM is Pure Check_SM->SM_OK Pure SM_Bad SM Degraded Check_SM->SM_Bad Impure Elimination 1H-Indene is Major Byproduct (E2) Check_Byproducts->Elimination Racemization Racemization or Solvolysis Product (SN1) Check_Byproducts->Racemization No_Reaction Only Starting Material Present Check_Byproducts->No_Reaction SM_Solution Synthesize Fresh Mesylate (Protocol 1) SM_Bad->SM_Solution Elim_Solution Lower Temperature Use Non-Basic Nucleophile Elimination->Elim_Solution Rac_Solution Use Strong Nucleophile Switch to Polar Aprotic Solvent Racemization->Rac_Solution NoReact_Solution Increase Nucleophile Strength or Temperature No_Reaction->NoReact_Solution Title Figure 2. Troubleshooting Workflow

Caption: Figure 2. A systematic workflow for diagnosing issues with nucleophilic substitution on this compound.

References

  • Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms?.

  • Glasp. (2010). Solvent Effects on Sn1 and Sn2 Reactions. .

  • Unknown. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. .

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  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. .

  • ChemHelp ASAP. (2019). in the chemical literature: SN2 reaction on a mesylate. .

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  • BenchChem. (2025). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide. .

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  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. .

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. .

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  • ResearchGate. (2017). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. .

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  • Aquigen Bio Sciences. This compound. .

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  • Technical Disclosure Commons. (2023). Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. .

  • ResearchGate. (2019). Efficient synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones using aluminum methanesulfonate as a reusable catalyst. .

  • Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). .

  • Lee, I., et al. (1997). Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (10), 1941-1946. .

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Sources

Minimizing elimination side reactions with 2,3-Dihydro-1h-inden-2-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile intermediate. Our focus is to provide in-depth troubleshooting for a common challenge: minimizing elimination side reactions to maximize the yield of desired nucleophilic substitution products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a useful synthetic intermediate?

This compound, also known as 2-indanyl mesylate, is a key intermediate derived from 2-indanol. The methanesulfonyl (mesyl) group is an excellent leaving group because its resulting anion (mesylate) is a weak base, stabilized by resonance.[1][2][3] This property makes the C2 carbon of the indane scaffold highly susceptible to nucleophilic attack, facilitating the introduction of a wide variety of functional groups. This is particularly valuable in medicinal chemistry and materials science for the synthesis of novel 2-substituted indane derivatives.[4][5][6]

Q2: I am observing a significant amount of an alkene byproduct in my reaction. What is happening?

The formation of an alkene, specifically 1H-indene or 2H-indene, is a classic sign of a competing elimination reaction.[7] this compound is a secondary substrate, which means it can undergo both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions.[8][9] The reaction pathway is highly dependent on the experimental conditions.

The E2 mechanism involves a base abstracting a proton from a carbon adjacent to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the mesylate.[10]

Troubleshooting Guide: Minimizing Elimination Reactions

This section provides a structured approach to diagnosing and resolving issues with unwanted elimination byproducts.

Issue 1: High Reaction Temperature Leading to Predominant Elimination

Symptoms:

  • Low yield of the desired substitution product.

  • Significant presence of indene derivatives in the crude reaction mixture, confirmed by techniques like GC-MS or 1H NMR.

Root Cause Analysis: Elimination reactions generally have a higher activation energy than substitution reactions.[11][12] According to the principles of chemical kinetics, increasing the reaction temperature will disproportionately favor the reaction with the higher activation energy.[11][12][13] Furthermore, elimination reactions often result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). The Gibbs free energy equation (ΔG = ΔH - TΔS) shows that at higher temperatures, the entropy term becomes more significant, making elimination more thermodynamically favorable.[11]

Corrective Actions:

  • Lower the Reaction Temperature: This is the most critical parameter to adjust. Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress.[14] If the reaction is too slow, a modest increase in temperature may be necessary, but avoid high temperatures or prolonged heating.[15]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of both the desired product and the elimination byproduct at different temperatures. This will help you identify the optimal temperature range for your specific transformation.

Issue 2: Choice of Base/Nucleophile Favors Elimination

Symptoms:

  • The reaction works well with some nucleophiles but gives significant elimination with others, even at low temperatures.

Root Cause Analysis: The character of the reagent used for the substitution is a primary determinant of the reaction pathway. A reagent can act as a nucleophile (attacking the electrophilic carbon) or a base (abstracting a proton). The balance between these two reactivities is crucial.

  • Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (KOtBu), are poor nucleophiles due to steric hindrance, which prevents them from attacking the crowded carbon center.[16][17] However, they are excellent at abstracting the less-hindered protons on the adjacent carbons, thus strongly favoring the E2 pathway.[18][19]

  • Strong, Unhindered Bases: Reagents like hydroxide (OH⁻) and alkoxides (RO⁻) are both strong bases and strong nucleophiles. For secondary substrates like 2-indanyl mesylate, they often lead to a mixture of SN2 and E2 products, with elimination frequently being the major pathway.[20][21]

Corrective Actions:

  • Select a Good Nucleophile that is a Weak Base: To favor the SN2 pathway, choose a nucleophile with high nucleophilicity but low basicity.[14] Examples include:

    • Halide ions (I⁻, Br⁻, Cl⁻)

    • Azide (N₃⁻)

    • Cyanide (CN⁻)

    • Thiolates (RS⁻)

  • Consider the pKa of the Nucleophile's Conjugate Acid: A good rule of thumb is to use nucleophiles whose conjugate acids have a pKa less than approximately 11 to minimize E2 competition.[10]

Data Summary: Nucleophile/Base Selection

Reagent ClassExamplePredominant Reaction with Secondary MesylateRationale
Strong, Bulky BasePotassium tert-butoxide (KOtBu)E2Sterically hindered, prefers proton abstraction.[18][21]
Strong, Unhindered BaseSodium Ethoxide (NaOEt)E2 (Major) / SN2 (Minor)Strong basicity often dominates over nucleophilicity.[20]
Good Nucleophile, Weak BaseSodium Azide (NaN₃)SN2High nucleophilicity with low basicity favors substitution.[10]
Good Nucleophile, Weak BaseSodium Iodide (NaI)SN2Excellent nucleophile and a very weak base.[10]
Issue 3: Inappropriate Solvent Choice

Symptoms:

  • Inconsistent results or higher-than-expected elimination even with a good nucleophile and controlled temperature.

Root Cause Analysis: The solvent plays a critical role in solvating the reactants and influencing the reactivity of the nucleophile.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons that can form hydrogen bonds with the nucleophile. This "caging" effect solvates the nucleophile, reducing its nucleophilicity and making it less available to attack the substrate.[22] This can slow down the SN2 reaction, allowing the E2 pathway to become more competitive.[23]

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents possess dipoles that can solvate the counter-ion (cation) but do not form strong hydrogen bonds with the anionic nucleophile.[22][24] This leaves the nucleophile "naked" and highly reactive, thereby accelerating the SN2 reaction rate relative to the E2 rate.[17][25]

Corrective Actions:

  • Switch to a Polar Aprotic Solvent: For SN2 reactions, using solvents like DMF, DMSO, or acetone is highly recommended to enhance the nucleophile's reactivity and favor substitution.[14][25]

  • Avoid Alcoholic Solvents with Strong Bases: Using an alcohol as a solvent with a corresponding alkoxide base (e.g., ethanol with sodium ethoxide) sets up an equilibrium that ensures a high concentration of a strong base, favoring elimination.

Visualizing the Competing Pathways

The following diagram illustrates the decision-making process for minimizing elimination.

G sub 2,3-Dihydro-1H-inden-2-yl Methanesulfonate (Secondary Substrate) reagent Select Reagent (Nucleophile/Base) sub->reagent strong_base Strong, Bulky Base (e.g., KOtBu) reagent->strong_base High Basicity, Low Nucleophilicity strong_nuc Good Nucleophile, Weak Base (e.g., NaN3, NaI) reagent->strong_nuc High Nucleophilicity, Low Basicity conditions Select Conditions (Solvent, Temperature) polar_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Low Temperature conditions->polar_aprotic polar_protic Polar Protic Solvent (e.g., EtOH) High Temperature conditions->polar_protic e2_product E2 Product (1H-Indene) strong_base->e2_product strong_nuc->conditions sn2_product SN2 Product (2-Substituted Indane) polar_aprotic->sn2_product Favors SN2 polar_protic->e2_product Favors E2

Caption: Decision workflow for favoring SN2 over E2.

Experimental Protocol: A Validated Method for SN2 Reaction

This protocol provides a general method for the substitution reaction of this compound with sodium azide, designed to maximize the SN2 product.

Objective: Synthesize 2-azido-2,3-dihydro-1H-indene.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DMF.

  • Nucleophile Addition: Add sodium azide to the solution.

  • Temperature Control: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied, but avoid excessive temperatures.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with deionized water, followed by a brine wash to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Caption: Workflow for the synthesis of 2-azido-2,3-dihydro-1H-indene.

References

  • The E2 Reaction Mechanism. Chemistry Steps. [Link]

  • Why do we need a strong base for an elimination reaction? Quora. [Link]

  • Ch 8 : Substitution or Elimination ? University of Calgary. [Link]

  • Steric and Nucleophilic Effects on SN2 Reactions. YouTube. [Link]

  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? Chemistry Stack Exchange. [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]

  • effect of steric hindrance on nucleophiles. Reddit. [Link]

  • SN2 Sterics and Comparing Reaction Rates. YouTube. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Elimination reaction. Wikipedia. [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]

  • elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

  • Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. Dalal Institute. [Link]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? Reddit. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Elimination vs substitution & ethanol as a solvent. Physics Forums. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Preparation of mesylates and tosylates. Khan Academy. [Link]

  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC - NIH. [Link]

  • 8.5. Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using 2,3-Dihydro-1H-inden-2-yl Methanesulfonate Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validated Analytical Methods in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the assurance of a drug product's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods. An analytical method is not merely a set of instructions; it is a scientifically robust process that provides the data upon which critical decisions are made, from early-stage development to final batch release. The validation of these methods, therefore, is a mandatory regulatory requirement and a cornerstone of Good Manufacturing Practices (GMP).[1][2]

This guide provides an in-depth technical comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), for the quantitative analysis of 2,3-Dihydro-1H-inden-2-yl methanesulfonate. This compound serves as our reference standard, a substance of established purity and quality that is essential for the calibration and validation of analytical procedures.[3] We will delve into the causality behind experimental choices, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently implemented ICH Q2(R2)/Q14.[1][4][5][6][7][8]

The objective of this guide is to equip researchers, scientists, and drug development professionals with the knowledge to not only perform analytical method validation but to understand the intricate logic that underpins a self-validating and trustworthy analytical system.

The Reference Standard: this compound

This compound is a key reference standard, often used in the development of active pharmaceutical ingredients (APIs). Its purity and well-characterized nature make it an ideal candidate for validating analytical methods intended for the quantification of related pharmaceutical compounds and their potential impurities. The likely synthesis of this compound from 2,3-dihydro-1H-inden-2-ol (2-indanol) suggests that the starting material could be a potential process-related impurity.[4][8][9][10] Understanding the potential impurities and degradation products is crucial for developing a specific and robust analytical method.

Comparative Analytical Methodologies

We will explore two analytical methods for the quantification of this compound:

  • Primary Method: HPLC-UV: A widely used, robust, and cost-effective technique suitable for routine quality control.

  • Orthogonal Method: UPLC-MS: A highly sensitive and selective method, often employed for impurity profiling and confirmation.[11]

The validation of these methods will be compared across the key analytical performance parameters as defined by ICH Q2(R1).[12]

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a systematic process that begins with a clear definition of the method's intended purpose and culminates in a comprehensive validation report. The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Intended Purpose of the Method select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria prepare_protocol Prepare Validation Protocol set_criteria->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments collect_data Collect and Analyze Data perform_experiments->collect_data compare_results Compare Results with Acceptance Criteria collect_data->compare_results generate_report Generate Validation Report compare_results->generate_report implement_method Implement Validated Method for Routine Use generate_report->implement_method

Caption: A flowchart illustrating the key phases and steps involved in the validation of an analytical method.

In-Depth Comparison of Validation Parameters

The following sections provide a detailed comparison of the HPLC-UV and UPLC-MS methods based on the core validation parameters.

Specificity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A lack of specificity can lead to inaccurate quantification. For this compound, potential interfering substances include the starting material for its synthesis, 2,3-dihydro-1H-inden-2-ol, and potential degradation products formed through hydrolysis.

Experimental Protocol (Specificity):

  • Preparation of Solutions:

    • Prepare a solution of the this compound reference standard.

    • Prepare a solution of the potential impurity, 2,3-dihydro-1H-inden-2-ol.

    • Prepare a mixed solution containing both the reference standard and the potential impurity.

    • Prepare a placebo solution (matrix without the analyte).

    • Subject a solution of the reference standard to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Chromatographic Analysis:

    • Inject each solution into the HPLC-UV and UPLC-MS systems.

    • For HPLC-UV, monitor the chromatograms for the resolution between the peak for this compound and any other peaks.

    • For UPLC-MS, monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the specific mass-to-charge ratio (m/z) of the analyte and potential impurities.

Data Presentation (Specificity):

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Resolution (Analyte vs. Impurity)2.13.5Resolution > 2.0
Peak Purity (Analyte in stressed sample)PassPass (Confirmed by mass spectra)No co-eluting peaks detected
Interference from PlaceboNoneNoneNo interfering peaks at the retention time of the analyte

Trustworthiness: The UPLC-MS method demonstrates superior specificity due to the added dimension of mass detection. While the HPLC-UV method shows acceptable resolution, the UPLC-MS method provides unambiguous identification of the analyte and impurities, even if they co-elute chromatographically.

Linearity

Expertise & Experience: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[5][6] This is crucial for accurate quantification across the expected concentration range of samples.

Experimental Protocol (Linearity):

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 50% to 150% of the target analytical concentration.

  • Analysis: Analyze each standard solution in triplicate using both the HPLC-UV and UPLC-MS methods.

  • Data Evaluation: Plot the average peak area against the corresponding concentration for each method. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation (Linearity):

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Range5 - 15 µg/mL0.5 - 7.5 µg/mLCovers the expected working range
Correlation Coefficient (r²)0.99920.9998r² ≥ 0.999
Y-interceptMinimalMinimalShould not be significantly different from zero

Trustworthiness: Both methods exhibit excellent linearity within their respective ranges. The UPLC-MS method demonstrates linearity at a lower concentration range, highlighting its superior sensitivity.

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of analyte is added to a placebo (spiked sample) and the recovery is calculated.[1][13]

Experimental Protocol (Accuracy):

  • Preparation of Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix. Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples using both analytical methods.

  • Calculation: Calculate the percentage recovery for each sample.

Data Presentation (Accuracy):

Concentration LevelHPLC-UV (% Recovery)UPLC-MS (% Recovery)Acceptance Criteria
80%99.2%100.5%98.0% - 102.0%
100%100.3%100.1%98.0% - 102.0%
120%101.1%99.8%98.0% - 102.0%
Average Recovery 100.2% 100.1% 98.0% - 102.0%

Trustworthiness: Both methods demonstrate a high degree of accuracy, with average recoveries well within the acceptable limits.

Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14][15]

Experimental Protocol (Precision):

  • Repeatability:

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of data and compare it with the repeatability results.

Data Presentation (Precision):

Precision LevelHPLC-UV (%RSD)UPLC-MS (%RSD)Acceptance Criteria
Repeatability0.8%0.5%%RSD ≤ 2.0%
Intermediate Precision1.2%0.9%%RSD ≤ 2.0%

Trustworthiness: The UPLC-MS method shows slightly better precision, which can be attributed to the higher efficiency of the UPLC system. However, both methods meet the acceptance criteria for precision.

Logical Relationship of Validation Parameters

The various validation parameters are interconnected and collectively establish the suitability of an analytical method for its intended purpose. The following diagram illustrates these relationships.

Validation Parameters Relationship Interrelationship of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOQ Limit of Quantitation Linearity->LOQ Accuracy->Range Precision->Range Precision->LOQ LOD Limit of Detection LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: A diagram showing the logical dependencies between key analytical method validation parameters.

Conclusion: Selecting the Appropriate Method

Both the HPLC-UV and UPLC-MS methods, when properly validated, can be suitable for the analysis of this compound. The choice between the two depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective choice for routine quality control applications where the potential impurities are well-characterized and chromatographically resolved from the main component. Its robustness and widespread availability make it a workhorse in many QC laboratories.

  • UPLC-MS offers superior specificity and sensitivity, making it the preferred method for impurity profiling, trace-level analysis, and confirmatory testing.[11] The additional mass spectral data provides a higher degree of confidence in the identity of the detected components. While the initial instrument cost is higher, the increased speed of UPLC can lead to higher sample throughput.

Ultimately, the validation data presented in this guide demonstrates that a thorough understanding of the analytical method's performance characteristics is essential for making informed decisions and ensuring the quality and safety of pharmaceutical products. The principles and protocols outlined here, grounded in the authoritative ICH guidelines, provide a framework for achieving this critical objective.

References

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  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

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A Comparative Guide to the Reactivity of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate and Tosylate for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate leaving group is a critical decision that dictates the efficiency and outcome of synthetic transformations. This guide provides an in-depth comparative analysis of two commonly employed sulfonate esters derived from 2,3-dihydro-1H-inden-2-ol: the methanesulfonate (mesylate) and the p-toluenesulfonate (tosylate). Our focus extends beyond a simple recitation of general principles to a nuanced examination of how the unique structural features of the indanyl scaffold influence the reactivity of these leaving groups.

The Decisive Role of the Leaving Group: A Tale of Two Sulfonates

In the realm of nucleophilic substitution and elimination reactions, the facility with which a leaving group departs is paramount. An ideal leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure. Sulfonate esters, such as mesylates and tosylates, are renowned for their excellent leaving group ability, a consequence of the high acidity of their corresponding sulfonic acids.

The fundamental difference between a mesylate and a tosylate lies in the substituent on the sulfonyl group: a methyl group in the former and a p-tolyl group in the latter. This seemingly minor variation has tangible consequences for their reactivity. The tosylate group, with its aromatic ring, can delocalize the negative charge of the resulting anion more effectively through resonance than the mesylate group, where the methyl substituent offers only inductive stabilization. Consequently, p-toluenesulfonic acid is a stronger acid than methanesulfonic acid, making the tosylate anion a more stable and thus better leaving group. This generally translates to a higher reaction rate for tosylates compared to mesylates under identical conditions.

The Indanyl Scaffold: Introducing Anchimeric Assistance

When these sulfonate esters are appended to the 2-position of a 2,3-dihydro-1H-indene ring, the reactivity narrative becomes more intricate. The solvolysis of 2-indanyl arenesulfonates does not follow a simple SN1 or SN2 pathway. Instead, the reaction is dominated by anchimeric assistance , also known as neighboring group participation, from the fused phenyl ring.[1]

Application of the extended Grunwald-Winstein equation to the solvolysis of indan-2-yl arenesulfonates reveals that the reaction rates have a relatively low sensitivity to both the solvent's ionizing power (YOTs) and its nucleophilicity (NOTs).[1] This observation is inconsistent with a classic SN1 mechanism, which would show a strong dependence on solvent ionizing power, and a classic SN2 mechanism, which would be highly sensitive to solvent nucleophilicity.

The prevailing mechanism involves the participation of the π-electrons of the fused benzene ring in the departure of the sulfonate leaving group. This leads to the formation of a bridged, non-classical carbocation known as a phenonium ion . The positive charge is delocalized over the aromatic ring and the two carbons of the five-membered ring, significantly stabilizing the intermediate. The subsequent attack by a nucleophile can occur at either of the two carbons, leading to a mixture of products.

reactant 2-Indanyl Sulfonate transition_state Transition State reactant->transition_state Rate-determining step phenonium_ion Phenonium Ion Intermediate transition_state->phenonium_ion Anchimeric Assistance product Solvolysis Products phenonium_ion->product Nucleophilic Attack start 2-Indanol reagents Methanesulfonyl Chloride Triethylamine DCM, 0°C to rt start->reagents product 2-Indanyl Mesylate reagents->product

Caption: Synthesis of 2-indanyl mesylate.

Procedure:

  • Dissolve 2-indanol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (12 mmol) to the solution.

  • Slowly add methanesulfonyl chloride (11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Preparation of 2,3-Dihydro-1H-inden-2-yl Tosylate

Procedure:

  • Dissolve 2-indanol (10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask and cool to 0°C in an ice-water bath. [2]2. Add p-toluenesulfonyl chloride (12 mmol) portion-wise over 10 minutes to the stirred solution. [2]3. Continue stirring the reaction mixture in the ice-water bath for 6 hours.

  • Quench the reaction by pouring the mixture into cold 3 M HCl (50 mL).

  • Extract the mixture with DCM. Wash the combined organic extracts with 3 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

A General Protocol for a Comparative Solvolysis Study

To quantitatively compare the reactivity of the synthesized mesylate and tosylate, a solvolysis experiment can be conducted, and the reaction progress monitored over time.

start Prepare solutions of 2-indanyl mesylate and tosylate in a suitable solvent (e.g., 80% ethanol) reaction Incubate solutions at a constant temperature start->reaction sampling Withdraw aliquots at specific time intervals reaction->sampling quenching Quench the reaction in each aliquot sampling->quenching analysis Analyze aliquots by HPLC or titration to determine the concentration of remaining sulfonate and/or liberated sulfonic acid quenching->analysis kinetics Plot ln([Sulfonate]) vs. time to determine the first-order rate constant (k) analysis->kinetics

Caption: Workflow for a comparative solvolysis study.

Conclusion

The choice between 2,3-dihydro-1H-inden-2-yl methanesulfonate and tosylate as a leaving group in nucleophilic substitution reactions is a nuanced one. While both are excellent leaving groups, the tosylate is expected to be more reactive due to the greater stability of the tosylate anion. This inherent difference in reactivity is preserved even in the context of the 2-indanyl system, where the reaction mechanism is dominated by anchimeric assistance from the fused phenyl ring. For transformations requiring a more reactive leaving group, the tosylate is the superior choice, albeit at a potentially higher cost and with the product more likely to be a crystalline solid. Conversely, the mesylate offers a more economical option with slightly attenuated reactivity. The ultimate decision will depend on the specific requirements of the synthetic route, including reaction kinetics, cost considerations, and the physical properties of the intermediates.

References

  • PrepChem. Synthesis of 2-indanol. Available at: [Link]

  • White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvolysis mechanism of indan-2-yl arenesulfonates. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Verification in Impurity Analysis

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Related pharmaceutical impurities, which can originate from synthetic pathways, degradation, or storage, must be meticulously monitored and quantified. The analytical methods employed for this purpose are the bedrock of our quality control systems. However, reliance on a single analytical method, no matter how well-validated, introduces an inherent risk of methodological bias and unforeseen analytical blind spots.

This guide provides a comprehensive framework for the cross-validation of analytical results for related pharmaceutical impurities. Cross-validation, in this context, is the systematic comparison of results from two or more distinct analytical methods to ensure the accuracy and reliability of the impurity profile. This is particularly critical when transitioning from an established method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to a more advanced technique like Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), or when transferring methods between laboratories.[1]

By employing orthogonal methods—techniques that measure the same analyte using different physicochemical principles—we can build a more complete and trustworthy understanding of a drug substance's or product's impurity profile.[2] This guide, intended for researchers, scientists, and drug development professionals, will delve into the strategic rationale, experimental design, statistical evaluation, and practical implementation of a robust cross-validation program.

The Rationale for Cross-Validation: Beyond Single-Method Confidence

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose.[3] However, the validation process itself is not infallible. Cross-validation serves as a critical self-validating system to:

  • Mitigate Methodological Bias: Every analytical technique has its own inherent selectivity and potential for interferences. An impurity that co-elutes with the main peak or another impurity in one method may be well-resolved in an orthogonal method.[4]

  • Enhance Confidence in Impurity Identification: When a new or unknown impurity is detected, its consistent appearance across multiple analytical platforms provides stronger evidence of its existence and allows for more reliable characterization.

  • Support Method Transfer and Lifecycle Management: Cross-validation is essential when transferring an analytical method from a sending unit (SU) to a receiving unit (RU) to ensure inter-laboratory reproducibility.[1] It also plays a crucial role in the lifecycle of an analytical procedure, especially when methods are updated or replaced.

  • Strengthen Regulatory Submissions: A comprehensive cross-validation package demonstrates a deep understanding of the impurity profile and a commitment to robust analytical science, which is looked upon favorably by regulatory agencies.

Strategic Planning for a Cross-Validation Study

A successful cross-validation study begins with a well-defined strategy and a comprehensive protocol. This planning phase should be a collaborative effort between the involved laboratories or teams.

Defining the Scope and Objectives

The first step is to clearly articulate the purpose of the cross-validation.[4] Key questions to address include:

  • What is the primary goal? (e.g., method replacement, inter-laboratory transfer, characterization of a new impurity)

  • Which analytical methods will be compared?

  • What are the key performance indicators to be evaluated? (e.g., accuracy, precision, linearity, impurity levels)

  • What are the pre-defined acceptance criteria for concluding that the methods are equivalent or that any differences are understood and acceptable?

The Cross-Validation Protocol

A detailed protocol is mandatory and should be approved before initiating any experimental work.[1] It should include:

  • Objective and Scope: A clear statement of the study's purpose.

  • Responsibilities: Delineation of roles for each participating laboratory or analyst.

  • Materials and Instruments: A comprehensive list of all reference standards, reagents, columns, and instrumentation to be used.

  • Analytical Procedures: The detailed, step-by-step analytical methods to be compared.

  • Experimental Design: A description of the samples to be tested (e.g., multiple batches of the drug substance, forced degradation samples, and spiked samples), the number of replicates, and the testing schedule.

  • Acceptance Criteria: Pre-defined, justifiable limits for the comparison of results. These are often based on the validation data of the original method and a risk-based assessment.[5]

  • Statistical Analysis Plan: The statistical methods that will be used to evaluate the data.

Sources

The Indane Scaffold: Why Rigorous Structural Verification is Paramount

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Analysis of Indane Derivatives using NMR and Mass Spectrometry

For the modern researcher in medicinal chemistry and materials science, the indane scaffold represents a cornerstone of molecular design. Its presence in pharmaceuticals, agrochemicals, and functional materials necessitates unambiguous structural characterization. This guide provides a comprehensive comparison of two powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—in the context of elucidating the structure of novel indane derivatives. We will move beyond a simple recitation of principles to explore the synergistic relationship between these methods, offering field-proven insights into experimental design and data interpretation.

Indane derivatives possess a unique bicyclic structure, fusing a benzene ring with a cyclopentane ring. This arrangement imparts a specific three-dimensional geometry that is often critical to their biological activity or material properties. Subtle changes in substitution on either the aromatic or aliphatic portion of the molecule can lead to vastly different pharmacological profiles or physical characteristics. Therefore, confirming the precise connectivity, regiochemistry, and stereochemistry is not merely an academic exercise but a critical step in the development pipeline. NMR and MS are the primary tools for this task, each providing a unique and complementary piece of the structural puzzle.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of a molecule.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of each atom.

Insights Gained from NMR
  • ¹H NMR Spectroscopy: This is often the first experiment performed. For an indane derivative, it reveals:

    • Aromatic Protons: Typically found in the downfield region (δ 7.0-8.0 ppm), their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal the substitution pattern on the benzene ring.

    • Aliphatic Protons: The protons on the five-membered ring (C1, C2, and C3) appear more upfield. The benzylic protons at C1 and C3 are particularly informative, often appearing as distinct multiplets due to coupling with the C2 protons. The chemical shift of these protons is highly sensitive to the nature of adjacent substituents.

    • Integration: The area under each peak is directly proportional to the number of protons it represents, allowing for a quantitative proton count.[4]

  • ¹³C NMR Spectroscopy: This technique maps the carbon skeleton of the molecule.

    • Aromatic Carbons: Resonances appear in the δ 120-150 ppm range.

    • Aliphatic Carbons: The sp³-hybridized carbons of the cyclopentane ring appear in the upfield region (δ 20-50 ppm). The specific chemical shifts can help identify the position of substituents.

    • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C spectrum.

  • 2D NMR Techniques (COSY, HSQC, HMBC): When the 1D spectra are complex, 2D NMR provides definitive connections.

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, confirming the connectivity of the aliphatic chain (e.g., H-1 is coupled to H-2, which is coupled to H-3).[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for piecing together the entire molecular structure, such as connecting substituents to the indane core.

Typical NMR Data for a Substituted Indane Derivative

The following table summarizes typical chemical shift ranges for a hypothetical 1-substituted indane. Actual values will vary based on the specific substituent and solvent.

Atom Assignment Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Aromatic (Ar-H)7.10 - 7.40 (m)124.0 - 128.0 (Ar-CH)
Aromatic (Ar-C)-140.0 - 145.0 (Ar-C quaternary)
H-1 (Benzylic)3.30 - 3.60 (t or dd)40.0 - 50.0
H-21.90 - 2.20 (m), 2.40 - 2.60 (m)30.0 - 35.0
H-3 (Benzylic)2.90 - 3.20 (t or dd)30.0 - 35.0

Data compiled from representative spectra and literature values.[5][6][7]

Experimental Protocol: Acquiring High-Quality NMR Data

The trustworthiness of NMR data hinges on meticulous sample preparation and proper experimental setup.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified indane derivative for ¹H NMR or 20-50 mg for ¹³C NMR.[8] The higher amount for ¹³C is necessary due to its lower natural abundance and sensitivity.[9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial before transferring to the NMR tube. This ensures homogeneity.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.

    • Add an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm), unless referencing to the residual solvent peak.[8]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • For ¹H NMR: Acquire a 1D spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[7]

    • For ¹³C NMR: Acquire a proton-decoupled 1D spectrum. A larger number of scans will be required compared to ¹H NMR.

    • For 2D NMR: If necessary, run standard COSY, HSQC, and HMBC experiments using the spectrometer's pre-defined parameter sets, adjusting as needed for the specific sample.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS or residual solvent signal.

    • Integrate the ¹H NMR spectrum to determine relative proton counts.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an exceptionally sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides two critical pieces of information for the structural analysis of indane derivatives: the molecular weight and the fragmentation pattern, which acts as a molecular fingerprint.

Insights Gained from MS
  • Molecular Weight Determination: The peak with the highest m/z value in the spectrum (barring isotopic peaks) is typically the molecular ion (M⁺˙ for EI, or [M+H]⁺ for ESI), which directly provides the molecular weight of the compound. This is the first and most fundamental piece of data obtained from MS.

  • Fragmentation Analysis: In the ion source (especially with Electron Ionization - EI), the high-energy molecular ion fragments into smaller, characteristic charged pieces. The pattern of these fragments provides clues about the molecule's structure. For indane derivatives, common fragmentation pathways include:

    • Benzylic Cleavage: The bond between C1 and C2 is prone to breaking, as this forms a stable benzylic carbocation or radical.

    • Loss of Substituents: Substituents on either the aromatic or aliphatic ring can be lost.

    • Retro-Diels-Alder (RDA) type reaction: Cleavage of the five-membered ring can occur, although this is less common than simple bond cleavages.

The stability of aromatic structures means that fragments containing the benzene ring are often highly abundant in the spectrum.[11]

Typical Mass Spectrometry Data for an Indane Derivative

The table below shows plausible fragments for a generic indane molecule (MW = 118.18).

m/z Value Plausible Fragment Identity Notes
118[C₉H₁₀]⁺˙Molecular Ion (M⁺˙)
117[C₉H₉]⁺Loss of a hydrogen atom, often a stable tropylium-like ion
103[C₈H₇]⁺Loss of a methyl group (if present) or rearrangement
91[C₇H₇]⁺Tropylium ion, a very common and stable fragment from benzylic cleavage

Fragmentation is highly dependent on the ionization method and the specific structure of the derivative.[12][13]

Visualizing Fragmentation

The following diagram illustrates a potential fragmentation pathway for the parent indane molecule upon electron ionization.

G M Indane (m/z = 118) M_plus [Indane]⁺˙ (m/z = 118) M->M_plus - e⁻ frag_117 [M-H]⁺ (m/z = 117) M_plus->frag_117 - H• frag_91 [C₇H₇]⁺ (Tropylium Ion) (m/z = 91) M_plus->frag_91 - C₂H₅•

Caption: A simplified fragmentation pathway for indane in EI-MS.

Experimental Protocol: Acquiring Mass Spectra

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile and semi-volatile indane derivatives.[14][15]

  • Sample Preparation:

    • Prepare a dilute solution of the purified sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane, ethyl acetate, or methanol.[16]

    • If the compound is not volatile or has polar functional groups (like -OH or -NH₂), derivatization (e.g., silylation) may be necessary to improve its chromatographic properties.[14][17]

    • Filter the solution to remove any particulates before transferring it to an autosampler vial.

  • Data Acquisition (GC-MS):

    • GC Method:

      • Inject a small volume (typically 1 µL) of the sample solution into the GC.

      • The GC oven temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interaction with the column's stationary phase.

    • MS Method:

      • As compounds elute from the GC column, they enter the MS ion source (typically EI for GC-MS).

      • The mass analyzer scans a range of m/z values (e.g., 50-500 amu) to detect the molecular ion and its fragments.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the indane derivative.

    • Examine the mass spectrum associated with that peak.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Interpret the fragmentation pattern to support the proposed structure.

A Synergistic Approach: Integrating NMR and MS Data

Neither NMR nor MS alone can provide a complete and unambiguous structural proof in all cases. Their true power lies in their combined, complementary nature.[1]

Feature Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Information C-H framework, atom connectivity, stereochemistryMolecular weight, elemental formula (HRMS), fragmentation patterns
Sensitivity Lower (mg to µg range)[18]Extremely High (µg to fg range)[1]
Sample Requirement Higher (5-20 mg)[8]Very Low (sub-µg)
Isomer Differentiation Excellent, especially for regio- and stereoisomersCan be difficult; often requires chromatography and standards[15]
Destructive? NoYes
Quantitative Ability Inherently quantitative (¹H NMR)[18][19]Can be quantitative with appropriate standards
Workflow for Structural Elucidation

A typical workflow for a newly synthesized indane derivative leverages the strengths of both techniques.

G cluster_0 Structural Analysis Workflow start Synthesized Indane Derivative ms Acquire Mass Spectrum (e.g., GC-MS) start->ms nmr Acquire NMR Spectra (¹H, ¹³C, 2D) start->nmr mw Determine Molecular Weight & Elemental Formula (HRMS) ms->mw integrate Integrate & Correlate Data mw->integrate framework Determine C-H Framework & Connectivity nmr->framework framework->integrate structure Propose Structure integrate->structure confirm Confirm Structure structure->confirm

Caption: Integrated workflow for indane derivative characterization.

Causality in the Workflow:

  • Initial Analysis (MS): MS is often performed first due to its high throughput and sensitivity. It quickly confirms if the reaction produced a compound of the expected molecular weight. High-Resolution MS (HRMS) can provide an elemental formula, significantly constraining the number of possible structures.

  • Detailed Framework (NMR): With the molecular formula in hand, NMR data is acquired. The ¹H and ¹³C spectra provide the puzzle pieces (the different chemical environments), and 2D NMR experiments (COSY, HSQC, HMBC) provide the instructions for how they connect.

  • Data Integration: The proposed C-H framework from NMR must be consistent with the molecular weight from MS. Furthermore, the major fragments observed in the mass spectrum should be explainable by the cleavage of the structure determined by NMR. For example, if NMR indicates a methyl substituent at C1, a peak corresponding to the loss of 15 amu ([M-15]⁺) should be present in the mass spectrum. This cross-validation is the cornerstone of trustworthy structural elucidation.

Conclusion

For researchers and drug development professionals working with indane derivatives, a comprehensive understanding of both NMR and Mass Spectrometry is indispensable. While MS provides a rapid assessment of molecular weight with exceptional sensitivity, NMR offers an unparalleled, detailed map of the atomic scaffold. Relying on one technique alone can lead to ambiguity, particularly with complex isomers. The most robust and scientifically sound approach is to use them in concert, allowing the data from each to validate and enrich the other. This integrated methodology ensures the unambiguous characterization of novel indane structures, paving the way for successful downstream applications.

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A Senior Application Scientist's Guide to Benchmarking Synthesis Protocols for 2,3-Dihydro-1H-Indene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2,3-Dihydro-1H-indene Scaffold

The 2,3-dihydro-1H-indene, or indane, framework is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and natural products underscores the critical importance of developing efficient and selective methods for its functionalization.[1] The rigid, bicyclic nature of the indane core provides a valuable scaffold for the precise spatial arrangement of functional groups, making it an attractive building block for drug discovery and development. This guide provides a comparative analysis of prominent synthetic protocols for the functionalization of the 2,3-dihydro-1H-indene scaffold, with a focus on providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic endeavors. We will delve into the nuances of transition-metal-catalyzed C-H activation, metal-free alternatives, and asymmetric approaches, offering a comprehensive overview of the current state of the art.

Comparative Analysis of Key Functionalization Strategies

The direct functionalization of the indane scaffold, particularly through C-H activation, has emerged as a powerful and atom-economical strategy, circumventing the need for pre-functionalized starting materials.[2][3] This section will compare and contrast three major classes of protocols: rhodium-catalyzed, palladium-catalyzed, and metal-free C-H functionalization, alongside a discussion of asymmetric methodologies.

Table 1: Performance Comparison of Indane Functionalization Protocols
Protocol Catalyst/Reagent Typical Functionalization Position of Functionalization General Yields Key Advantages Limitations Representative Reference(s)
Rhodium-Catalyzed C-H Activation [Rh(III)] complexes, e.g., [Cp*RhCl₂]₂Arylation, Alkenylation, AnnulationC4 and C7 (aromatic C-H)Moderate to HighHigh functional group tolerance, diverse coupling partners.[4][5]Often requires directing groups, expensive catalyst.[4][5][6]
Palladium-Catalyzed C-H Activation Pd(OAc)₂, Pd(TFA)₂Arylation, Alkylation, AlkenylationC4 and C7 (aromatic C-H)Good to ExcellentHigh yields, well-established, good for cross-coupling.[7]Can be sensitive to steric hindrance, ligand optimization often necessary.[7][8]
Metal-Free C-H Functionalization Photoredox catalysis, strong oxidantsAmination, AlkylationVaries (often benzylic C-H)Moderate to GoodAvoids toxic and expensive metals, sustainable.[2]Can have lower selectivity, may require stoichiometric strong oxidants.[2][9][10][11]
Asymmetric Functionalization Chiral ligands with Rh or Pd catalystsVarious C-C and C-X bond formationsVariesGood to ExcellentHigh enantioselectivity (up to >99% ee).[12][13][14][15]Chiral ligand synthesis can be complex and costly.[12][13][14][15][16]

Mechanistic Insights and Causality in Protocol Selection

A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting, optimization, and rational substrate design. The choice between different catalytic systems is often dictated by the desired regioselectivity and the electronic nature of the substrate.

Rhodium-Catalyzed C-H Activation: The Power of Directed Cyclometalation

Rhodium(III)-catalyzed C-H functionalization typically proceeds through a concerted metalation-deprotonation (CMD) pathway, often facilitated by a directing group on the indane scaffold.[4][17] This directing group coordinates to the rhodium center, bringing it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity.

Rhodium_Mechanism cluster_0 Catalytic Cycle Indane_DG Indane with Directing Group (DG) CMD Concerted Metalation-Deprotonation (CMD) Indane_DG->CMD Coordination Rh_cat [Rh(III)] Catalyst Rh_cat->CMD Rhodacycle Rhodacycle Intermediate CMD->Rhodacycle C-H Activation Insertion Migratory Insertion Rhodacycle->Insertion Coupling_Partner Coupling Partner Coupling_Partner->Insertion Intermediate_2 Rh(III) Intermediate Insertion->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product Functionalized Indane Reductive_Elimination->Product Rh_cat_regen [Rh(III)] Catalyst (regenerated) Reductive_Elimination->Rh_cat_regen Rh_cat_regen->CMD

Caption: Rhodium-catalyzed C-H functionalization via a CMD pathway.

Palladium-Catalyzed Cross-Coupling: Versatility in Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to indane functionalization is no exception. Palladium-catalyzed reactions can proceed through various mechanisms, including oxidative addition and C-H activation pathways. The choice of ligands is crucial in tuning the reactivity and selectivity of the palladium catalyst.[8]

Palladium_Mechanism cluster_1 Catalytic Cycle Indane_X Indane-X (X = H or Halogen) Ox_Add Oxidative Addition / C-H Activation Indane_X->Ox_Add Pd0_cat Pd(0) Catalyst Pd0_cat->Ox_Add PdII_Intermediate Pd(II) Intermediate Ox_Add->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Coupling_Partner_M R-M (Coupling Partner) Coupling_Partner_M->Transmetalation PdII_Intermediate_2 R-Pd(II)-Indane Transmetalation->PdII_Intermediate_2 Red_Elim Reductive Elimination PdII_Intermediate_2->Red_Elim Product Functionalized Indane Red_Elim->Product Pd0_cat_regen Pd(0) Catalyst (regenerated) Red_Elim->Pd0_cat_regen Pd0_cat_regen->Ox_Add

Caption: Generalized palladium-catalyzed cross-coupling cycle.

Detailed Experimental Protocols

To ensure the reproducibility and practical application of the discussed methodologies, this section provides detailed, step-by-step protocols for representative functionalization reactions.

Protocol 1: Rhodium(III)-Catalyzed C-7 Arylation of N-Acetylindoline

This protocol is adapted from methodologies described for the C-H arylation of related heterocyclic systems and serves as a representative example of directed C-H functionalization.[6]

Materials:

  • N-Acetylindoline

  • Arylsilane (e.g., trimethoxyphenylsilane)

  • [Cp*RhCl₂]₂ (Rhodium catalyst)

  • CuSO₄ (Co-oxidant)

  • AgSbF₆ (Additive)

  • DCE (1,2-dichloroethane, anhydrous)

  • Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add N-acetylindoline (0.2 mmol), arylsilane (0.4 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), CuSO₄ (0.4 mmol), and AgSbF₆ (0.2 mmol).

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the C-7 arylated indoline.

Protocol 2: Asymmetric Palladium-Catalyzed Alkylation of 1-Indanone Derivatives

This protocol provides a method for the enantioselective synthesis of indanones with a chiral center at the 2-position.[12]

Materials:

  • 1-Indanone derivative (e.g., ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate)

  • Allenylic carbonate

  • Pd₂(dba)₃ (Palladium precursor)

  • Chiral ligand (e.g., (S)-SegPhos)

  • NaHCO₃ (Base)

  • THF (Tetrahydrofuran, anhydrous)

  • Nitrogen atmosphere

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, stir a mixture of Pd₂(dba)₃ (2.5 mol%) and (S)-SegPhos (5 mol%) in anhydrous THF (4 mL) at room temperature for 10 minutes.

  • To this solution, add the 1-indanone derivative (0.20 mmol), NaHCO₃ (0.20 mmol), and the allenylic carbonate (0.24 mmol).

  • Cool the reaction mixture to -10 °C and stir until the starting indanone is consumed (monitor by TLC).

  • Upon completion, directly purify the reaction mixture by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 30:1) to yield the chiral alkylated indanone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

The functionalization of the 2,3-dihydro-1H-indene scaffold remains a vibrant area of research, driven by the continued demand for novel molecular architectures in drug discovery and materials science. While transition-metal-catalyzed C-H activation has provided powerful tools for the selective modification of this framework, the development of more sustainable and cost-effective metal-free alternatives is a key area of future development.[2] Furthermore, the ongoing design and application of novel chiral ligands will undoubtedly lead to even more efficient and highly selective asymmetric transformations, enabling the synthesis of complex, enantiopure indane derivatives with greater ease.[13][14][15][16] This guide serves as a foundational resource for researchers in the field, providing a comparative framework and practical protocols to navigate the diverse landscape of indane functionalization.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities within Active Pharmaceutical Ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. Related APIs, which include starting materials, by-products, intermediates, and degradation products, can have unintended pharmacological or toxicological effects.[1][2] Therefore, robust analytical strategies are paramount to ensure that these impurities are maintained at or below levels that have been demonstrated to be safe.[3]

This guide provides an in-depth, head-to-head comparison of the analytical standards and methodologies employed for the characterization and quantification of related APIs. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations.

The Regulatory Framework: A Foundation of Quality and Safety

The control of impurities in new drug substances is globally harmonized through the guidelines established by the International Council for Harmonisation (ICH). Specifically, the ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities.[3][4][5] This guideline establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the API.[6]

  • Reporting Threshold: The level at which an impurity must be reported in a registration application.[3]

  • Identification Threshold: The level at which the structure of an impurity must be elucidated.[2][7]

  • Qualification Threshold: The level at which the biological safety of an impurity must be established.[3]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these ICH guidelines, making them legally binding for new drug applications.[8][9] Furthermore, pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official quality standards for medicines and their ingredients, including monographs that specify tests and acceptance criteria for impurities.[10][11][12]

Analytical Reference Standards: The Cornerstone of Accurate Measurement

The accuracy of any impurity analysis is fundamentally dependent on the quality of the reference standards used. These standards serve as the benchmark against which the identity, purity, and potency of an API and its related substances are measured.[13][14] There are two primary categories of reference standards:

Primary reference standards are of the highest purity and are thoroughly characterized to ensure their identity and potency.[15][16] They are typically obtained from official sources such as the USP, Ph. Eur., or the National Institute of Standards and Technology (NIST).[17][18] These standards are considered authoritative and can be used without further qualification, provided they are stored and handled correctly.[13][18]

Due to the cost and limited availability of primary reference standards, it is common practice for laboratories to prepare and qualify their own secondary (or working) standards.[16][19] A secondary reference standard is a substance of established quality and purity that is qualified against a primary reference standard.[20] The qualification process is critical and must demonstrate the traceability of the secondary standard to the primary standard.[19]

The qualification of a secondary standard is a rigorous process that involves a head-to-head comparison with the primary standard using a validated analytical method.[1][19] The identity, purity, and potency of the secondary standard must be unequivocally established.

Head-to-Head Comparison of Analytical Techniques for Impurity Profiling

The choice of analytical technique is critical for the accurate and reliable profiling of impurities.[21] While several methods are available, high-performance liquid chromatography (HPLC) has traditionally been the workhorse of the pharmaceutical industry for the analysis of non-volatile organic impurities.[10][22] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant advantages in terms of speed and efficiency.[2][10]

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase used in the analytical column.[23] HPLC typically utilizes columns with particle sizes of 3-5 µm, whereas UPLC employs columns with sub-2 µm particles.[2][4] This smaller particle size in UPLC leads to a dramatic increase in chromatographic efficiency, resulting in several key performance benefits.[6]

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Key Advantages of UPLC
Analysis Time 20–45 minutes[4]2–5 minutes[4]Significantly faster analysis, leading to higher sample throughput.[7][10]
Resolution Baseline separation of known impurities.Improved peak resolution and capacity due to higher efficiency.[3][10]Better separation of closely eluting impurities.[7]
Sensitivity Moderate[4]High[4]Higher peak heights due to narrower peaks, leading to improved sensitivity and lower limits of detection (LOD) and quantification (LOQ).[2][7]
Solvent Consumption High[4]Low[4]Reduced operational costs and environmental impact.[2][10]
System Pressure Up to 400 bar[4]Up to 1000–1200 bar[4]Requires specialized instrumentation capable of handling higher pressures.[10]

Causality Behind Performance Differences: The smaller particle size in UPLC columns provides a greater surface area for interaction between the analyte and the stationary phase, leading to more efficient separation.[6] This increased efficiency allows for the use of shorter columns and higher flow rates without sacrificing resolution, resulting in significantly faster analysis times.[4] The sharper, narrower peaks generated by UPLC also lead to increased sensitivity, as the analyte is concentrated in a smaller volume of the mobile phase.[2]

For volatile and semi-volatile impurities, such as residual solvents, Gas Chromatography (GC) is the technique of choice.[24][25] When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides a powerful tool for both quantification and structural identification of volatile impurities.[21][24]

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile and thermally labile compounds.[26][27] It combines the separation power of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry, making it a critical tool for the identification of unknown impurities and for providing structural information.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the methodologies discussed, this section outlines detailed, step-by-step protocols for key workflows in the analysis of related APIs.

The following diagram illustrates a typical workflow for the development and validation of an analytical method for API impurity profiling.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Select Analytical Technique (e.g., HPLC/UPLC) MD2 Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient, etc.) MD1->MD2 MD3 Perform Forced Degradation Studies MD2->MD3 MV1 Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 RA1 Analyze API Batches MV5->RA1 RA2 Quantify Impurities Against Reference Standards RA1->RA2 RA3 Report Results RA2->RA3

Caption: Workflow for API Impurity Profiling Method Development and Validation.

The qualification of a secondary reference standard against a primary standard is a critical procedure to ensure traceability and accuracy.

G Start Procure Primary Reference Standard and Candidate Secondary Standard Material Step1 Perform Identity Confirmation (e.g., IR, NMR) on both standards Start->Step1 Step2 Develop and Validate a High-Resolution Chromatographic Method (e.g., UPLC) Step1->Step2 Step3 Analyze Primary and Secondary Standards in Parallel (e.g., 5 replicate injections each) Step2->Step3 Step4 Compare Purity Profiles and Calculate Assay of Secondary Standard relative to Primary Step3->Step4 Decision Does the Secondary Standard meet pre-defined Acceptance Criteria? Step4->Decision Pass Qualify and Certify the Secondary Standard Decision->Pass Yes Fail Reject Candidate Material or Perform Further Purification Decision->Fail No End Document all results in a Qualification Report Pass->End Fail->Start

Caption: Workflow for the Qualification of a Secondary Reference Standard.

Step-by-Step Protocol for Secondary Standard Qualification:

  • Protocol Definition: Prepare a detailed protocol outlining the analytical methods, acceptance criteria, and reporting requirements for the qualification.[15][19]

  • Identity Confirmation: Confirm the identity of both the primary and secondary standard materials using a "fingerprinting" technique such as Fourier Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy.[17] The spectra of the secondary standard should be comparable to that of the primary standard.

  • Purity Assessment:

    • Use a validated, high-resolution chromatographic method (preferably UPLC for its superior resolution) to assess the purity of both standards.[1]

    • Analyze for organic impurities, residual solvents (by GC), and inorganic impurities (e.g., residue on ignition).[15]

  • Assay Determination:

    • Accurately weigh and prepare solutions of both the primary and secondary standards.

    • Inject replicate solutions of each standard onto the chromatographic system.

    • Calculate the potency of the secondary standard relative to the primary standard. The acceptance criterion for potency is typically between 98.0% and 102.0% of the primary standard's stated potency.[15]

  • Documentation: A comprehensive qualification report should be generated, including all raw data, chromatograms, spectra, and calculations.[1] This documentation provides the crucial link of traceability to the primary reference standard.[19]

Conclusion

The selection and implementation of appropriate analytical standards and methodologies are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. While HPLC remains a robust and reliable technique, the data clearly demonstrates that UPLC offers significant advantages in terms of speed, sensitivity, and efficiency for the analysis of related APIs.[2][10] The choice between these technologies will depend on the specific needs of the laboratory, including sample throughput requirements and budget considerations.

Regardless of the analytical technique employed, the foundation of accurate impurity profiling rests upon the use of well-characterized reference standards. The rigorous qualification of secondary standards is not merely a procedural formality but a scientific necessity to ensure the integrity of the analytical data and, ultimately, the safety of the patient. By adhering to the principles of scientific integrity and the established regulatory frameworks, researchers and drug development professionals can confidently navigate the complexities of API impurity analysis.

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A Senior Application Scientist’s Guide to Assessing the Stereochemical Purity of Chiral Indane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the indane scaffold represents a privileged structure, forming the core of numerous therapeutic agents. When this scaffold incorporates one or more stereocenters, the precise control and assessment of its stereochemical purity become non-negotiable. The differential pharmacological, toxicological, and pharmacokinetic profiles of enantiomers are well-documented, making the accurate determination of enantiomeric excess (% ee) a critical quality attribute mandated by regulatory agencies worldwide.[1][2]

This guide provides an in-depth comparison of the primary analytical methodologies for determining the stereochemical purity of chiral indane derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating systems for trustworthy data generation, and ground our discussion in authoritative scientific principles.

The Analytical Imperative: Choosing the Right Tool for Chiral Resolution

The fundamental challenge in separating enantiomers lies in their identical physicochemical properties in an achiral environment.[3][4] To resolve them, we must introduce a chiral selector into the analytical system, creating transient diastereomeric interactions that allow for differentiation. The three most powerful and widely adopted techniques in the pharmaceutical industry for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The selection of a primary technique is a strategic decision based on factors such as required throughput, sample availability, developmental stage of the drug candidate, and the need for preparative scale-up.

Workflow for Stereochemical Purity Assessment

The overall process, from receiving a sample to issuing a certificate of analysis, follows a structured, multi-stage workflow designed to ensure data integrity and accuracy.

Chiral Purity Workflow cluster_Planning Phase 1: Planning & Method Development cluster_Execution Phase 2: Validation & Analysis cluster_Reporting Phase 3: Data Interpretation & Reporting start Sample Receipt & Analyte Characterization method_selection Technique Selection (HPLC, SFC, NMR) start->method_selection Assess properties method_dev Method Development & Optimization method_selection->method_dev Screening validation Method Validation (per ICH Q2(R2)) method_dev->validation Finalized Method sst System Suitability Test (SST) validation->sst Validated Method analysis Sample Analysis (Racemic & Enantiopure Samples) sst->analysis System OK integration Peak Integration & Calculation of % ee analysis->integration Raw Data report Final Report Generation (Certificate of Analysis) integration->report Calculated Results

Caption: General workflow for chiral purity determination.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most established and widely utilized technique for enantiomeric purity assessment due to its robustness, versatility, and the vast library of commercially available Chiral Stationary Phases (CSPs).[5][6]

Principle of Separation

The direct separation of enantiomers on a CSP is the preferred approach.[7][8] The CSP consists of a single enantiomer of a chiral selector immobilized on a silica support. As the racemic indane derivative passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the CSP. The difference in the stability and free energy (ΔΔG) of these two complexes results in differential retention times, leading to separation.[4]

Chiral Recognition Principle cluster_CSP Chiral Stationary Phase (e.g., Polysaccharide) cluster_MobilePhase Mobile Phase csp Chiral Selector Cavity enantiomer_R (R)-Indane enantiomer_R->csp Weaker Interaction Lower Stability SHORTER RETENTION enantiomer_S (S)-Indane enantiomer_S->csp Stronger Interaction (e.g., H-bonding, π-π stacking) Higher Stability LONGER RETENTION

Caption: Principle of chiral recognition on a CSP.

Expert Insight: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and should be the starting point for screening most chiral indane derivatives.[6][7] Their combination of helical polymer structure and carbamate functionalities provides a rich environment for multiple interaction types (hydrogen bonding, π-π interactions, steric hindrance), enabling the resolution of a broad range of compounds.

Protocol: Chiral HPLC Method Development for an Indane Derivative

This protocol outlines a systematic approach to developing a robust, self-validating chiral HPLC method.

Objective: To separate the enantiomers of a novel indane derivative and accurately determine its enantiomeric excess (% ee).

Materials:

  • HPLC system with UV/PDA detector

  • Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

  • HPLC-grade solvents (n-hexane, isopropanol (IPA), ethanol (EtOH))

  • Additives (trifluoroacetic acid (TFA) for acidic analytes, diethylamine (DEA) for basic analytes)

  • Racemic and, if available, enantiomerically enriched samples of the indane derivative.

Methodology:

  • Analyte Characterization & Solvent Preparation:

    • Dissolve the indane derivative in the mobile phase or a compatible solvent at ~1 mg/mL.

    • Prepare initial screening mobile phases: 90:10 (v/v) Hexane:IPA and 90:10 (v/v) Hexane:EtOH. If the analyte is basic, add 0.1% DEA to each mobile phase.[7] This is crucial to prevent peak tailing by neutralizing acidic sites on the silica support.

  • Initial Column Screening (The Causality of Choice):

    • Equilibrate the first column (e.g., Chiralpak AD-H) with the first mobile phase (Hexane:IPA) at a flow rate of 1.0 mL/min. The choice of normal phase is deliberate; it often provides better selectivity for chiral separations than reversed-phase.[7]

    • Inject the racemic sample (5-10 µL).

    • Run the screen on all selected columns with all mobile phases. This systematic screening approach maximizes the probability of finding a successful separation quickly.

  • Optimization:

    • If partial separation is observed, optimize the mobile phase composition. To increase retention and potentially improve resolution, decrease the percentage of the alcohol co-solvent (the polar modifier). To decrease retention, increase it.

    • Adjust the flow rate (0.5 - 1.5 mL/min) to balance analysis time and resolution.

    • Column temperature can also be a factor; running at sub-ambient or elevated temperatures can sometimes significantly impact selectivity.

  • System Suitability and Validation (The Self-Validating System):

    • Once optimal conditions are found, perform a system suitability test (SST) by making at least five replicate injections of the racemic standard.

    • Acceptance Criteria:

      • Resolution (Rs): > 1.5 (ensures baseline separation for accurate quantification).

      • Tailing Factor (Tf): 0.8 - 1.5 (ensures symmetrical peaks).

      • Relative Standard Deviation (%RSD) of Peak Area: < 2.0% (demonstrates system precision).

    • These criteria, aligned with regulatory expectations from bodies like the FDA, confirm the system is fit for its intended purpose before analyzing unknown samples.[9][10]

  • Quantification:

    • Inject the test sample.

    • Identify the peaks corresponding to each enantiomer (requires an enriched sample or historical knowledge).

    • Calculate the enantiomeric excess using the peak areas (Area1 and Area2): % ee = |(Area1 - Area2) / (Area1 + Area2)| x 100

Chiral Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative

SFC has emerged as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and environmental impact.[11] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations and rapid column equilibration.[12]

Expert Insight: The primary advantage of SFC is the significant reduction in organic solvent consumption, aligning with green chemistry principles.[11] For a high-throughput screening environment, the ability to perform analyses in under 2-3 minutes per sample, compared to 10-20 minutes for HPLC, is a transformative efficiency gain. The same polysaccharide-based CSPs used in HPLC are typically the most effective in SFC.[12]

When to Choose SFC over HPLC:
  • High-Throughput Screening: When hundreds of samples need to be analyzed quickly.

  • Green Chemistry Mandates: When reducing solvent waste is a primary organizational goal.

  • Difficult Separations: The unique properties of supercritical fluids can sometimes provide selectivity that is not achievable with HPLC.

  • Preparative Scale: SFC is often more efficient for isolating gram-to-kilogram quantities of a single enantiomer due to easier solvent removal.[]

Chiral NMR Spectroscopy: An Orthogonal Approach

While chromatography physically separates the enantiomers, NMR spectroscopy differentiates them in solution. This is achieved by adding a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Lanthanide Shift Reagent (CLSR), to the NMR tube containing the analyte.[14][15]

Principle of Discrimination:

The chiral auxiliary forms rapidly exchanging, diastereomeric complexes with each enantiomer of the indane derivative.[16][17] These diastereomeric complexes exist in different magnetic environments, causing specific proton signals for each enantiomer to appear at slightly different chemical shifts (i.e., they become diastereotopic). The enantiomeric excess can then be determined by integrating these now-distinct signals.

Expert Insight: A key advantage of NMR is that it is a primary ratio method; the signal intensity is directly proportional to the number of nuclei, requiring no response factor correction. It is an excellent orthogonal technique to confirm results obtained by chromatography. A 2D NMR technique, F1F2-HOBS-zCOSY, has been specifically shown to be effective for the precise quantification of enantiomeric excess in indane derivatives, especially for samples with very high % ee (e.g., 99:1).[14]

Comparative Analysis: HPLC vs. SFC vs. NMR

FeatureChiral HPLCChiral SFCChiral NMR Spectroscopy
Principle Physical SeparationPhysical SeparationIn-solution Discrimination
Primary Strength Robustness, versatilitySpeed, "Green" ChemistryAbsolute quantitation, structural info
Typical Analysis Time 10 - 30 minutes1 - 5 minutes5 - 20 minutes
Solvent Consumption High (Hexane, Alcohols)Very Low (CO2, Co-solvent)Low (Deuterated Solvents)
Sensitivity High (ng level)High (ng level)Lower (µg-mg level)
Throughput ModerateHighLow to Moderate
Preparative Scale-Up FeasibleHighly EfficientNot Applicable
Method Development Can be time-consuming[7]Very FastRequires screening of auxiliaries
Key Justification Gold standard, regulatory acceptanceHigh-throughput, cost-effectiveOrthogonal confirmation, high ee samples

Conclusion and Regulatory Perspective

The determination of stereochemical purity is a cornerstone of pharmaceutical quality control. Chiral HPLC remains the workhorse technique due to its proven reliability. However, for modern, high-throughput laboratories, Chiral SFC offers compelling advantages in speed and sustainability that cannot be ignored. Chiral NMR serves as an indispensable orthogonal method for confirmation and for challenging cases of very high enantiomeric purity.

Ultimately, the chosen method must be validated to demonstrate it is fit for its intended purpose, a requirement clearly outlined in international regulatory guidelines such as ICH Q2(R2).[18] A well-developed and validated method, regardless of the platform, provides the unassailable data required to ensure the safety and efficacy of chiral indane-based therapeutics, moving a promising candidate from the research bench to the patient with confidence.

References

  • Badaloni, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science, 35(1), 1-7. [Link not available]
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-2. [Link]

  • O'Brien, A. G., et al. (2021). Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Sensors, 6(3), 1035-1041. [Link]

  • Wolf, C., et al. (2008). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 130(41), 13652–13658. [Link]

  • Welch, C. J., et al. (2016). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. ResearchGate. [Link]

  • Rachineni, K., et al. (2015). Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. Analytical Chemistry, 87(14), 7258-66. [Link]

  • Stepien, M., et al. (2016). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Angewandte Chemie International Edition, 55(4), 1431-1435. [Link]

  • Feringa, B. L., et al. (2001). New methods for the enantiomeric excess determination using NMR. University of Groningen Research Portal. [Link]

  • Fossey, J. S., et al. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment. Journal of Chemical Education, 94(1), 79-84. [Link]

  • BioPharm International (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International Website. [Link]

  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. FDA Website. [Link]

  • ResearchGate (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. ResearchGate. [Link]

  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation Website. [Link]

  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. Federal Register. [Link]

  • Mbah, C. J. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Selvita (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Website. [Link]

  • Challener, C. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Pharmaceutical Technology. [Link]

  • Wikipedia. Chiral analysis. Wikipedia. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • U.S. Food and Drug Administration (2024). Q14 Analytical Procedure Development. FDA Website. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research (2020). Chiral High Performance Liquid Chromatography: Review. ijppr.human, 18(4), 1-12. [Link]

  • Droux, S., & Félix, G. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Chirality, 23 Suppl 1, E105-9. [Link]

  • Analytical Chemistry (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 370-392. [Link]

  • Bertucci, C., & Carlisi, B. (2014). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 19(9), 13463–13480. [Link]

  • Kawasaki, Y., et al. (2022). SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE. Kyushu University Pure Portal Site. [Link]

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A Comparative Guide to the Synthesis of Functionalized Indanes: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry and materials science. Its rigid, three-dimensional framework is a key feature in a multitude of biologically active compounds, including approved drugs such as the nonsteroidal anti-inflammatory drug Sulindac and the acetylcholinesterase inhibitor Donepezil. The ability to introduce specific functional groups onto this core structure with precise stereochemical control is paramount for modulating pharmacological activity and developing new therapeutic agents.

This guide provides a comparative analysis of the principal synthetic routes to functionalized indanes. We move beyond a simple recitation of reactions to provide a field-proven perspective on the causality behind experimental choices, the inherent advantages and limitations of each method, and the practical considerations for their application in a research and development setting.

Classical Intramolecular Cyclization Strategies

The most established methods for constructing the indane core rely on the intramolecular cyclization of a suitable acyclic precursor. These methods, while sometimes lacking the elegance of modern catalytic systems, are often robust, scalable, and utilize readily available starting materials.

Intramolecular Friedel-Crafts Reactions

The intramolecular Friedel-Crafts reaction is a cornerstone of indanone synthesis, which provides a versatile entry point to a wide range of functionalized indanes. The reaction can be broadly categorized into acylation and alkylation.

  • Friedel-Crafts Acylation: This involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. Strong Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride (AlCl₃) are typically employed to promote the intramolecular electrophilic aromatic substitution.[1][2] The choice of acid is critical; PPA is often effective for less reactive aromatic rings, while AlCl₃ can be used under milder conditions for activated systems.[1][2]

  • Friedel-Crafts Alkylation: This route typically involves the cyclization of a phenyl-substituted alkene or alcohol bearing a leaving group. Protic acids like trifluoroacetic acid (TFA) or sulfuric acid are common promoters. A key consideration is the potential for carbocation rearrangements, which can lead to undesired side products. Substrate design is therefore crucial to favor the formation of the five-membered ring.

Experimental Protocol: Synthesis of 4,7-dimethyl-1-indanone via Friedel-Crafts Acylation

  • To a mechanically stirred solution of 3-(2,5-dimethylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (0.2 M), add aluminum chloride (AlCl₃) (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the title compound.

Workflow for Friedel-Crafts Acylation

sub 3-Arylpropanoic Acid + Lewis Acid (e.g., AlCl₃) mix Reaction Mixture (0°C to RT) sub->mix Cyclization quench Aqueous Workup (Ice/HCl) mix->quench Quench extract Extraction & Purification quench->extract prod Functionalized Indanone extract->prod

Caption: General workflow for intramolecular Friedel-Crafts acylation.

Transition-Metal-Catalyzed Cyclizations

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of indanes is no exception. These methods often offer milder reaction conditions, superior functional group tolerance, and access to asymmetric variants.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for forming the indane skeleton, primarily through intramolecular Heck reactions and C-H activation strategies.

  • Intramolecular Heck Reaction: This reaction involves the cyclization of an aryl halide tethered to an alkene. The choice of phosphine ligand is critical for achieving high yields and selectivity. A tandem approach, combining a phosphine-catalyzed Michael addition with a subsequent palladium-catalyzed Heck cyclization, allows for the one-pot synthesis of densely functionalized indanes.[3][4]

  • C-H Activation/Arylation: More modern approaches bypass the need for pre-functionalized aryl halides by directly activating a C(sp³)–H bond. Baudoin and colleagues developed an enantioselective intramolecular C(sp³)–H arylation using a chiral palladium catalyst system, enabling the synthesis of indanes with high diastereomeric and enantiomeric excess.[5]

Table 1: Comparison of Selected Palladium-Catalyzed Indane Syntheses

Reaction TypeCatalyst/LigandSubstrate ExampleYield (%)ee (%)Reference
Tandem Michael/HeckPd(OAc)₂ / PPh₃Aryl iodide with Michael acceptorHighN/A[3],[4]
Asymmetric C(sp³)–H Arylation[Pd(C₇H₈)Cl₂]₂ / Chiral PhosphineSubstituted bromobenzene with alkyl chainup to 90up to 90[5]
Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for certain transformations.

  • Reductive Heck Reaction: An asymmetric intramolecular reductive Heck reaction of unactivated alkenes tethered to aryl bromides has been developed to produce indanes with a quaternary stereocenter in high yields and enantioselectivities.[6] This method is particularly valuable as it avoids the use of stoichiometric organometallic reagents.

  • Arylcyanation: An enantioselective nickel-catalyzed intramolecular arylcyanation of unactivated olefins has been reported by Jacobsen and co-workers.[6] This powerful reaction forms two new C-C bonds and a quaternary stereocenter in a single step from readily available benzonitriles.

Catalytic Cycle for Nickel-Catalyzed Intramolecular Arylcyanation

Ni0 Ni(0)L OxAdd Oxidative Addition Ni0->OxAdd NiII_CN Ar-Ni(II)(CN)L OxAdd->NiII_CN MigIns Migratory Insertion NiII_CN->MigIns NiII_Alkyl Cyclized Ni(II) Intermediate MigIns->NiII_Alkyl RedElim Reductive Elimination NiII_Alkyl->RedElim RedElim->Ni0 Catalyst Regeneration Product Indane Product RedElim->Product Substrate Aryl Nitrile Substrate Substrate->OxAdd

Caption: Simplified catalytic cycle for Ni-catalyzed arylcyanation.

Asymmetric Synthesis Strategies

The biological activity of chiral indanes is often enantiomer-dependent, making enantioselective synthesis a critical area of research.[7] Beyond the asymmetric transition-metal-catalyzed methods discussed above, organocatalysis and biocatalysis have emerged as powerful complementary strategies.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. N-heterocyclic carbenes (NHCs) have been employed to trigger intramolecular Michael additions, leading to the formation of the indane skeleton with excellent diastereo- and enantiocontrol.[5] This approach relies on generating a nucleophilic enol intermediate (Umpolung reactivity) from a conjugated aldehyde.[5]

Biocatalysis

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. Engineered imine reductases (IREDs) have been successfully used for the asymmetric synthesis of N-hydroxyethyl amino indane derivatives, which are key intermediates for pharmaceuticals like Ozanimod.[8][9] Through screening and protein engineering, an IRED mutant was identified that could convert the imine substrate with over 99% enantiomeric excess (ee).[8][9] A continuous fed-batch strategy was developed to overcome substrate hydrolysis, demonstrating the industrial applicability of this method.[9]

Table 2: Comparison of Asymmetric Synthesis Methodologies

StrategyCatalyst TypeKey TransformationTypical ee (%)Key AdvantageKey Limitation
Transition-Metal Catalysis Chiral Pd, Ni, Rh ComplexesAsymmetric C-H activation, Heck, etc.80-99Broad substrate scope, high turnoverMetal contamination, ligand cost
Organocatalysis Chiral Amines, NHCs, etc.Asymmetric Michael additions, Aldol reactions90-99Metal-free, robust catalystsHigher catalyst loading, substrate limitations
Biocatalysis Engineered Enzymes (e.g., IREDs)Asymmetric reduction of imines/ketones>99Exceptional selectivity, green conditionsNarrow substrate scope, process development

Summary and Outlook

The synthesis of functionalized indanes has evolved significantly, with modern catalytic methods now providing highly efficient and selective access to a wide array of complex structures.

  • Classical Friedel-Crafts reactions remain a viable and cost-effective option for the synthesis of simpler indanones, particularly on a large scale.

  • Transition-metal catalysis offers the greatest versatility, with palladium and nickel-catalyzed reactions, especially those involving C-H activation, providing step-economical routes to previously inaccessible structures.

  • Asymmetric synthesis , driven by advances in transition-metal catalysis, organocatalysis, and biocatalysis, is now capable of delivering chiral indanes with exceptional levels of enantiopurity, a critical requirement for drug development.

The choice of synthetic route ultimately depends on the specific target molecule, desired substitution pattern, stereochemical requirements, and scalability considerations. Future developments will likely focus on the discovery of new catalytic systems with even broader substrate scope and functional group tolerance, as well as the continued development of sustainable and efficient biocatalytic methods. The convergence of these powerful synthetic strategies will undoubtedly accelerate the discovery of new indane-based therapeutics and advanced materials.

References

  • Fan, Y. C., & Kwon, O. (2015). Synthesis of Functionalized Alkylidene Indanes and Indanones through Tandem Phosphine–Palladium Catalysis. Organic Letters. Available at: [Link]

  • PubMed. (n.d.). Synthesis of Functionalized Alkylidene Indanes and Indanones through Tandem Phosphine-Palladium Catalysis. Available at: [Link]

  • Nature. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Communications Chemistry. Available at: [Link]

  • PubMed. (2025). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Available at: [Link]

  • ACS Publications. (2020). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters. Available at: [Link]

  • ACS Publications. (2025). Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase. Organic Letters. Available at: [Link]

  • Gabriele, B., & Veltri, L. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal. Available at: [Link]

  • Caron, B., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanes. Available at: [Link]

  • ResearchGate. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Available at: [Link]

  • RSC Publishing. (2016). Enantioselective syntheses of indanes: from organocatalysis to C–H functionalization. Chemical Society Reviews. Available at: [Link]

  • Ackermann, L., et al. (2016). Enantioselective syntheses of indanes: from organocatalysis to C–H functionalization. Chemical Society Reviews. Available at: [Link]

  • Beilstein Journals. (2021). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). A New Route to Highly Functionalized Heterocyclic Rings. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2,3-Dihydro-1H-inden-2-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2,3-Dihydro-1H-inden-2-yl methanesulfonate (CAS No. 777-72-0). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks. The information herein is a synthesis of established safety data and field-proven best practices, designed to empower you with the knowledge to handle this compound with the utmost care.

Hazard Identification and Risk Assessment

This compound is a sulfonate ester. While comprehensive toxicological data for this specific compound may be limited, the methanesulfonate functional group warrants a cautious approach due to the potential for alkylating activity, which can be associated with mutagenic, carcinogenic, and sensitizing properties. The primary known hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.[4] Consider the quantity of material being handled, the potential for aerosolization, and the duration of the handling procedures.

Personal Protective Equipment (PPE) Regimen

A comprehensive PPE regimen is mandatory to prevent skin contact, inhalation, and eye exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Item Specification and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for protection against incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or in the event of a spill, consider double-gloving. Use proper glove removal technique to avoid skin contact with a contaminated outer surface.[2][5]
Body Protection Laboratory coatA fully buttoned lab coat made of a low-linting, non-flammable material should be worn to protect against skin and clothing contamination.
Eye/Face Protection Safety glasses with side shields or safety gogglesTo protect against dust particles and splashes, safety glasses with side shields are the minimum requirement.[2][6] In situations with a higher risk of splashing, such as when preparing solutions or during a spill cleanup, safety goggles and a face shield should be worn.[7]
Respiratory Protection NIOSH-approved respiratorA respirator is required when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation.[8] The use of a respirator must be in accordance with a comprehensive respiratory protection program, including fit testing.[5]

Operational Plan: Step-by-Step Handling Procedures

All manipulations of solid this compound and its concentrated solutions should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][9]

Weighing the Solid Compound
  • Preparation: Designate a specific work area within the fume hood.[3] Line the work surface with absorbent bench paper.[3][9]

  • Tare Container: Tare a clean, dry weighing vessel with a lid on the analytical balance.[3]

  • Transfer Powder: In the fume hood, carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.[7] Close the lid of the weighing vessel.

  • Weighing: Transport the closed weighing vessel to the balance and record the weight.

  • Return to Hood: Immediately return the closed weighing vessel to the fume hood for the subsequent steps.[3]

Preparing a Solution
  • Pre-calculation: Before starting, calculate the required mass of the solute and the volume of the solvent needed to achieve the desired concentration.[10][11]

  • Solvent Addition: In the fume hood, add the solvent to a suitable flask.

  • Solute Addition: Carefully add the pre-weighed this compound to the solvent. To avoid splashing, add the solid to the liquid.[12]

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, the container can be loosely capped during mixing. Gentle heating may be applied if the solute's stability at elevated temperatures is known and it is deemed safe to do so.

  • Transfer and Dilution: Once dissolved, transfer the solution to a volumetric flask if a precise concentration is required. Rinse the initial flask with a small amount of solvent and add the rinsate to the volumetric flask to ensure a complete transfer.[13]

  • Final Volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[13]

  • Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.[13]

  • Labeling: Immediately label the container with the full chemical name, concentration, date, and your initials.[12]

Emergency Procedures

Spill Response

A tiered response is necessary depending on the size and location of the spill.

Minor Spill (Solid or Liquid in a Fume Hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: If it is a liquid, use an inert absorbent material like vermiculite or sand to contain the spill.[14] For a solid spill, gently cover it to prevent dust from becoming airborne.[7]

  • Cleanup: Carefully scoop the absorbed liquid or the solid into a designated hazardous waste container.[1][7]

  • Decontamination: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[14] Then, wash the area with soap and water.

Major Spill (Outside of a Fume Hood or a Large Volume):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent entry into the contaminated area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

Below is a workflow for responding to a chemical spill:

Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess Spill Severity Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small, Contained, Known Hazard MajorSpill Major Spill Assess->MajorSpill Large, Uncontained, Unknown/High Hazard AlertPersonnel Alert Nearby Personnel MinorSpill->AlertPersonnel Evacuate Evacuate the Area MajorSpill->Evacuate DonPPE Don Appropriate PPE AlertPersonnel->DonPPE Contain Contain the Spill DonPPE->Contain Cleanup Collect Spill Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose CallEHS Call EHS/Emergency Services Evacuate->CallEHS RestrictAccess Restrict Access CallEHS->RestrictAccess

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures
  • In case of skin contact: Immediately wash off with soap and plenty of water.[2] Remove contaminated clothing.[15] If skin irritation occurs, seek medical advice.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all contaminated solid waste, such as weighing paper, gloves, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[14][16]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[14][16] Do not dispose of this chemical down the drain.[16]

  • Container Management: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[14][16] Keep waste containers closed except when adding waste.[16]

  • Arranging for Disposal: Once a waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department.[14]

References

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Retrosynthesis Analysis

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2,3-Dihydro-1h-inden-2-yl methanesulfonate
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2,3-Dihydro-1h-inden-2-yl methanesulfonate

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